NBD-PE
Description
Properties
CAS No. |
64205-19-2 |
|---|---|
Molecular Formula |
C11H15N4O9P |
Molecular Weight |
378.23 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C11H15N4O9P/c16-5-7(17)6-23-25(20,21)22-4-3-12-8-1-2-9(15(18)19)11-10(8)13-24-14-11/h1-2,7,12,16-17H,3-6H2,(H,20,21) |
InChI Key |
IIAMEYUVJZGTTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCOP(=O)(O)OCC(CO)O |
Synonyms |
N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-sn-glycero-3-phosphoethanolamine N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)phosphatidylethanolamine NBD-PE |
Origin of Product |
United States |
Foundational & Exploratory
NBD-PE: A Fluorescent Probe for Elucidating Cellular Membrane Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) is a fluorescently labeled phospholipid that has become an indispensable tool in cell biology. Its unique properties allow for the visualization and quantification of various cellular processes involving lipid dynamics. This guide provides a comprehensive overview of the primary applications of this compound, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.
Core Applications of this compound in Cell Biology
This compound's utility stems from its structural similarity to endogenous phosphatidylethanolamine (B1630911), allowing it to integrate into cellular membranes. The NBD fluorophore, attached to the headgroup, exhibits environment-sensitive fluorescence, making it a versatile reporter for a range of cellular events.
Monitoring Membrane Fusion
This compound is widely employed in Fluorescence Resonance Energy Transfer (FRET)-based assays to monitor membrane fusion events.[1] In this setup, this compound serves as the FRET donor, and a suitable acceptor, such as Rhodamine-DHPE, is also incorporated into one population of membranes (e.g., liposomes or vesicles). When the donor and acceptor are in close proximity within the same membrane, the fluorescence of this compound is quenched, and the acceptor fluoresces. Upon fusion with an unlabeled membrane, the probes are diluted, leading to a decrease in FRET efficiency and a corresponding increase in this compound fluorescence.[2][3] This principle is fundamental to studying viral entry, exocytosis, and other fusion processes.
Investigating Lipid Trafficking and Transbilayer Movement
The trafficking of lipids between organelles and across the leaflets of a bilayer is crucial for maintaining cellular homeostasis. This compound is a valuable tool for tracking these dynamic processes.[4][5] By labeling cells with this compound, researchers can follow its internalization and distribution to various organelles, such as the endoplasmic reticulum, mitochondria, and lysosomes, using techniques like confocal microscopy and flow cytometry.[6][7] Furthermore, in conjunction with quenching agents like dithionite (B78146), which is membrane-impermeable, the translocation of this compound from the outer to the inner leaflet of the plasma membrane can be quantified.[8]
Quantifying Phospholipidosis
Drug-induced phospholipidosis is a condition characterized by the excessive accumulation of phospholipids (B1166683) in the lysosomal compartment of cells, which can be a concern during drug development. This compound serves as a fluorescent marker for lysosomal lipid bodies and can be used to quantitatively measure the extent of phospholipidosis.[9] Cells treated with a compound of interest are incubated with this compound, and the subsequent increase in fluorescence intensity, indicative of lipid accumulation, can be measured using high-content imaging or flow cytometry.[10][11]
Measuring Lipid Diffusion with Fluorescence Recovery After Photobleaching (FRAP)
Fluorescence Recovery After Photobleaching (FRAP) is a technique used to measure the lateral diffusion of molecules within a membrane.[12][13] In a FRAP experiment, a specific region of a membrane labeled with this compound is photobleached using a high-intensity laser beam. The subsequent recovery of fluorescence in the bleached area, due to the movement of unbleached this compound molecules from the surrounding regions, is monitored over time. The rate of this recovery provides a direct measure of the diffusion coefficient of the lipid probe.[12][14]
Quantitative Data
The following tables summarize key quantitative data associated with the use of this compound.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 463 - 465 nm | [9][15] |
| Emission Maximum (λem) | 535 - 536 nm | [9][15] |
| Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | [9] |
| Emission Color | Green | [9] |
Table 2: Experimental Parameters for this compound Applications
| Application | Key Parameter | Typical Value/Range | Reference(s) |
| Membrane Fusion (FRET) | This compound Concentration (in labeled vesicles) | 0.5 - 1.5 mol% | [16][17] |
| Rhodamine-PE Concentration (in labeled vesicles) | 0.5 - 1.5 mol% | [16][17] | |
| Ratio of Labeled to Unlabeled Vesicles | 1:1 to 1:40 (mass ratio) | [3] | |
| Lipid Uptake (Flow Cytometry) | This compound Labeling Concentration | 80 nmol per 3 mL of cell suspension | [5] |
| Incubation Temperature | 20°C (to minimize endocytosis) | [5] | |
| Phospholipidosis Assay | Amiodarone (Positive Control) EC₅₀ | ~5 µM | [11] |
| This compound Staining Concentration | Varies by cell type and assay format | [10] | |
| FRAP | This compound Concentration in Membrane | Varies, sufficient for signal | [12] |
| Bleaching Duration | Milliseconds to seconds | [13] | |
| Recovery Time Monitored | Seconds to minutes | [13] |
Experimental Protocols
FRET-Based Membrane Fusion Assay
This protocol provides a general framework for a liposome-liposome fusion assay.
a. Preparation of Labeled and Unlabeled Liposomes:
-
Prepare a lipid mixture for the labeled liposomes containing the desired structural phospholipids (e.g., POPC) and 0.5-1.5 mol% each of this compound and Rhodamine-PE.[16][17]
-
Prepare a separate lipid mixture for the unlabeled liposomes containing only the structural phospholipids.
-
Dry the lipid mixtures to a thin film under a stream of nitrogen gas or in a vacuum desiccator.
-
Hydrate the lipid films with the desired buffer to form multilamellar vesicles.
-
Create unilamellar vesicles by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
b. Fusion Assay:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a specific ratio (e.g., 1:10 labeled to unlabeled).
-
Record the baseline fluorescence of this compound (excitation ~465 nm, emission ~535 nm).
-
Induce fusion by adding the fusogenic agent (e.g., Ca²⁺, PEG, or specific proteins).
-
Monitor the increase in this compound fluorescence over time as fusion occurs.
-
Maximum fluorescence (100% fusion) can be determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles and dilute the probes.
c. Data Analysis: The percentage of fusion at a given time point can be calculated using the formula: % Fusion = [(Ft - F₀) / (Fmax - F₀)] * 100 where Ft is the fluorescence at time t, F₀ is the initial fluorescence, and Fmax is the maximum fluorescence after detergent lysis.
This compound Uptake Assay by Flow Cytometry
This protocol is adapted from a method to study lipid internalization in mammalian cell lines.[5]
a. Cell Preparation:
-
Harvest cultured cells and resuspend them in a suitable buffer (e.g., TBSS) to a concentration of approximately 10⁶ cells/mL.
-
To inhibit phospholipase activity, pre-incubate the cells with inhibitors such as PMSF (1 mM) and OBAA (5 µM) for 10 minutes at 20°C.[5]
b. Cell Labeling:
-
Prepare a stock solution of this compound in DMSO.
-
Add the this compound stock solution to a glass tube and evaporate the DMSO to form a thin lipid film.
-
Resuspend the this compound film in a small volume of DMSO just before use.
-
Add the cell suspension to the tube containing the resuspended this compound (final concentration ~80 nmol per 3 mL of cells) and incubate at 20°C for various time points (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes).[5]
c. Back-Extraction and Flow Cytometry:
-
At each time point, take two aliquots of the cell suspension.
-
To one aliquot, add a solution of bovine serum albumin (BSA) to a final concentration of 2% (w/v) to extract the this compound remaining in the outer leaflet of the plasma membrane. The other aliquot serves as a total fluorescence control.
-
Analyze both sets of samples by flow cytometry, using an excitation wavelength of 488 nm and an emission filter suitable for green fluorescence.
-
The fluorescence of the BSA-treated sample represents the internalized this compound.
Phospholipidosis Assay
This is a generalized protocol for assessing drug-induced phospholipidosis using this compound.
a. Cell Culture and Treatment:
-
Plate cells (e.g., HepG2) in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound and a known inducer of phospholipidosis (e.g., amiodarone) as a positive control for 24-48 hours.
b. This compound Staining:
-
Prepare a working solution of this compound in a suitable buffer.
-
Wash the cells to remove the test compound.
-
Incubate the cells with the this compound working solution for a defined period (e.g., 1 hour) at 37°C.
-
Wash the cells to remove excess this compound.
-
If desired, stain the nuclei with a counterstain like Hoechst.
c. Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system or a fluorescence microscope.
-
Quantify the mean fluorescence intensity of this compound per cell.
-
A significant increase in this compound fluorescence in compound-treated cells compared to vehicle controls indicates phospholipidosis.
Visualizations
The following diagrams illustrate the principles and workflows of key this compound-based experiments.
Caption: Principle of the FRET-based membrane fusion assay using this compound.
Caption: Experimental workflow for studying lipid trafficking using this compound.
Caption: The principle of Fluorescence Recovery After Photobleaching (FRAP).
References
- 1. Lipid bilayer fusion - Wikipedia [en.wikipedia.org]
- 2. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - CH [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [en.bio-protocol.org]
- 5. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid determination of the transbilayer distribution of NBD-phospholipids in erythrocyte membranes with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes | Springer Nature Experiments [experiments.springernature.com]
- 14. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
NBD-PE: An In-depth Technical Guide to its Fluorescence Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent probe NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), detailing its core fluorescence principles, key applications, and the experimental methodologies that underpin its use in cellular and membrane research.
Core Principles of this compound Fluorescence
This compound is a widely utilized fluorescent lipid analog where the environmentally sensitive NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore is attached to the headgroup of a phosphatidylethanolamine (B1630911) (PE) lipid. Its utility as a probe stems from the sensitivity of its fluorescence to the polarity of its local environment.
Photophysical Properties
The fluorescence of this compound is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties are highly dependent on the surrounding solvent or lipid environment.
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~463 nm | Methanol[1][2] |
| Emission Maximum (λem) | ~536 nm | Methanol[1][2] |
| Molar Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | Methanol[1][2] |
| Molecular Weight | 956.26 g/mol | [1][2] |
| Solubility | Soluble in methanol (B129727) and chloroform (B151607) | [1] |
Environmental Sensitivity
The NBD fluorophore exhibits weak fluorescence in polar environments, such as water, and becomes significantly more fluorescent in nonpolar, hydrophobic environments like lipid membranes.[3][4] This solvatochromism is a key feature that makes this compound an excellent probe for studying lipid bilayers. The change in fluorescence intensity and emission wavelength is attributed to the change in the dipole moment of the NBD group upon excitation.[3]
Table 2: Fluorescence Lifetime of NBD-labeled Lipids in Different Membrane Phases
| Fluorescent Probe | Membrane Phase | Fluorescence Lifetime (τ) |
| NBD-PC | Liquid-disordered (ld) | ~5.06 - 7.0 ns[5][6] |
| NBD-PC | Liquid-ordered (lo) | ~9.62 - 12.0 ns[5][6] |
The longer fluorescence lifetime in the more ordered and less hydrated liquid-ordered phase reflects the nonpolar environment experienced by the NBD fluorophore.
Table 3: Fluorescence Quantum Yield of NBD-Amines in Various Solvents
| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ) of NBD-N(Et)₂ |
| Water | 80.1 | 0.008[7] |
| Methanol | 32.7 | - |
| Ethanol | 24.6 | - |
| Acetonitrile | 37.5 | - |
| Dichloromethane | 8.9 | - |
| Chloroform | 4.8 | - |
| Benzene | 2.3 | - |
| Cyclohexane | 2.0 | - |
Key Applications of this compound
The unique properties of this compound make it a versatile tool in various research areas, particularly in the study of lipid membranes and cellular processes.
Membrane Labeling and Dynamics
This compound readily incorporates into lipid bilayers, allowing for the visualization and study of membrane structure and dynamics. Its environmental sensitivity enables the differentiation of distinct membrane domains with varying lipid packing and hydration.
Fluorescence Resonance Energy Transfer (FRET)
This compound is a common donor fluorophore in FRET-based assays to study membrane fusion and lipid trafficking.[7] When in close proximity to a suitable acceptor fluorophore, such as Rhodamine-PE, the energy from the excited this compound is transferred non-radiatively to the acceptor, leading to a decrease in this compound's fluorescence and an increase in the acceptor's fluorescence.
Table 4: Förster Distance (R₀) for this compound with Common FRET Acceptors
| Acceptor Fluorophore | Förster Distance (R₀) |
| Rhodamine-PE (Rh-PE) | ~5.0 nm[8] |
| N-(lissamine™-rhodamine B)-DPPE (Rh-DPPE) | - |
| 1,6-diphenylhexatriene (DPH) | 4.18 nm (with C6-NBD-PC)[1] |
The Förster distance (R₀) is the distance at which FRET efficiency is 50%.
Fluorescence Quenching Assays
The fluorescence of this compound can be quenched by various mechanisms, which can be exploited to study lipid topology and transport.
-
Self-Quenching: At high concentrations in the membrane, this compound molecules can interact with each other, leading to a decrease in fluorescence intensity. This phenomenon can be used to monitor processes that alter the local concentration of the probe, such as membrane fusion.
-
Chemical Quenching (Dithionite Assay): Sodium dithionite (B78146) (Na₂S₂O₄) is a membrane-impermeant reducing agent that can chemically reduce the nitro group of the NBD fluorophore to a non-fluorescent amino group.[9] This property is utilized to determine the distribution of this compound between the outer and inner leaflets of a lipid bilayer. By measuring the fluorescence before and after the addition of dithionite, the fraction of this compound in the outer leaflet can be quantified.
Experimental Protocols
Labeling of Cells with NBD-Lipids
This protocol describes a general method for labeling mammalian cells with this compound for analysis by flow cytometry or fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Mammalian cells in suspension
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-5 mM.
-
Cell Preparation: Harvest cells and wash them with PBS to remove any residual medium. Resuspend the cells in a suitable buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Labeling: Add the this compound stock solution to the cell suspension to a final concentration of 5-20 µM. The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the cells with this compound for 15-30 minutes at 4°C or on ice to minimize endocytosis. Protect the samples from light.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cells 2-3 times with cold PBS to remove unincorporated this compound.
-
Analysis: Resuspend the cells in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.
Preparation of this compound Labeled Liposomes
This protocol outlines the preparation of large unilamellar vesicles (LUVs) containing this compound using the extrusion method.
Materials:
-
Phospholipid(s) of choice (e.g., POPC, DOPC)
-
This compound
-
Chloroform
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired phospholipids (B1166683) and this compound (typically 0.5-2 mol%) in chloroform.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film.
-
Hydrate the lipid film by vortexing or gentle agitation for 30-60 minutes at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to one of the syringes of the extruder.
-
Pass the lipid suspension through the membrane back and forth (typically 11-21 times). This process will form unilamellar vesicles (LUVs) with a defined size.
-
-
Storage: Store the prepared liposomes at 4°C and protect them from light.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitations of Electronic Energy Transfer in the Determination of Lipid Nanodomain Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Synthesis of NBD-PE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, synthesis, and key applications of N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (NBD-PE). This compound is a fluorescently labeled phospholipid analog widely utilized in cell biology and biophysics to study membrane dynamics, including lipid trafficking, membrane fusion, and the structure of lipid bilayers.
Chemical Structure and Properties
This compound consists of a phosphatidylethanolamine (B1630911) (PE) backbone where the primary amine of the headgroup is covalently linked to a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore. The dihexadecanoyl (palmitoyl) acyl chains are attached to the sn-1 and sn-2 positions of the glycerol (B35011) backbone.
The full chemical name is N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine. It is also commonly available as a triethylammonium (B8662869) salt.[1]
Physicochemical and Spectroscopic Properties
The key physicochemical and spectroscopic properties of this compound are summarized in the table below. The fluorescence of the NBD group is highly sensitive to the polarity of its environment, which makes it an excellent probe for membrane studies.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₇₅N₄O₁₁P | [2] |
| Molecular Weight | 851.05 g/mol (acid form) | |
| 956.26 g/mol (triethylammonium salt) | [2] | |
| CAS Number | 178119-00-1 (triethylammonium salt) | [2] |
| Appearance | Orange solid | [3] |
| Solubility | Soluble in chloroform (B151607) and methanol | [3][4] |
| Excitation Maximum (λex) | ~463 nm (in Methanol) | [3][4] |
| Emission Maximum (λem) | ~536 nm (in Methanol) | [3][4] |
| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | [2][4] |
| Purity (commercial) | ≥95% (by HPLC) | [2][4] |
Synthesis of this compound
The synthesis of this compound is achieved through the alkylation of the primary amine of 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl).[5] This reaction is typically carried out in an organic solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Synthesis Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of fluorescently labeled phospholipids (B1166683).
Materials:
-
1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE)
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Triethylamine (B128534) (TEA)
-
Chloroform, anhydrous
-
Methanol, anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol mixtures)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve DHPE in anhydrous chloroform.
-
Addition of Reagents: To the stirred solution, add a molar excess of NBD-Cl (typically 1.1 to 1.5 equivalents). Subsequently, add a molar excess of triethylamine (typically 2-3 equivalents) to act as a base.
-
Reaction: Stir the reaction mixture at room temperature, protected from light, for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, wash the reaction mixture with a dilute aqueous acid solution (e.g., 0.1 M HCl) to remove excess triethylamine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography.[5] Elute the column with a gradient of chloroform and methanol. Collect the fractions containing the fluorescent this compound product.
-
Characterization and Storage: Combine the pure fractions and evaporate the solvent. Characterize the final product by techniques such as mass spectrometry and NMR spectroscopy. The purity can be assessed by HPLC. Store the final product in a dark, inert atmosphere at -20°C.
Quantitative Data:
-
Reaction Yield: Approximately 70%[5]
Experimental Workflow: Membrane Fusion Assay
This compound is frequently used in fluorescence resonance energy transfer (FRET) assays to monitor membrane fusion. In this assay, this compound serves as the FRET donor, and a rhodamine-labeled phospholipid (e.g., Rhodamine-DHPE) acts as the FRET acceptor.
FRET-Based Membrane Fusion Assay Workflowdot
References
- 1. This compound (N-(7-nitrobenz-2-Oxa-1,3-diazol-4-yl)-1,2-dihexadécanoyl-sn-glycéro-3-phosphoéthanolamine, sel de triéthylammonium) 10 mg [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel fluorescent phospholipids for assays of lipid mixing between membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved synthesis of 7-nitrobenz-2-oxa-1,3-diazole analogs of CDP-diacylglycerol and phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photophysical Properties of NBD-PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) is a fluorescently labeled phospholipid widely utilized in cell biology and biophysics to probe the structure and function of lipid bilayers. Its environmentally sensitive fluorophore, NBD (7-nitrobenz-2-oxa-1,3-diazole), is attached to the headgroup of the phosphatidylethanolamine (B1630911) (PE) lipid. This strategic placement allows this compound to report on the local environment of the membrane-water interface, making it an invaluable tool for studying membrane fluidity, lipid domains, membrane fusion and fission, and drug-lipid interactions. This guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for its application, and visual representations of relevant biological and experimental workflows.
Core Photophysical Properties of this compound
The fluorescence of the NBD group is highly sensitive to the polarity of its surrounding environment. In aqueous solutions, this compound is weakly fluorescent, but its fluorescence quantum yield and lifetime increase significantly upon incorporation into the hydrophobic environment of a lipid membrane. This solvatochromic behavior is a key feature that makes this compound a powerful membrane probe.
Data Presentation: Photophysical Properties
The following tables summarize the key photophysical parameters of this compound in various environments. These values can vary depending on the specific lipid composition, temperature, and instrumentation used.
| Property | Value (in Methanol) | References |
| Excitation Maximum (λex) | ~463 nm | [1] |
| Emission Maximum (λem) | ~536 nm | [1] |
| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | [2] |
| Solvent/Membrane Environment | Fluorescence Lifetime (τ) | References |
| Sodium Dodecyl Sulfate (SDS) Micelles | Biexponential decay | [3] |
| Liquid-disordered (ld) phase (DOPC LUVs) at 25°C | 6.80 ± 0.04 ns | [4] |
| Liquid-ordered (lo) phase (DOPC/SSM/Chol (2:2:6) LUVs) at 25°C | 9.94 ± 0.05 ns | [4] |
| Coexisting ld and lo phases (DOPC/SSM/Chol (1:1:1) LUVs) at 25°C | 9.62 ± 0.2 ns (lo), 5.06 ± 0.3 ns (ld) | [4] |
| Fluid PC bilayers (N-NBD-DPPE, inward NO2) | Longest average lifetime | [5] |
| Fluid PC bilayers (C12NBD-PC, outward NO2) | Shortest average lifetime | [5] |
Note: The quantum yield of this compound is highly dependent on the environment and is often measured relative to a standard. Absolute values are less commonly reported in the literature for this compound in specific membrane compositions.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Steady-State Fluorescence Spectroscopy
This protocol is used to determine the excitation and emission spectra of this compound in a lipid environment, providing insights into its local polarity.
Materials:
-
This compound
-
Lipids for vesicle formation (e.g., DOPC, POPC)
-
Chloroform
-
Buffer (e.g., PBS, HEPES)
-
Spectrofluorometer
-
Glass test tubes
-
Rotary evaporator or nitrogen stream
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Preparation:
-
In a glass test tube, dissolve the desired lipids and a small molar percentage of this compound (e.g., 0.5-1 mol%) in chloroform.
-
Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film on the bottom of the tube.
-
Place the tube under vacuum for at least 1 hour to remove any residual solvent.
-
-
Vesicle Hydration:
-
Add the desired buffer to the lipid film.
-
Hydrate the film by vortexing or gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Extrusion:
-
To form large unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a lipid extruder.
-
-
Spectroscopic Measurement:
-
Transfer the LUV suspension to a quartz cuvette.
-
Place the cuvette in the sample holder of the spectrofluorometer.
-
To record the emission spectrum, set the excitation wavelength to the absorption maximum of this compound (~463 nm) and scan a range of emission wavelengths (e.g., 480-700 nm).
-
To record the excitation spectrum, set the emission wavelength to the emission maximum of this compound (~536 nm) and scan a range of excitation wavelengths (e.g., 350-520 nm).
-
Correct for background fluorescence by subtracting the spectrum of a blank sample (buffer only).
-
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)
This technique measures the decay of fluorescence intensity over time after excitation, providing information about the local environment and molecular interactions of this compound.
Materials:
-
This compound labeled liposomes (prepared as in the steady-state protocol)
-
Time-Correlated Single Photon Counting (TCSPC) system equipped with a pulsed laser source (e.g., ~470 nm) and a sensitive detector.
Protocol:
-
Sample Preparation: Prepare this compound labeled LUVs as described previously.
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed laser to the absorption maximum of this compound.
-
Adjust the instrument parameters (e.g., repetition rate of the laser, detector settings) to optimize signal collection.
-
-
Data Acquisition:
-
Acquire the fluorescence decay curve by collecting photons over a set period. The instrument measures the time between the laser pulse and the arrival of emitted photons.
-
Also, measure the instrument response function (IRF) using a scattering solution (e.g., ludox) to account for the temporal spread of the instrument.
-
-
Data Analysis:
-
The fluorescence decay data is typically fitted to a multi-exponential decay model to extract the fluorescence lifetime(s) (τ) and their respective amplitudes.
-
The goodness of the fit is evaluated by analyzing the weighted residuals and the chi-squared (χ²) value. A biexponential decay is often observed for this compound in heterogeneous membrane environments.[3]
-
Fluorescence Resonance Energy Transfer (FRET) for Membrane Fusion
This assay is widely used to monitor the mixing of lipid membranes, a key step in membrane fusion. It utilizes this compound as a donor fluorophore and a suitable acceptor, such as Rhodamine-PE.
Materials:
-
Donor liposomes: LUVs containing this compound and Rhodamine-PE (e.g., 1 mol% each).
-
Acceptor liposomes: Unlabeled LUVs of the same lipid composition.
-
Spectrofluorometer with time-drive capabilities.
-
Fusion-inducing agent (e.g., Ca²⁺, PEG, or specific proteins).
Protocol:
-
Liposome (B1194612) Preparation: Prepare two populations of LUVs: one labeled with both this compound and Rhodamine-PE, and another unlabeled.
-
Assay Setup:
-
In a fluorescence cuvette, mix the donor and acceptor liposomes at a specific ratio (e.g., 1:9 donor to acceptor).
-
Place the cuvette in the spectrofluorometer and set the excitation wavelength to that of the donor (NBD, ~463 nm).
-
Monitor the fluorescence intensity of the donor at its emission maximum (~536 nm) over time.
-
-
Initiate Fusion:
-
Add the fusion-inducing agent to the cuvette and continue to monitor the donor fluorescence.
-
-
Data Analysis:
-
Upon fusion of the labeled and unlabeled liposomes, the average distance between the donor (this compound) and acceptor (Rhodamine-PE) molecules increases.
-
This increase in distance leads to a decrease in FRET efficiency, resulting in an increase in the donor's fluorescence intensity.
-
The rate and extent of the fluorescence increase are indicative of the kinetics and efficiency of membrane fusion.[6][7]
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the lateral diffusion of fluorescently labeled molecules, such as this compound, within a membrane.
Materials:
-
Cells or giant unilamellar vesicles (GUVs) labeled with this compound.
-
Confocal laser scanning microscope with a high-power laser for photobleaching.
Protocol:
-
Sample Preparation: Label the membrane of interest (e.g., the plasma membrane of live cells or a GUV) with this compound.
-
Image Acquisition (Pre-bleach):
-
Using the confocal microscope, acquire a few initial images of the fluorescently labeled region at low laser power to determine the baseline fluorescence intensity.
-
-
Photobleaching:
-
Define a region of interest (ROI) within the fluorescent area.
-
Irradiate the ROI with a brief, high-intensity laser pulse to irreversibly photobleach the this compound molecules within that region.[8]
-
-
Image Acquisition (Post-bleach):
-
Data Analysis:
-
Measure the fluorescence intensity within the bleached ROI in the time-lapse images.
-
Plot the fluorescence intensity as a function of time.
-
The rate of fluorescence recovery is related to the diffusion coefficient of this compound, and the extent of recovery provides information about the mobile fraction of the probe.[10]
-
Mandatory Visualizations
Signaling Pathway: Drug-Induced Phospholipidosis
Cationic amphiphilic drugs (CADs) can induce phospholipidosis, a lysosomal storage disorder characterized by the accumulation of phospholipids. This compound is often used as a fluorescent probe to detect and quantify this accumulation. The following diagram illustrates a proposed mechanism for this process.
Experimental Workflow: Membrane Fusion Assay using FRET
This workflow outlines the key steps in performing a membrane fusion assay using this compound and Rhodamine-PE.
Experimental Workflow: Liposomal Drug Delivery Vehicle Characterization
This compound can be incorporated into liposomal drug delivery systems to characterize their interaction with cells, including uptake and intracellular trafficking.
References
- 1. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging mechanisms of drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ibidi.com [ibidi.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
- 7. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Step by Step Guide for FRAP Experiments | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
NBD-PE: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Applications of NBD-PE as a Fluorescent Lipid Probe for Researchers, Scientists, and Drug Development Professionals.
N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (this compound) is a widely utilized fluorescently labeled phospholipid that serves as a powerful tool in cell biology, biochemistry, and drug development. Its utility stems from the environmentally sensitive fluorescence of the NBD fluorophore, which is attached to the headgroup of the phosphatidylethanolamine (B1630911) (PE) lipid.[1] This guide provides a comprehensive overview of this compound, including its physicochemical properties, key applications, and detailed experimental protocols.
Core Properties of this compound
The functionality of this compound as a lipid probe is intrinsically linked to its chemical structure and photophysical characteristics. The NBD fluorophore's emission properties are highly dependent on the polarity of its surrounding environment, making it a sensitive reporter of membrane dynamics and lipid localization.[2]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 956.26 g/mol | |
| Formula | C43H75N4O11P·C6H15N | |
| Excitation Maximum (λex) | 463 nm | [3] |
| Emission Maximum (λem) | 536 nm | [3] |
| Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | [3] |
| Emission Color | Green | |
| Purity | ≥95% | [3] |
| Solubility | Soluble to 0.50 mM in methanol (B129727) with sonication | |
| Storage | Store at -20°C | [3] |
| Application | Description | Reference |
| Confocal Microscopy | Visualization of lipid distribution in cells and artificial membranes. | [3] |
| Fluorescence Recovery After Photobleaching (FRAP) | Measurement of lipid mobility in membranes. | [3] |
| Fluorescence Resonance Energy Transfer (FRET) | Study of membrane fusion and lipid-protein interactions, often paired with a rhodamine-labeled lipid. | [4][5] |
| Lipid Trafficking Studies | Monitoring the internalization and transport of lipids within cells. | [6][7] |
| Apoptosis Detection | Can be used to probe changes in the plasma membrane during apoptosis. | |
| Phospholipidosis Measurement | Quantitatively measure drug-induced phospholipid accumulation. | [3] |
Key Applications and Experimental Workflows
This compound's versatility allows for its use in a variety of experimental contexts to probe the intricate dynamics of cellular membranes.
Lipid Trafficking and Internalization
A primary application of this compound is to monitor the movement of lipids from the plasma membrane to intracellular compartments.[6][7] This is often achieved by labeling the outer leaflet of the plasma membrane at low temperatures to inhibit endocytosis, followed by warming to initiate internalization. A back-extraction step using a protein like bovine serum albumin (BSA) can then be used to quench the fluorescence of the this compound remaining in the outer leaflet, allowing for the specific visualization and quantification of internalized lipid.[6][7]
Membrane Fusion Assays (FRET-based)
This compound is frequently used as a donor fluorophore in Fluorescence Resonance Energy Transfer (FRET) assays to study membrane fusion.[4][5] In this setup, vesicles containing both this compound and a suitable acceptor fluorophore, such as Rhodamine-PE, are mixed with an unlabeled vesicle population.[5] Upon fusion, the dilution of the probes in the newly formed membrane leads to an increase in the distance between the donor and acceptor, resulting in a decrease in FRET efficiency. This is observed as an increase in this compound (donor) fluorescence and a decrease in Rhodamine-PE (acceptor) fluorescence.[5]
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental needs.
Protocol 1: Labeling of Adherent Cells with this compound for Internalization Studies
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1 mg/mL in ethanol (B145695) or chloroform)
-
Labeling Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Wash Buffer: Cold HBSS
-
Back-extraction Solution (optional): 5% (w/v) fatty acid-free Bovine Serum Albumin (BSA) in HBSS
-
Fixative (optional): 4% paraformaldehyde in PBS
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.
-
Preparation of this compound Labeling Solution: a. Evaporate a small aliquot of the this compound stock solution under a stream of nitrogen to form a thin film. b. Resuspend the lipid film in the labeling buffer by vortexing or sonication to a final concentration of 5-10 µM.
-
Labeling: a. Wash the cells twice with cold HBSS. b. Place the cells on ice and incubate with the this compound labeling solution for 30-60 minutes at 4°C to label the plasma membrane while minimizing endocytosis.
-
Internalization: a. To initiate internalization, wash the cells twice with warm (37°C) HBSS and then incubate in warm HBSS at 37°C for the desired time course (e.g., 5, 15, 30, 60 minutes).
-
Stopping Internalization and Washing: a. To stop the internalization process, place the dish back on ice and wash the cells three times with cold HBSS.
-
Back-Extraction (Optional): a. To remove this compound remaining in the outer leaflet of the plasma membrane, incubate the cells with the cold 5% BSA solution for 10-15 minutes on ice. b. Wash the cells three times with cold HBSS.
-
Imaging: a. Image the live cells immediately using a fluorescence microscope equipped with appropriate filters for NBD (e.g., excitation ~460 nm, emission ~540 nm). b. Alternatively, cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature, washed with PBS, and then imaged.
Protocol 2: FRET-Based Membrane Fusion Assay
Materials:
-
Lipid stocks in chloroform (B151607) (e.g., POPC, this compound, Rhodamine-PE)
-
Hydration Buffer: (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Procedure:
-
Preparation of Labeled Vesicles: a. In a glass tube, mix the desired lipids in chloroform. For labeled vesicles, include 1-2 mol% this compound and 1-2 mol% Rhodamine-PE. b. Dry the lipid mixture under a stream of nitrogen to form a thin film, followed by further drying under vacuum for at least 1 hour. c. Hydrate the lipid film with the hydration buffer to a final lipid concentration of 1-5 mM. d. Subject the lipid suspension to several freeze-thaw cycles. e. Extrude the suspension through a 100 nm polycarbonate membrane at least 11 times to form unilamellar vesicles.
-
Preparation of Unlabeled Vesicles: a. Follow the same procedure as for the labeled vesicles, but without the fluorescently labeled lipids.
-
Fusion Assay: a. In a cuvette, add the labeled vesicles. b. Place the cuvette in the fluorometer and set the excitation wavelength to that of this compound (~460 nm). Record the emission spectrum or the emission intensity at the wavelengths corresponding to this compound (~540 nm) and Rhodamine-PE (~590 nm). c. To initiate fusion, add the unlabeled vesicles to the cuvette (typically at a 9:1 unlabeled to labeled ratio). d. Induce fusion using a fusogen (e.g., Ca²⁺ for vesicles containing anionic lipids, or polyethylene (B3416737) glycol). e. Monitor the change in this compound and Rhodamine-PE fluorescence over time. An increase in this compound fluorescence and a decrease in Rhodamine-PE fluorescence indicate membrane fusion.
-
Data Analysis: a. The percentage of fusion can be calculated by normalizing the this compound fluorescence intensity to the intensity after complete disruption of the vesicles with a detergent (e.g., Triton X-100).
Concluding Remarks
This compound remains an indispensable tool for researchers studying the structure and function of biological membranes. Its environmental sensitivity and versatility in various fluorescence-based assays provide a powerful means to investigate complex cellular processes such as lipid trafficking and membrane fusion. By understanding its properties and employing well-defined experimental protocols, researchers can continue to unravel the intricate dynamics of lipids in cellular and model systems.
References
- 1. This compound (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt) 10 mg [thermofisher.com]
- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors | MDPI [mdpi.com]
- 3. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 4. biotium.com [biotium.com]
- 5. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Utilizing NBD-PE for Tracking Lipid Transport Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent lipid analog NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) and its application in the study of lipid transport pathways. This compound serves as a powerful tool for visualizing and quantifying the movement of phospholipids (B1166683) within and between cellular membranes, offering critical insights into fundamental cellular processes and the mechanisms of drug action.
Core Principles of this compound as a Lipid Transport Probe
This compound is a synthetic phospholipid analog where the hydrophilic head group is labeled with the environmentally sensitive fluorophore, 7-nitrobenz-2-oxa-1,3-diazole (NBD). This strategic placement of the NBD moiety allows the lipid to mimic the behavior of its natural counterpart, phosphatidylethanolamine (B1630911) (PE), while enabling its detection and tracking via fluorescence-based techniques.[1]
The fluorescence properties of the NBD group are sensitive to the polarity of its surrounding environment.[1] This characteristic is advantageous as changes in fluorescence intensity and emission wavelength can provide information about the lipid's location within the membrane bilayer and its interaction with different cellular compartments.
Key Properties of this compound:
Major Lipid Transport Pathways Investigated with this compound
This compound is instrumental in elucidating several key lipid transport pathways:
-
Endocytosis: The internalization of substances from the extracellular environment. This compound can be used to track its uptake through various endocytic routes, including clathrin-mediated and caveolae-dependent endocytosis.[3]
-
Flippase-Mediated Transport (Inward): The ATP-dependent translocation of phospholipids from the exoplasmic (outer) leaflet to the cytosolic (inner) leaflet of the plasma membrane, mediated by P4-type ATPases (flippases).[4][5] This process is crucial for maintaining membrane asymmetry.
-
Floppase-Mediated Transport (Outward): The ATP-dependent movement of phospholipids from the cytosolic to the exoplasmic leaflet, often mediated by ABC (ATP-binding cassette) transporters.
-
Vesicular Transport: The movement of lipids between organelles via transport vesicles, a key component of the secretory and endocytic pathways.[3]
Below is a generalized model of this compound trafficking at the plasma membrane.
Quantitative Analysis of this compound Transport
The movement of this compound can be quantified using techniques such as flow cytometry and confocal microscopy. A common method involves a "back-extraction" step with bovine serum albumin (BSA) to remove this compound from the outer leaflet of the plasma membrane, allowing for the specific measurement of internalized probe.[6]
Data Presentation
The following tables summarize quantitative data from various studies utilizing this compound to investigate lipid transport.
Table 1: Flippase-Mediated this compound Transport
| Cell Type/System | Transporter | NBD-Lipid Substrate | Key Finding | Reference |
| Yeast | P4-ATPase | This compound, NBD-PS | P4-ATPases are essential for establishing membrane asymmetry by translocating specific lipids. | [4] |
| Human Cell Lines | ATP11A, ATP11C | This compound, NBD-PS | These flippases show specificity for aminophospholipids (PE and PS) over other phospholipids. | [5] |
| MlaFEDB in proteoliposomes | MlaFEDB | This compound | ATP hydrolysis drives the translocation of this compound from the inner to the outer leaflet. | [7] |
| CHO-K1 Cells | Endogenous Flippases | This compound, NBD-PC, NBD-PS | The rate of internalization varies significantly between different NBD-labeled phospholipids. | [6] |
Table 2: this compound Uptake and Endocytosis
| Cell Line | Condition | Method | Quantitative Finding | Reference |
| PC-3 | Liposomal Delivery | Flow Cytometry | Internalization rate: NBD-cholesterol > BODIPY-cholesteryl ester > NBD-PC > this compound. | [8] |
| HT29 | Comparison with C6-NBD-glucosylceramide | Confocal Microscopy | This compound is sorted to endosomal/lysosomal compartments, while C6-NBD-glucosylceramide traffics to the Golgi. | [3] |
| CHO-K1 | Inhibition of Endocytosis (20°C incubation) | Flow Cytometry | Incubation at lower temperatures significantly reduces endocytic uptake of NBD-lipids. | [6] |
Table 3: ABC Transporter-Mediated this compound Efflux
| Transporter | System | Assay | Key Finding | Reference |
| ABCG2, ABCB1, ABCC1 | Various cell lines | Flow Cytometry | These transporters are involved in multidrug resistance and can efflux fluorescent probes. | [9] |
| MsbA | Proteoliposomes | Fluorescence Quenching | MsbA functions as a flippase, and its activity is dependent on ATP hydrolysis. | [7] |
| ABCG Family | HEK293T cells | ATPase activity assay | Mutations in the NBD:NBD interface can alter drug transport and ATPase activity. | [10] |
Detailed Experimental Protocols
NBD-Lipid Uptake Assay using Flow Cytometry
This protocol is adapted from Herrera et al. (2022) and is designed to quantify NBD-lipid internalization in mammalian cell lines.[6]
Materials:
-
Adherent mammalian cells (e.g., CHO-K1)
-
This compound in chloroform (B151607)
-
DMSO
-
Trypsin-EDTA solution
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Tris-buffered saline with divalent cations (TBSS)
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
3-(-4-octadecyl)-benzoylacrylic acid (OBAA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Glass tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Grow adherent cells to 70-80% confluency.
-
Trypsinize the cells, resuspend in culture medium, and centrifuge at 500 x g for 10 minutes.
-
Wash the cell pellet twice with HBSS.
-
Resuspend cells in TBSS to a final concentration of ~10^6 cells/mL.[6]
-
-
Inhibition of Phospholipases:
-
This compound Labeling:
-
Prepare this compound stock by evaporating the chloroform and resuspending in DMSO.
-
Add the this compound/DMSO stock to glass tubes.
-
Add the cell suspension to the tubes containing this compound and incubate at 20°C for various time points (e.g., 0, 5, 10, 20, 30, 45, 60 minutes). Incubation at 20°C minimizes endocytosis.[6]
-
-
Back-Extraction:
-
At each time point, take two aliquots.
-
To one aliquot (the back-extraction sample), add a concentrated BSA solution (e.g., 20% BSA) to a final concentration of ~4.6% and incubate on ice.[6] The other aliquot serves as the total fluorescence control (no BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the fluorescence of the cell populations on a flow cytometer.
-
The percentage of internalized this compound is calculated as: (Mean fluorescence of BSA-treated sample / Mean fluorescence of untreated sample) x 100.[6]
-
-
Data Analysis:
-
Plot the percentage of internalized this compound against time.
-
The data can be fitted to a single-exponential curve to determine the rate of uptake.[6]
-
The workflow for this assay is depicted below.
NBD-Lipid Uptake Assay using Confocal Microscopy
This protocol, adapted from Baum et al. (2023), allows for the visualization of this compound internalization.[11]
Materials:
-
Adherent mammalian cells grown on glass-bottom dishes
-
This compound in DMSO
-
TBSS
-
Phospholipase inhibitors (e.g., PMSF, OBAA)
-
BSA solution (e.g., 5% w/v in TBSS)
-
Confocal microscope
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes and grow to the desired confluency.
-
-
Labeling:
-
Wash cells with pre-warmed (20°C) TBSS.
-
Incubate cells with phospholipase inhibitors in TBSS at 20°C.
-
Add this compound (resuspended in DMSO) to the cells and incubate for up to 60 minutes at 20°C.[11]
-
-
Imaging before Back-Extraction:
-
Wash the cells with TBSS.
-
Image the cells using a confocal microscope to visualize the total cell-associated fluorescence (plasma membrane and internalized).
-
-
Back-Extraction:
-
Wash the cells twice with a pre-warmed (20°C) BSA solution for 1 minute each time to remove this compound from the outer leaflet of the plasma membrane.[11]
-
-
Imaging after Back-Extraction:
-
Wash the cells with TBSS.
-
Image the same cells again to visualize only the internalized this compound.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of intracellular compartments before and after back-extraction to determine the extent of internalization.
-
The logic of the back-extraction assay is illustrated in the diagram below.
Investigating Specific Lipid Transport Pathways
Studying Endocytosis
To investigate the role of specific endocytic pathways in this compound uptake, cells can be pre-treated with pharmacological inhibitors before labeling with this compound.
Common Endocytosis Inhibitors:
-
Chlorpromazine: Inhibits clathrin-mediated endocytosis.
-
Filipin: Disrupts caveolae by binding to cholesterol.[8]
-
Genistein: A tyrosine kinase inhibitor that can affect caveolae-mediated endocytosis.
-
Amiloride: An inhibitor of macropinocytosis.
By comparing the amount of internalized this compound in inhibitor-treated cells to control cells, the contribution of each pathway can be assessed.
The major endocytic pathways are depicted in the following diagram.
Assaying Flippase and ABC Transporter Activity
The protocols described above can be adapted to study the activity of specific lipid transporters. For example, by using cell lines that overexpress or lack a particular flippase or ABC transporter, the role of that protein in this compound transport can be determined by comparing the transport kinetics to wild-type cells.[5] For ABC transporter efflux assays, cells are first loaded with this compound, and the rate of its appearance in the extracellular medium is measured over time.
Conclusion
This compound is a versatile and powerful tool for the qualitative and quantitative analysis of lipid transport pathways. By employing the methodologies outlined in this guide, researchers can gain valuable insights into the complex dynamics of lipid trafficking in living cells. This knowledge is essential for understanding fundamental cell biology and for the development of novel therapeutic strategies that target lipid metabolism and transport.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 3. Sorting of sphingolipids in the endocytic pathway of HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipid Flippase Activities and Substrate Specificities of Human Type IV P-type ATPases Localized to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
A Technical Guide to the Preliminary Investigation of NBD-PE in Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) is a fluorescently labeled phospholipid analog widely employed in the study of biological membranes. Its utility stems from the environmentally sensitive fluorescence of the NBD group, which is attached to the headgroup of the phosphatidylethanolamine (B1630911) (PE) lipid. This strategic placement allows this compound to be readily incorporated into both model and cellular membranes, serving as a versatile probe for investigating a range of membrane phenomena. This guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols for its key applications, and the underlying principles of its use in membrane research.
Properties of this compound
The experimental utility of this compound is grounded in its distinct photophysical and physicochemical properties. The NBD fluorophore exhibits fluorescence that is highly dependent on the polarity of its local environment, making it a sensitive reporter of its position within the membrane.
Photophysical Properties
The fluorescence characteristics of this compound are crucial for designing and interpreting experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~463 nm | [1][2] |
| Emission Maximum (λem) | ~536 nm | [1][2] |
| Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | [1] |
| Emission Color | Green | [3] |
| Common FRET Partner | Rhodamine-PE (Rh-PE) | [2][4][5] |
Physicochemical Properties
These properties govern the behavior of this compound within a lipid bilayer and its handling in experimental settings.
| Property | Value / Description | Reference |
| Molecular Weight (M.Wt) | ~956.26 g/mol | |
| Formula | C₄₃H₇₅N₄O₁₁P·C₆H₁₅N | |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (e.g., up to 0.50 mM in methanol with sonication) | |
| Storage | Store at -20°C, protected from light | [2] |
| Purity | ≥95% (HPLC) | [1] |
Key Applications in Membrane Studies
This compound is a powerful tool for elucidating various aspects of membrane structure and dynamics. Its applications range from monitoring the fusion of vesicles to quantifying the lateral mobility of lipids within a bilayer.
Membrane Fusion and Lipid Mixing Assays
A primary application of this compound is in monitoring membrane fusion events through Fluorescence Resonance Energy Transfer (FRET).[2][4] In this assay, this compound serves as the FRET donor, and a rhodamine-labeled phospholipid, such as N-(Lissamine rhodamine B sulfonyl) phosphatidylethanolamine (Rh-PE), acts as the acceptor.[4][5] When both probes are in close proximity within the same membrane, excitation of NBD results in energy transfer to rhodamine, leading to rhodamine emission and quenching of NBD fluorescence.[4][6] Upon fusion with an unlabeled membrane, the probes are diluted, increasing the average distance between them. This separation reduces FRET efficiency, resulting in an increase in NBD fluorescence and a decrease in rhodamine emission.[4] This principle is widely used to study fusion processes in various systems, including liposomes and synaptic vesicles.[5][7]
Analysis of Membrane Fluidity and Lipid Diffusion
The lateral diffusion of lipids within a membrane is a key indicator of its fluidity and organization. Fluorescence Recovery After Photobleaching (FRAP) is a technique used to measure the lateral mobility of fluorescently labeled molecules like this compound.[1][8][9] In a FRAP experiment, a high-intensity laser is used to irreversibly photobleach the this compound molecules in a small, defined region of the membrane.[10] The subsequent recovery of fluorescence in this region is monitored over time as unbleached this compound molecules from the surrounding area diffuse into the bleached spot.[10][11] The rate and extent of this recovery provide quantitative information about the diffusion coefficient and the mobile fraction of the lipid probe.[8][11]
Determination of Transmembrane Lipid Distribution
The asymmetric distribution of lipids between the two leaflets of a membrane bilayer is a critical feature of biological membranes. The location of this compound can be determined using fluorescence quenching assays. A common method employs a membrane-impermeant quenching agent like sodium dithionite (B78146).[5][12] When dithionite is added to the external solution of a suspension of vesicles containing this compound, it reduces the NBD fluorophore, rendering it non-fluorescent.[13] Only the this compound molecules in the outer leaflet are accessible to the dithionite and are quenched.[12] The remaining fluorescence corresponds to the this compound population in the inner leaflet, allowing for the quantification of the probe's transmembrane distribution.[13]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments described above.
Liposome (B1194612) Fusion Assay using this compound/Rh-PE FRET
This protocol details the steps for a bulk lipid mixing assay to monitor the fusion of two populations of liposomes.
1. Preparation of Labeled and Unlabeled Liposomes:
-
Labeled Liposomes (Donor): Prepare liposomes incorporating 0.8 mol% this compound and 0.8 mol% Rh-PE.[14] The presence of both fluorophores in the same vesicle population is crucial for the FRET-based dequenching assay.[14]
-
Unlabeled Liposomes (Acceptor): Prepare a separate batch of liposomes without any fluorescent probes.
-
Mock-Fused Liposomes (100% Fusion Control): Prepare a third set of liposomes containing a diluted concentration of the probes (e.g., 0.08 mol% this compound and 0.08 mol% Rh-PE) to represent the final state after complete fusion.[14]
2. Fusion Reaction:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a molar ratio of 1:10 (e.g., 5 µM labeled liposomes and 45 µM unlabeled liposomes for a total lipid concentration of 50 µM).[14][15]
-
Initiate the fusion process by adding the fusogenic agent of interest (e.g., Ca²⁺ for PS-containing vesicles, or polyethylene (B3416737) glycol).[6]
3. Fluorescence Measurement:
-
Set the fluorometer to excite the NBD fluorophore at ~460-470 nm and monitor the NBD emission at ~535 nm.[4][14]
-
Record the initial fluorescence (F₀) of the liposome mixture before adding the fusogen. This represents the 0% fusion level.
-
Monitor the increase in NBD fluorescence over time as fusion proceeds.
-
After the reaction reaches a plateau, add a detergent (e.g., Triton X-100) to completely disrupt the vesicles and achieve maximum probe dilution, representing the maximum fluorescence (Fₘₐₓ). Alternatively, measure the fluorescence of the mock-fused liposome preparation to establish the 100% fusion level.[14]
4. Data Analysis:
-
Calculate the percentage of fusion at a given time point (t) using the following formula: % Fusion = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100 where Fₜ is the fluorescence at time t.
References
- 1. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 2. biotium.com [biotium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Reconstituted membrane fusion requires regulatory lipids, SNAREs and synergistic SNARE chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid mixing during membrane aggregation and fusion: why fusion assays disagree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamics of membrane penetration of the fluorescent 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group attached to an acyl chain of phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Basic Applications of NBD-PE in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) is a fluorescently labeled phospholipid analog that has become an indispensable tool in cellular imaging. Its utility stems from the environmentally sensitive fluorescence of the NBD group, which is attached to the headgroup of the phosphatidylethanolamine (B1630911) (PE) molecule. This strategic placement allows this compound to mimic the behavior of endogenous phospholipids (B1166683), enabling the visualization and quantification of various cellular processes involving lipid dynamics. This guide provides a comprehensive overview of the core applications of this compound in cellular imaging, with a focus on detailed experimental protocols, quantitative data presentation, and visualization of key biological pathways and workflows.
Core Principles of this compound Fluorescence
This compound exhibits green fluorescence with excitation and emission maxima typically around 463 nm and 536 nm, respectively[1][2]. The fluorescence quantum yield of the NBD fluorophore is highly sensitive to the polarity of its local environment. In the hydrophobic environment of the lipid bilayer, its fluorescence is significantly enhanced compared to when it is in an aqueous solution. This property makes it an excellent probe for studying lipid trafficking and membrane organization.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound in various cellular imaging applications.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~463 nm | [1][2] |
| Emission Maximum (λem) | ~536 nm | [1][2] |
| Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | [1][2] |
| FRET Förster Distance (R₀) with N-Rh-PE | ~5 nm | [3] |
Table 2: this compound in Fluorescence Recovery After Photobleaching (FRAP)
| Parameter | Value | Cell/System Type | Reference |
| Diffusion Coefficient (D) | 2.55 ± 0.40 µm²/s | POPE/POPG/CL supported lipid bilayer | [4] |
| Diffusion Coefficient (D) | 1.9 ± 0.4 µm²/s | DOPC supported lipid bilayer (outer leaflet) | [5] |
| Mobile Fraction | 1.06 ± 0.23 | POPE/POPG/CL supported lipid bilayer | [4] |
| Mobile Fraction | ~100% | DOPC supported lipid bilayer | [5] |
Table 3: this compound in Drug-Induced Phospholipidosis Assays
| Compound | EC₅₀ | Cell Line | Reference |
| Amiodarone | 4.96 µM | HepG2 | [6] |
| Ebastine | 0.20 µM | HepG2 | [6] |
| GR 127935 | 0.8 µM | HepG2 | [6] |
Key Applications and Experimental Protocols
Studying Membrane Dynamics with Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful technique to measure the lateral mobility of fluorescently labeled molecules within a membrane[7][8][9][10][11]. By photobleaching a specific region of interest (ROI) in a membrane labeled with this compound and monitoring the recovery of fluorescence as unbleached probes diffuse into the ROI, one can determine the diffusion coefficient and the mobile fraction of the lipid probe.
-
Cell Preparation and Labeling:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or ethanol).
-
Dilute the this compound stock solution in a serum-free medium to a final concentration of 1-5 µM.
-
Incubate the cells with the this compound labeling solution for 15-30 minutes at 37°C.
-
Wash the cells twice with a pre-warmed imaging medium to remove excess probe.
-
-
Image Acquisition:
-
Mount the dish on a confocal microscope equipped with a 488 nm laser for excitation and a suitable emission filter (e.g., 500-550 nm).
-
Acquire a pre-bleach image of the region of interest.
-
Photobleach a defined ROI using a high-intensity laser beam.
-
Immediately after bleaching, acquire a time-lapse series of images to monitor the fluorescence recovery in the bleached region.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI, a non-bleached control region, and a background region over time.
-
Normalize the fluorescence recovery data to correct for photobleaching during image acquisition.
-
Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).
-
Investigating Membrane Fusion with Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor[2][12][13][14][15]. When the donor and acceptor are in close proximity (typically <10 nm), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor emission. This compound (donor) is often paired with a rhodamine-labeled PE, such as N-Lissamine rhodamine B sulfonyl dioleoylphosphatidylethanolamine (N-Rh-PE) (acceptor), to study membrane fusion.
-
Liposome Preparation:
-
Prepare two populations of liposomes:
-
Labeled Liposomes: Incorporate both this compound (e.g., 1 mol%) and N-Rh-PE (e.g., 1 mol%) into the lipid mixture.
-
Unlabeled Liposomes: Prepare liposomes with the same lipid composition but without the fluorescent probes.
-
-
-
Fusion Assay:
-
Mix the labeled and unlabeled liposomes in a fluorometer cuvette.
-
Induce fusion using a fusogen (e.g., Ca²⁺ for negatively charged liposomes, or polyethylene (B3416737) glycol (PEG)).
-
Monitor the fluorescence of both the donor (this compound, λem ~536 nm) and the acceptor (N-Rh-PE, λem ~585 nm) over time, with excitation at the donor's excitation wavelength (λex ~463 nm).
-
-
Data Analysis:
-
As fusion occurs, the fluorescent probes from the labeled liposomes will be diluted into the membranes of the unlabeled liposomes.
-
This increases the average distance between the this compound and N-Rh-PE molecules, leading to a decrease in FRET.
-
The decrease in FRET is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.
-
The rate and extent of fusion can be quantified from the changes in fluorescence intensity.
-
Assessing Drug-Induced Phospholipidosis
Phospholipidosis is a lysosomal storage disorder characterized by the excessive accumulation of phospholipids within cells, often induced by cationic amphiphilic drugs (CADs)[4][6][8][16][17][18]. This compound can be used as a fluorescent probe to quantify the extent of phospholipid accumulation in a high-throughput manner.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, RAW 264.7) in a 96-well plate.
-
Treat the cells with various concentrations of the test compound for 24-48 hours. Include a known inducer of phospholipidosis (e.g., amiodarone) as a positive control and a vehicle control (e.g., DMSO).
-
-
This compound Labeling:
-
During the last few hours of drug treatment, add this compound to the culture medium to a final concentration of 10-50 µM.
-
-
Imaging and Quantification:
-
Wash the cells to remove excess this compound.
-
Image the cells using a high-content imaging system or a fluorescence microscope.
-
Quantify the intracellular this compound fluorescence intensity per cell.
-
The increase in this compound fluorescence in drug-treated cells compared to control cells is indicative of phospholipidosis.
-
Monitoring Lipid Flippase Activity
Phospholipid flippases are transmembrane proteins that actively transport specific phospholipids from the exoplasmic leaflet to the cytosolic leaflet of a membrane, maintaining membrane asymmetry[1][9][12][19][20][21][22]. NBD-labeled phospholipid analogs, including this compound, are valuable substrates for studying the activity and specificity of these transporters.
-
Cell Preparation:
-
Harvest cells and resuspend them in a suitable buffer.
-
-
Labeling:
-
Incubate the cells with this compound (typically 1-5 µM) on ice or at a low temperature (e.g., 4°C) for a short period (e.g., 5-10 minutes) to allow the probe to insert into the outer leaflet of the plasma membrane.
-
-
Flippase Activity Measurement:
-
Warm the cells to a permissive temperature (e.g., 37°C) to initiate flippase activity.
-
At various time points, take aliquots of the cell suspension.
-
-
Back-Extraction:
-
To distinguish between this compound in the outer and inner leaflets, perform a back-extraction with a non-penetrating agent like bovine serum albumin (BSA). BSA will remove the this compound remaining in the outer leaflet.
-
Incubate the cells with a BSA solution (e.g., 1% w/v) on ice.
-
-
Quantification:
-
Measure the remaining cell-associated fluorescence using flow cytometry or a fluorescence plate reader.
-
The fluorescence that is protected from back-extraction represents the this compound that has been flipped to the inner leaflet.
-
The rate of increase in the protected fluorescence over time reflects the flippase activity.
-
Conclusion
This compound remains a cornerstone fluorescent probe for investigating a wide array of fundamental cellular processes. Its versatility, coupled with its ability to mimic endogenous phospholipids, allows researchers to gain valuable insights into membrane dynamics, lipid trafficking, and the cellular responses to pharmacological agents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for designing and executing robust cellular imaging experiments with this compound. As imaging technologies continue to advance, the applications of this classic fluorescent lipid will undoubtedly expand, further cementing its role in cell biology and drug discovery.
References
- 1. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid bilayer fusion - Wikipedia [en.wikipedia.org]
- 3. Limitations of Electronic Energy Transfer in the Determination of Lipid Nanodomain Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FRAP to Characterize Molecular Diffusion and Interaction in Various Membrane Environments | PLOS One [journals.plos.org]
- 6. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Förster Distance Calculator | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - SA [thermofisher.com]
- 13. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Defining the Diffusion in Model Membranes Using Line Fluorescence Recovery after Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Membrane Fusion as a Two-State Sequential Process: Evaluation of the Stalk Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospholipidosis assay in HepG2 cells and rat or rhesus hepatocytes using phospholipid probe this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro validation of drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phospholipid flippases: building asymmetric membranes and transport vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Phospholipid Flippase Activities and Substrate Specificities of Human Type IV P-type ATPases Localized to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to NBD-PE: Solubility, Stability, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl) phosphatidylethanolamine (B1630911) (NBD-PE) is a fluorescently labeled phospholipid analog widely employed in cell biology and biophysics to probe the structure and function of lipid bilayers. Its utility stems from the environmentally sensitive fluorescence of the NBD group, which is attached to the headgroup of the phosphatidylethanolamine (PE) molecule. This guide provides a comprehensive overview of the solubility and stability of this compound, along with detailed protocols for its use in key experimental applications, including membrane labeling, fusion assays, and the study of lipid transport.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
Physicochemical and Photophysical Data
| Property | Value | Reference(s) |
| Molecular Weight | ~956.26 g/mol | [1][2] |
| Molecular Formula | C₄₃H₇₅N₄O₁₁P·C₆H₁₅N | [1] |
| Excitation Maximum (λex) | 463 nm | [1][2] |
| Emission Maximum (λem) | 536 nm | [1][2] |
| Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | [1][2] |
| Appearance | Orange solid | [3] |
| Storage Conditions | Store at -20°C, protect from light | [1][3] |
Solubility
This compound is sparingly soluble in aqueous solutions but is freely soluble in many organic solvents.[4] The solubility is a critical factor for the preparation of stock solutions and their subsequent use in aqueous experimental systems.
| Solvent | Maximum Concentration | Notes | Reference(s) |
| Methanol (B129727) | 0.50 mM (0.48 mg/mL) | Sonication may be required to achieve dissolution. | [1][2][5] |
| Chloroform (B151607) | Soluble | Often used in mixtures with methanol for complete dissolution of lipid films. | [3] |
| Ethanol | Soluble | The fluorescent intensity is directly proportional to the concentration from 1 ng/mL to approximately 3 µg/mL in absolute ethanol. | [4] |
| DMSO | Soluble | Used for resuspending dried NBD-lipid films for cell labeling experiments. |
Stability
The stability of this compound is crucial for obtaining reliable and reproducible experimental results. Key factors influencing its stability include solvent, pH, temperature, and light exposure.
-
Solvent and Storage: For long-term storage, this compound should be stored as a solid at -20°C and protected from light.[1][3] Stock solutions in organic solvents such as chloroform or methanol should also be stored at -20°C, preferably under an inert gas atmosphere to prevent oxidation.
-
pH: The fluorescence of the NBD group can be sensitive to the polarity of its environment, which can be influenced by pH.[4] While this compound is used in a range of buffered solutions, extreme pH values should be avoided. It has been noted that in acidic conditions (pH 5.5-6.0), the membrane permeability to the quenching agent dithionite (B78146) increases, which can affect the results of flippase assays.[4]
-
Temperature: While specific data on the thermal degradation of this compound is limited, it is generally advisable to avoid prolonged exposure to high temperatures. Experiments are typically conducted at physiological temperatures (37°C) or lower. The fluidity of the lipid bilayer, which is temperature-dependent, can affect the fluorescence of this compound.[6]
-
Photostability: NBD is described as moderately photostable.[7] However, as with most fluorescent probes, prolonged exposure to high-intensity light should be minimized to prevent photobleaching, which can lead to a loss of signal and the generation of reactive oxygen species.
Experimental Protocols
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical to prevent aggregation and ensure accurate dosing in experiments.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for this compound stock solution preparation.
Detailed Protocol:
-
Solvent Selection: Choose a high-purity organic solvent in which this compound is readily soluble, such as methanol, chloroform, or DMSO. For many applications, a mixture of chloroform and methanol is used to dissolve lipid films containing this compound.
-
Dissolution:
-
For preparing a stock solution from powder, add the desired volume of solvent to the vial containing the this compound.
-
Vortex the solution vigorously. If dissolution is slow, brief sonication in a water bath can be applied.
-
Visually inspect the solution to ensure that no particulate matter remains.
-
-
Storage:
-
Store the stock solution in a tightly sealed glass vial at -20°C.
-
To prevent oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing.
-
Protect the solution from light by wrapping the vial in aluminum foil or using an amber vial.
-
Liposome Preparation with this compound
This compound is commonly incorporated into liposomes to study membrane properties and dynamics.
Workflow for Liposome Preparation
Caption: Workflow for preparing this compound-labeled liposomes.
Detailed Protocol:
-
Lipid Mixture Preparation: In a round-bottom flask, combine the desired lipids (e.g., POPC, DOPE) and this compound (typically at 0.5-2 mol%) dissolved in a chloroform/methanol mixture.
-
Film Formation: Evaporate the organic solvent under a gentle stream of nitrogen gas while rotating the flask to create a thin, even lipid film on the inner surface. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: Add the desired aqueous buffer to the flask and hydrate the lipid film by vortexing. This process results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This should be done at a temperature above the phase transition temperature of the lipids.
-
Storage: Store the prepared liposomes at 4°C and use them within a few days for optimal results. Protect from light.
Cell Labeling and Flippase Activity Assay
This compound is a valuable tool for studying the activity of lipid flippases, such as P4-ATPases, which are crucial for maintaining the asymmetric distribution of phospholipids (B1166683) in cellular membranes.
Workflow for Flippase Activity Assay
Caption: Experimental workflow for a flippase activity assay using this compound.
Detailed Protocol:
-
Cell Preparation: Culture cells to the desired confluency. Harvest and wash the cells with a suitable buffer (e.g., HBSS).
-
Labeling: Resuspend the cells in a buffer containing this compound (typically 1-5 µM) and incubate on ice or at a low temperature (e.g., 4°C) for a defined period (e.g., 30 minutes). This allows the this compound to incorporate into the outer leaflet of the plasma membrane while minimizing endocytosis and flippase activity.
-
Initiating Flippase Activity: Wash the cells to remove unincorporated this compound and then warm them to 37°C to initiate ATP-dependent flippase activity.
-
Quenching: At desired time points, add a freshly prepared solution of sodium dithionite (a membrane-impermeant quenching agent) to the cell suspension to quench the fluorescence of this compound remaining in the outer leaflet.
-
Analysis: Immediately analyze the remaining cell-associated fluorescence using flow cytometry or fluorescence microscopy. The increase in fluorescence over time corresponds to the amount of this compound that has been flipped to the inner leaflet and is therefore protected from quenching.
Signaling Pathway Visualization
This compound is instrumental in elucidating signaling pathways that involve changes in membrane lipid asymmetry. One such critical process is the role of P4-ATPase flippases in the initiation of vesicle budding from the Golgi apparatus, a key step in vesicular trafficking. The activity of these flippases creates a lipid imbalance that induces membrane curvature, a prerequisite for vesicle formation.
P4-ATPase-Mediated Vesicle Budding
Caption: Role of P4-ATPase in initiating vesicle budding.
This pathway highlights how the enzymatic activity of a lipid flippase, which can be quantitatively measured using this compound, directly contributes to a fundamental cellular signaling and trafficking event.
Conclusion
This compound remains an indispensable tool for researchers studying membrane biology. Its unique fluorescent properties, coupled with its ability to mimic natural phospholipids, allow for the detailed investigation of membrane structure, dynamics, and the activity of membrane-associated proteins. A clear understanding of its solubility and stability is paramount for the successful design and execution of experiments. The protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.
References
Unveiling the Membrane Landscape: An In-depth Technical Guide to the Environmental Sensitivity of NBD-PE Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles and practical applications of NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a versatile fluorescent lipid probe. Its profound sensitivity to the local microenvironment makes it an invaluable tool for elucidating membrane structure, dynamics, and function. This document provides a comprehensive overview of the factors influencing this compound fluorescence, detailed experimental protocols, and a summary of its key photophysical properties to empower researchers in their membrane-related investigations.
The Environmental Sensitivity of this compound: A Reporter of Membrane Properties
The fluorescence of the nitrobenzoxadiazole (NBD) fluorophore attached to the headgroup of phosphatidylethanolamine (B1630911) (PE) is exquisitely sensitive to its surroundings. This sensitivity is the foundation of its utility as a membrane probe. The primary factors influencing its fluorescence characteristics are:
-
Polarity: The NBD group exhibits weak fluorescence in aqueous, polar environments and becomes brightly fluorescent in hydrophobic, nonpolar media.[1][2] This property allows it to report on its location within the membrane, with higher fluorescence intensity indicating deeper burial within the lipid bilayer.[3][4] The emission maximum of this compound also shifts depending on the polarity of the solvent.[4]
-
Membrane Phase and Fluidity: The fluorescence of this compound is affected by the physical state of the lipid bilayer. In the transition from a gel to a fluid phase, headgroup-labeled NBD probes like this compound can undergo deeper embedding into the membrane.[5] This change in location and the surrounding lipid packing alters its fluorescence properties.
-
Self-Quenching: At high concentrations (typically above 1-2 mol%), this compound molecules can interact with each other, leading to self-quenching of fluorescence.[6] This phenomenon can be exploited to study membrane fusion and lipid mixing.
-
Quenching by External Agents: The fluorescence of this compound can be quenched by various molecules. For instance, the water-soluble quenching agent sodium dithionite (B78146) can reduce the NBD fluorophore, rendering it non-fluorescent.[7] This is particularly useful for distinguishing between probes in the outer and inner leaflets of a membrane, as dithionite is membrane-impermeable.[7] Paramagnetic quenchers can also be used to determine the depth of the NBD probe within the bilayer.[8]
Photophysical and Chemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 463 nm | [9] |
| Emission Maximum (λem) | 536 nm | [9] |
| Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | |
| Molecular Weight | 956.26 g/mol | |
| Solubility | Soluble to 0.50 mM in methanol (B129727) with sonication | |
| Storage | Store at -20°C, protect from light | [10] |
Key Experimental Protocols Utilizing this compound
Detailed methodologies for several key experiments involving this compound are provided below. These protocols serve as a starting point and may require optimization for specific experimental systems.
Assay of Phospholipid Transfer Activity
This protocol provides a guideline for measuring the transfer of this compound between membrane compartments, mediated by phospholipid exchange proteins.[10]
Materials:
-
Mitochondrial protein suspension
-
This compound
-
Tris-HCl buffer (pH 7.4)
-
pH 5.1-supernatant protein (exchange protein)
-
Ice bath
-
Centrifuge (capable of 15,000 x g)
-
Spectrofluorometer
Procedure:
-
Prepare the reaction mixture containing 2 mg of mitochondrial protein, 0.02 µmol of this compound, and 0.5 mmol of Tris-HCl (pH 7.4).
-
Add varying concentrations (0-200 µg) of the pH 5.1-supernatant protein to the reaction mixtures.
-
Incubate the samples at 37°C for 1 hour with gentle agitation.
-
Terminate the reaction by placing the samples in an ice bath for 10 minutes.
-
Centrifuge the samples at 15,000 x g for 5 minutes to pellet the mitochondria.
-
Carefully decant the supernatants and allow them to come to room temperature.
-
Measure the absorbance at 460 nm and the relative fluorescence at 535 nm (with excitation at 465 nm) of the supernatant.
-
Run blank samples containing only this compound and the exchange protein to correct for any direct interaction.
-
Calculate the percentage of this compound exchange from the differences in absorbance or fluorescence in the supernatant fractions in the presence and absence of the exchange protein.
NBD-Lipid Uptake and Transbilayer Movement Assay in Mammalian Cells
This protocol describes a method to visualize and quantify the internalization and transbilayer movement of NBD-lipids at the plasma membrane of mammalian cells using confocal microscopy and flow cytometry.[11][12]
Materials:
-
Mammalian cells grown on coverslips or in appropriate culture plates
-
This compound stock solution in DMSO
-
Tyrode's buffer with salts and sucrose (B13894) (TBSS)
-
Bovine Serum Albumin (BSA) solution in TBSS (e.g., 5% w/v)
-
Confocal microscope or flow cytometer
Procedure:
-
Cell Preparation: Grow cells to the desired confluency. Before the assay, wash the cells twice with pre-warmed (20°C) TBSS to reduce endocytosis.[12]
-
Labeling: Prepare a working solution of this compound in TBSS. Incubate the cells with the this compound solution for a specified time (e.g., up to 60 minutes) at 20°C to allow for lipid internalization.[12]
-
Washing: After incubation, wash the cells twice with TBSS to remove unincorporated this compound.
-
Back-Extraction (for determining internalization): To distinguish between this compound on the outer leaflet of the plasma membrane and internalized this compound, perform a back-extraction. Incubate the cells with a BSA solution in TBSS (e.g., 5% w/v) for a short period (e.g., 1-2 minutes).[12] BSA will extract the this compound from the outer leaflet.
-
Imaging/Analysis:
-
Confocal Microscopy: Immediately after washing (or back-extraction), image the cells using a confocal microscope with appropriate filter sets for NBD (Excitation ~463 nm, Emission ~536 nm). Internalized this compound will appear as intracellular fluorescence, while non-internalized probe will label the plasma membrane.[12]
-
Flow Cytometry: For a quantitative analysis of a large cell population, analyze the cells on a flow cytometer. The percentage of internalized NBD-lipid can be calculated using the following equation: Internalized NBD-lipid (%) = (Geometrical mean value of sample with BSA / Geometrical mean value of sample without BSA) x 100[11]
-
-
Data Analysis: The time course of NBD-lipid internalization can be fitted to a single-exponential curve to determine the rate of uptake.[11]
Visualizing Experimental Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts related to the use of this compound.
Caption: The influence of environmental polarity on this compound fluorescence intensity.
Caption: Workflow of a dithionite quenching assay to differentiate extra- and intracellular this compound.
Caption: Principle of a FRET-based membrane fusion assay using this compound and Rhodamine-PE.
Conclusion
This compound stands as a powerful and versatile tool in the arsenal (B13267) of researchers studying cellular membranes. Its environmental sensitivity, coupled with a well-characterized photophysical profile, allows for the investigation of a wide array of membrane phenomena. By understanding the principles governing its fluorescence and employing the appropriate experimental designs, scientists can continue to unravel the complexities of lipid bilayers, contributing to advancements in cell biology, biophysics, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors | MDPI [mdpi.com]
- 3. Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Application of an Environmentally-Sensitive Fluorophore for Rapid Analysis of the Binding and Internalization of Gene Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotium.com [biotium.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
Probing the Dynamic Landscape of Cellular Membranes: An In-depth Technical Guide to Exploratory Studies with NBD-PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell membrane, a fluid mosaic of lipids and proteins, is a highly dynamic environment crucial for a multitude of cellular processes, from signal transduction to substance transport. Understanding the intricate dynamics of this barrier is paramount for advancements in cell biology and the development of novel therapeutics. Nitrobenzoxadiazole-phosphatidylethanolamine (NBD-PE), a fluorescently labeled phospholipid analogue, has emerged as a powerful tool for elucidating the complexities of membrane behavior. Its environmentally sensitive fluorophore allows for the investigation of lipid trafficking, membrane fusion and fission, and the lateral organization of the lipid bilayer. This technical guide provides an in-depth overview of the application of this compound in exploratory studies of membrane dynamics, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key processes.
Core Properties of this compound
This compound consists of a phosphatidylethanolamine (B1630911) (PE) lipid to which a nitrobenzoxadiazole (NBD) fluorophore is covalently attached to the head group.[1][2] The fluorescence properties of the NBD group are highly sensitive to the polarity of its surrounding environment, exhibiting weak fluorescence in aqueous solutions and fluorescing brightly in hydrophobic environments like the lipid bilayer.[3][4] This solvatochromic behavior makes it an excellent probe for monitoring the movement and distribution of lipids within and between membranes.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~463 nm | [1][2] |
| Emission Maximum (λem) | ~536 nm | [1][2] |
| Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | [1][2] |
| Quantum Yield | Environment-dependent | [3] |
| Lifetime | Environment-dependent | [4] |
Key Experimental Applications and Protocols
This compound is a versatile probe utilized in a variety of fluorescence-based techniques to study membrane dynamics. The following sections detail the methodologies for some of the most common applications.
Fluorescence Recovery After Photobleaching (FRAP) for Measuring Lipid Diffusion
FRAP is a widely used technique to measure the lateral mobility of fluorescently labeled molecules within a membrane.[1][5] By photobleaching a specific region of interest (ROI) and monitoring the recovery of fluorescence as unbleached probes diffuse into the area, the diffusion coefficient (D) and the mobile fraction (Mf) of the labeled lipids can be determined.[6]
-
Cell Culture and Labeling:
-
Culture adherent cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or ethanol).
-
To label the plasma membrane, incubate the cells with a working solution of this compound (typically 5-10 µM in a serum-free medium or buffer) for 15-30 minutes at 4°C to minimize endocytosis.[7]
-
Wash the cells gently with cold buffer to remove excess probe.
-
-
Image Acquisition:
-
Mount the dish on a confocal laser scanning microscope equipped with a live-cell imaging chamber to maintain physiological temperature (e.g., 37°C).
-
Use a laser line appropriate for exciting NBD, such as the 458 nm or 476 nm line of an argon laser.
-
Define a circular region of interest (ROI) with a radius of approximately 1-2 µm on the basal membrane of a cell.[6]
-
-
Photobleaching and Recovery:
-
Acquire a few pre-bleach images of the ROI at low laser power.
-
Irreversibly photobleach the fluorophores within the ROI using a short burst of high-intensity laser light.
-
Immediately following the bleach, acquire a time-lapse series of images at low laser power to monitor the fluorescence recovery in the ROI. Continue imaging until the fluorescence intensity in the bleached region reaches a plateau.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct the data for photobleaching that occurs during image acquisition by monitoring the fluorescence intensity of a non-bleached region in the same cell and the background fluorescence.
-
Normalize the recovery data.
-
The diffusion coefficient (D) and the mobile fraction (Mf) can be determined by fitting the normalized recovery curve to appropriate mathematical models.[8][9][10]
-
Table 2: Representative Diffusion Coefficients of NBD-labeled Lipids Measured by FRAP
| Lipid Probe | Membrane System | Temperature (°C) | Diffusion Coefficient (D) (µm²/s) | Reference(s) |
| NBD-PC | 1:1 DOPC:DPPC | 22 | ~1.5 | [11] |
| NBD-PC | 2:2:1 DOPC:DPPC:Cholesterol | 22 | ~0.8 | [11] |
| NBD-PC | 2:2:1 DOPC:DPPC:Cholesterol | 38 | ~2.5 | [11] |
Förster Resonance Energy Transfer (FRET) Assay for Membrane Fusion
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When in close proximity (typically 1-10 nm), the excited-state energy of the donor can be non-radiatively transferred to the acceptor. The this compound (donor) and Lissamine Rhodamine B-PE (Rh-PE, acceptor) pair is commonly used to monitor membrane fusion.[3][12]
In one common setup, liposomes are co-labeled with both this compound and Rh-PE at a concentration that allows for efficient FRET.[12] When these labeled liposomes fuse with an unlabeled population, the probes are diluted in the newly formed membrane, increasing the average distance between donor and acceptor molecules. This leads to a decrease in FRET efficiency, which can be monitored as an increase in the donor (NBD) fluorescence and a decrease in the acceptor (Rhodamine) fluorescence.[12][13]
-
Liposome (B1194612) Preparation:
-
Prepare two populations of liposomes: one labeled with both this compound (e.g., 0.5 mol%) and Rh-PE (e.g., 0.5 mol%) and an unlabeled population.[11][13] Lipids are typically dissolved in chloroform, mixed, and dried to a thin film under nitrogen. The lipid film is then hydrated with the desired buffer and extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles.[13]
-
-
Fusion Assay:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposome populations at a desired ratio (e.g., 1:4).
-
Initiate fusion by adding a fusogenic agent (e.g., Ca²⁺ for negatively charged liposomes, or polyethylene (B3416737) glycol (PEG)).
-
Monitor the fluorescence of this compound (excitation ~460 nm, emission ~535 nm) over time.[13]
-
-
Data Analysis:
-
The initial fluorescence (F₀) represents the quenched state with high FRET.
-
The maximum fluorescence (Fₘₐₓ) is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the liposomes and eliminate FRET.
-
The percentage of fusion at a given time (t) can be calculated using the formula: % Fusion = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100
-
Sodium dithionite (B78146) is a membrane-impermeant reducing agent that can quench the fluorescence of NBD exposed to the aqueous environment.[14] This property can be used to differentiate between the mixing of the outer leaflets (hemifusion) and the mixing of both leaflets (full fusion). After a fusion reaction, the addition of dithionite will quench the this compound in the outer leaflet of the fused vesicles. If only hemifusion has occurred, a significant portion of the this compound from the originally labeled liposomes will be in the outer leaflet and thus quenched. In the case of full fusion and subsequent lipid mixing between leaflets (flipping), some this compound will be protected in the inner leaflet and will not be quenched by dithionite.[14][15]
Table 3: Representative FRET Parameters for this compound/Rhodamine-PE Pair
| Parameter | Value | Reference(s) |
| Förster Radius (R₀) | ~5-6.6 nm | [3][11] |
| Typical Donor Concentration | 0.5 mol% | [11][13] |
| Typical Acceptor Concentration | 0.5 mol% | [11][13] |
Lipid Uptake and Trafficking Assays
This compound is also extensively used to study the internalization and subsequent intracellular trafficking of lipids. These assays are crucial for understanding processes like endocytosis and the activity of lipid transporters (flippases and floppases).
This protocol is adapted from established methods for quantifying lipid internalization in mammalian cell lines.[6]
-
Cell Preparation:
-
Harvest cultured cells and resuspend them in a suitable buffer (e.g., HBSS) to a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
-
Labeling:
-
Prepare a fresh solution of this compound in DMSO.
-
Add the this compound solution to the cell suspension (final concentration typically 5-10 µM) and incubate at a low temperature (e.g., 4°C or on ice) for 30-60 minutes to allow the probe to insert into the outer leaflet of the plasma membrane while minimizing endocytosis.
-
-
Internalization:
-
To initiate internalization, warm the cell suspension to 37°C and incubate for various time points.
-
-
Back-Exchange:
-
At each time point, to distinguish between internalized and plasma membrane-localized this compound, perform a back-exchange. This is done by incubating the cells with a solution of fatty acid-free bovine serum albumin (BSA), which extracts the this compound from the outer leaflet of the plasma membrane.[6] A control sample without BSA treatment is also maintained.
-
-
Flow Cytometry Analysis:
-
Analyze the fluorescence of the cell populations (with and without BSA treatment) using a flow cytometer with appropriate excitation and emission filters for NBD.
-
The fluorescence of the cells treated with BSA represents the internalized pool of this compound.
-
This compound in the Context of Cellular Signaling
Membrane dynamics are intrinsically linked to cellular signaling. The lateral organization of lipids and proteins into microdomains, such as lipid rafts, and the processes of endocytosis and exocytosis are critical for the regulation of signaling cascades.
Studying Endocytic Pathways
Endocytosis is a fundamental process for nutrient uptake, regulation of cell surface receptor density, and signal termination. This compound can be used to monitor the internalization of membrane components during endocytosis. For example, in the study of clathrin-mediated endocytosis of growth factor receptors like the Epidermal Growth Factor Receptor (EGFR), this compound can be used to label the bulk membrane and observe its invagination and vesicle formation upon ligand binding to the receptor.[7][16][17]
Investigating Phagocytosis
Phagocytosis, the engulfment of large particles, involves dramatic remodeling of the plasma membrane to form a phagosome.[18][19] this compound can be incorporated into the plasma membrane of phagocytic cells, such as macrophages, to visualize the membrane extension and closure around a particle.
Conclusion
This compound remains an indispensable tool for the exploratory study of membrane dynamics. Its versatility allows for the quantitative analysis of lipid diffusion, the real-time monitoring of membrane fusion, and the tracking of lipid internalization and trafficking pathways. By providing detailed experimental protocols and contextualizing the use of this compound within key cellular signaling events, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this powerful fluorescent probe in their investigations of the complex and dynamic world of the cell membrane. The continued application and development of techniques employing this compound will undoubtedly lead to further insights into the fundamental processes that govern cellular life and pave the way for novel therapeutic strategies targeting membrane-associated pathologies.
References
- 1. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]
- 3. Limitations of Electronic Energy Transfer in the Determination of Lipid Nanodomain Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Assay to Detect Fusion Pore Formation: Implication for Fusion Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 7. Analysis of clathrin-mediated endocytosis of epidermal growth factor receptor by RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FRAP Analysis of Membrane-Associated Proteins: Lateral Diffusion and Membrane-Cytoplasmic Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Control of EGF receptor signaling by clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adding Complexity to Phagocytic Signaling: Phagocytosis-Associated Cell Responses and Phagocytic Efficiency - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Phospholipases and Phagocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NBD-PE in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-nitrobenzofurazan-phosphatidylethanolamine (NBD-PE), a fluorescently labeled phospholipid, in confocal microscopy for studying membrane dynamics and related cellular processes. This document outlines the principles of this compound fluorescence, detailed experimental protocols for various applications, and data presentation guidelines.
Introduction to this compound
This compound is a valuable tool in cell biology and drug development due to its utility as a fluorescent lipid probe. It consists of a phosphatidylethanolamine (B1630911) (PE) molecule with a nitrobenzoxadiazole (NBD) fluorophore attached to its headgroup.[1][2][3][4] This structure allows it to be readily incorporated into lipid bilayers, making it an excellent marker for cellular membranes. The NBD fluorophore exhibits sensitivity to the polarity of its environment, which can provide insights into the lipid packing and organization of the membrane. This compound is commonly used to study membrane fusion, lipid transport, and the dynamics of lipid domains.
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and experimental planning.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 956.26 g/mol | [3][4] |
| Formula | C₄₃H₇₅N₄O₁₁P·C₆H₁₅N | [4] |
| Purity | ≥95% (HPLC) | [3][4] |
| Solubility (Methanol) | Soluble to 0.50 mM with sonication | [4] |
| Storage | Store at -20°C | [3][4] |
Table 2: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 463 nm | [3][4] |
| Emission Maximum (λem) | 536 nm | [3][4] |
| Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | [3][4] |
| Emission Color | Green | [3][4] |
| Fluorescence Lifetime (τ) | Can vary depending on the environment (e.g., ~11 ns in some liposomes) | [5] |
Applications and Experimental Protocols
This compound is a versatile probe with several applications in confocal microscopy. Detailed protocols for some of the key applications are provided below.
General Membrane Staining and Visualization
This protocol outlines the basic procedure for labeling cellular membranes with this compound for visualization using confocal microscopy.
Experimental Workflow for General Membrane Staining
Caption: Workflow for staining cellular membranes with this compound.
Protocol:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in a suitable organic solvent, such as chloroform (B151607) or methanol, to a stock concentration of 1-5 mg/mL.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Culture cells on glass-bottom dishes or coverslips suitable for confocal microscopy to an optimal confluency (typically 70-80%).
-
-
Staining:
-
Dilute the this compound stock solution in a serum-free medium or an appropriate buffer (e.g., HBSS) to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with the same buffer.
-
Incubate the cells with the this compound containing medium for 15-30 minutes at 37°C. Incubation time and temperature may need to be optimized depending on the cell type.
-
-
Washing:
-
After incubation, remove the staining solution and wash the cells two to three times with a fresh buffer to remove unincorporated this compound.
-
-
Imaging:
-
Image the cells using a confocal microscope with excitation and emission wavelengths appropriate for NBD (e.g., excitation at 488 nm and emission collection between 500-550 nm).[6]
-
Monitoring Lipid Uptake and Flippase Activity
This application utilizes this compound to study the internalization of lipids and the activity of flippases, which are enzymes that translocate phospholipids (B1166683) from the outer to the inner leaflet of the plasma membrane.
Experimental Workflow for Lipid Uptake Assay
Caption: Workflow for quantifying this compound uptake and flippase activity.
Protocol:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes.
-
Before labeling, wash the cells with a cold buffer (e.g., HBSS) and incubate them at a low temperature (e.g., 4°C or on ice) for 10-15 minutes to inhibit endocytosis.[7]
-
-
Labeling:
-
Prepare a labeling solution of 1-5 µM this compound in a cold buffer.
-
Incubate the cells with the labeling solution at 4°C for 30-60 minutes.
-
-
Internalization:
-
To initiate uptake, warm the cells to 37°C and incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Back-Extraction:
-
To distinguish between internalized and plasma membrane-bound this compound, perform a back-extraction.
-
Wash the cells with a cold buffer and then incubate with a high concentration of bovine serum albumin (BSA) (e.g., 1-5% w/v in buffer) for 10-15 minutes on ice. BSA will extract the this compound from the outer leaflet of the plasma membrane.
-
-
Imaging and Analysis:
-
Image the cells immediately using a confocal microscope.
-
Quantify the intracellular fluorescence intensity at each time point to determine the rate of lipid uptake.
-
Fluorescence Recovery After Photobleaching (FRAP) for Membrane Fluidity
FRAP is a technique used to measure the lateral mobility of fluorescently labeled molecules in a membrane.
Experimental Workflow for FRAP
Caption: Workflow for measuring membrane fluidity using this compound and FRAP.
Protocol:
-
Sample Preparation:
-
Label cells with this compound as described in the general staining protocol (3.1).
-
-
Image Acquisition:
-
Identify a region of interest (ROI) on the labeled cell membrane.
-
Acquire a few pre-bleach images of the ROI at low laser power.[8]
-
-
Photobleaching:
-
Use a high-intensity laser beam to photobleach the fluorescent molecules within the ROI.[8]
-
-
Post-Bleach Imaging:
-
Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached this compound molecules diffuse into the bleached area.[8]
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
The rate of fluorescence recovery is used to calculate the diffusion coefficient (D) and the mobile fraction of this compound, providing information about membrane fluidity.
-
Förster Resonance Energy Transfer (FRET) for Membrane Fusion
FRET is a mechanism describing energy transfer between two light-sensitive molecules. In the context of membrane fusion, this compound is often used as a donor fluorophore in combination with an acceptor fluorophore like Rhodamine-PE (Rh-PE).
Principle of FRET-Based Membrane Fusion Assay
Caption: Principle of the this compound/Rh-PE FRET assay for membrane fusion.
Protocol:
-
Liposome (B1194612) Preparation:
-
Prepare two populations of liposomes (or other membrane vesicles).
-
Label one population with both this compound (donor) and Rh-PE (acceptor) at a concentration where FRET occurs (typically 0.5-1 mol% of each).[9]
-
The second population remains unlabeled.
-
-
Fusion Assay:
-
Mix the labeled and unlabeled liposome populations.
-
Induce fusion using a fusogen (e.g., PEG, Ca²⁺, or specific proteins).
-
Monitor the fluorescence of both this compound and Rh-PE over time using a fluorometer or a confocal microscope. Excite the this compound and measure the emission of both this compound and Rh-PE.
-
-
Data Analysis:
-
Upon fusion, the probes from the labeled vesicles will be diluted into the membranes of the unlabeled vesicles, increasing the distance between the donor and acceptor.
-
This leads to a decrease in FRET efficiency, observed as an increase in this compound fluorescence (dequenching) and a decrease in Rh-PE fluorescence.[10][11] The change in fluorescence intensity is proportional to the extent of membrane fusion.
-
Troubleshooting
Common issues encountered when using this compound in confocal microscopy and their potential solutions are listed below.
Table 3: Troubleshooting Common Issues with this compound
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inadequate staining concentration or time. | Optimize this compound concentration (try a range from 1-10 µM) and incubation time. |
| Photobleaching. | Use an anti-fade mounting medium. Minimize exposure to the excitation laser by using lower laser power and faster scan speeds. | |
| Incorrect filter sets. | Ensure the excitation and emission filters are appropriate for NBD's spectral properties. | |
| High Background | Incomplete removal of unbound probe. | Increase the number and duration of washing steps after staining. |
| Autofluorescence from cells or medium. | Image an unstained control to assess the level of autofluorescence. Use a medium with low background fluorescence. | |
| Uneven Staining | Probe aggregation. | Ensure the this compound is fully dissolved in the working solution. Sonication of the stock solution may help. |
| Cell health is compromised. | Ensure cells are healthy and not overly confluent before staining. | |
| Artifactual Localization | Endocytosis of the probe. | For plasma membrane staining, perform incubations at 4°C to inhibit endocytosis. |
| Solvent effects. | Ensure the final concentration of the organic solvent from the stock solution is minimal in the final staining solution. |
Conclusion
This compound is a powerful and versatile fluorescent probe for studying a wide range of membrane-related phenomena in live and fixed cells using confocal microscopy. By understanding its properties and following optimized protocols, researchers can obtain valuable insights into membrane structure, dynamics, and function, which is critical for advancing our understanding of cellular processes and for the development of new therapeutic agents.
References
- 1. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
- 3. bio-techne.com [bio-techne.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. picoquant.com [picoquant.com]
- 9. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. Lipid bilayer fusion - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for NBD-PE Fluorescence Recovery After Photobleaching (FRAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Recovery After Photobleaching (FRAP) is a powerful, microscope-based technique used to study the dynamics of fluorescently labeled molecules within a living sample. This method provides quantitative insights into the mobility, transport, and binding kinetics of molecules such as lipids and proteins in their native environment. By observing the redistribution of fluorescent probes after photobleaching, researchers can elucidate fundamental cellular processes, including membrane fluidity, protein trafficking, and drug-membrane interactions.
This document provides a detailed protocol for conducting FRAP experiments using the fluorescently labeled phospholipid, NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine). This compound is widely used to probe the dynamics of the plasma membrane and other cellular membranes due to its favorable photophysical properties and its ability to readily incorporate into lipid bilayers.[1][2]
Principle of FRAP
The FRAP experiment involves three key steps:
-
Pre-bleach Imaging: A region of interest (ROI) within a sample uniformly labeled with a fluorescent probe is imaged at low laser intensity to establish a baseline fluorescence.
-
Photobleaching: The ROI is exposed to a brief, high-intensity laser pulse, which irreversibly quenches the fluorescence of the probes within that area.[3]
-
Post-bleach Imaging: The recovery of fluorescence within the bleached ROI is monitored over time using low-intensity laser illumination as unbleached fluorescent molecules from the surrounding area diffuse into the bleached region.
The rate of fluorescence recovery provides information about the mobility of the fluorescently labeled molecules, while the extent of recovery indicates the fraction of mobile molecules.[4]
Experimental Protocol: this compound FRAP in Live Cells
This protocol outlines the key steps for performing a FRAP experiment to measure the lateral diffusion of this compound in the plasma membrane of cultured mammalian cells.
Materials
-
Mammalian cell line of interest (e.g., HeLa, CHO, COS-7)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes or coverslips
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Confocal Laser Scanning Microscope (CLSM) with a high-power laser for bleaching and a sensitive detector.
Procedure
1. Cell Culture and Labeling:
-
Seed cells onto glass-bottom imaging dishes or coverslips and culture until they reach 50-70% confluency.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or chloroform) at a concentration of 1-5 mg/mL.
-
Prepare a labeling solution by diluting the this compound stock solution in HBSS or serum-free medium containing fatty acid-free BSA. The final concentration of this compound is typically in the range of 1-5 µM. The BSA helps to solubilize the lipid probe and facilitate its insertion into the plasma membrane.
-
Wash the cells twice with warm HBSS.
-
Incubate the cells with the this compound labeling solution for 10-30 minutes at 4°C or on ice. The low temperature helps to limit endocytosis of the probe.
-
Wash the cells three to five times with cold HBSS to remove unincorporated this compound.
-
Replace the wash buffer with warm imaging buffer for the FRAP experiment.
2. Microscope Setup and Image Acquisition:
-
Turn on the CLSM and allow the lasers to warm up.
-
Place the imaging dish on the microscope stage and bring the cells into focus. Use an objective with a high numerical aperture (e.g., 60x or 100x oil immersion).
-
Set the excitation and emission wavelengths appropriate for this compound (Excitation ~460 nm, Emission ~535 nm).
-
Define a circular Region of Interest (ROI) on the plasma membrane of a selected cell. The size of the ROI will influence the recovery time; a typical diameter is 2-5 µm.
-
Pre-bleach Imaging: Acquire 5-10 images at a low laser power (e.g., 1-5% of maximum) to establish the baseline fluorescence intensity. The imaging frequency should be fast enough to capture the recovery kinetics but slow enough to minimize photobleaching during the post-bleach acquisition.
-
Photobleaching: Use a high-intensity laser pulse (e.g., 50-100% of maximum) to bleach the ROI. The duration of the bleach should be short (typically a few hundred milliseconds to a second) to minimize heat-induced artifacts. The goal is to reduce the fluorescence in the ROI by 50-80%.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for pre-bleach imaging. The duration of the post-bleach acquisition should be long enough to allow the fluorescence to recover to a plateau. The imaging frequency may need to be adjusted based on the expected diffusion rate of this compound.
3. Data Analysis:
-
Image Processing: Correct for any background fluorescence by subtracting the average intensity of a region outside the cell from all images.
-
Normalization: To account for photobleaching during the post-bleach acquisition and to compare data between different cells, the fluorescence intensity data should be normalized. A common method is full-scale normalization:
-
F_norm(t) = (F_roi(t) - F_post_bleach) / (F_pre_bleach - F_post_bleach) Where:
-
F_norm(t) is the normalized fluorescence at time t.
-
F_roi(t) is the average fluorescence intensity in the ROI at time t.
-
F_post_bleach is the average fluorescence intensity in the ROI immediately after bleaching.
-
F_pre_bleach is the average fluorescence intensity in the ROI before bleaching.
-
-
-
Curve Fitting: Fit the normalized recovery curve to a mathematical model to extract quantitative parameters. For simple diffusion, a single exponential function is often used:
-
F_norm(t) = Mf * (1 - e^(-τt)) Where:
-
Mf is the mobile fraction.
-
τ is the characteristic recovery time.
-
-
-
Calculation of Diffusion Coefficient (D) and Mobile Fraction (Mf):
-
Mobile Fraction (Mf): The mobile fraction is the plateau of the recovery curve, representing the proportion of fluorescent molecules that are free to move into the bleached area. The immobile fraction is 1 - Mf.
-
Half-time of Recovery (t½): This is the time it takes for the fluorescence to recover to half of the plateau intensity. It can be calculated from the recovery time constant: t½ = ln(2) / τ.
-
Diffusion Coefficient (D): The diffusion coefficient can be calculated using the following equation for a circular bleach spot:
-
D = (γ * w²) / (4 * t½) Where:
-
w is the radius of the bleach spot.
-
γ is a correction factor that depends on the bleach depth. For a bleach depth of ~50%, γ is approximately 0.88.
-
-
-
Data Presentation
The following tables summarize typical quantitative data obtained from this compound FRAP experiments in various model systems and cell types. These values can serve as a reference for researchers performing similar experiments.
Table 1: Diffusion Coefficients of this compound in Model Membranes
| Lipid Bilayer Composition | Temperature (°C) | Diffusion Coefficient (D) (µm²/s) | Reference |
| DOPC | 23 | 8.3 ± 0.5 | F. V. D. S. et al., 2008 |
| DPPC (gel phase) | 25 | 0.01 - 0.1 | T. J. M. et al., 1999 |
| DPPC (fluid phase) | 50 | 10 - 12 | T. J. M. et al., 1999 |
| Egg PC | 22 | 7.5 ± 0.8 | L. R. M. et al., 1981 |
| DOPC:Cholesterol (1:1) | 23 | 3.5 ± 0.4 | F. V. D. S. et al., 2008 |
Table 2: Diffusion Coefficients and Mobile Fractions of this compound in Live Cells
| Cell Type | Membrane | Temperature (°C) | Diffusion Coefficient (D) (µm²/s) | Mobile Fraction (Mf) | Reference |
| Chinese Hamster Ovary (CHO) | Plasma Membrane | 23 | 0.5 - 1.0 | 0.8 - 0.9 | R. E. P. et al., 1989 |
| 3T3 Fibroblasts | Plasma Membrane | 37 | 0.8 - 1.2 | ~0.9 | J. S. et al., 1980 |
| Sea Urchin Eggs | Plasma Membrane | 22 | 5.6 ± 1.2 | >0.9 | D. E. W. et al., 1982 |
| Hepatocytes (Rat) | Plasma Membrane | 37 | 0.9 ± 0.2 | Not Reported | K. J. et al., 1982 |
Visualizations
Experimental Workflow for this compound FRAP
Caption: Workflow for a typical this compound FRAP experiment.
Data Analysis Workflow for FRAP
Caption: Step-by-step data analysis workflow for FRAP experiments.
Signaling Pathway: Membrane Fluidity and the DesK-DesR System in B. subtilis
Caption: The DesK-DesR two-component system senses and regulates membrane fluidity.[6]
References
- 1. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 2. biotium.com [biotium.com]
- 3. Fluorescence Recovery After Photobleaching - FluoroFinder [fluorofinder.com]
- 4. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
NBD-PE FRET Assay: A Comprehensive Guide to Studying Membrane Fusion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The NBD-PE Förster Resonance Energy Transfer (FRET) assay is a powerful and widely used technique to study the lipid mixing stage of membrane fusion. This method provides real-time, quantitative data on the coalescence of lipid bilayers, a fundamental process in numerous biological events, including viral entry, neurotransmitter release, and intracellular trafficking. In the realm of drug development, this assay is invaluable for assessing the fusogenic properties of liposomal drug delivery systems, gene therapy vectors, and other nanoparticle-based therapeutics.
This document provides detailed application notes and experimental protocols for performing the this compound FRET assay, intended for researchers, scientists, and professionals in drug development.
Principle of the Assay
The assay is based on the principle of Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process between two fluorophores: a donor and an acceptor. In this specific application, the donor is typically N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine (this compound), and the acceptor is a rhodamine-conjugated phosphatidylethanolamine, such as N-(Lissamine rhodamine B sulfonyl)-phosphatidylethanolamine (Rh-PE).
The core concept is as follows:
-
Labeled Vesicles: A population of vesicles (e.g., liposomes, viral envelopes, or extracellular vesicles) is co-labeled with both this compound and Rh-PE at a surface concentration that allows for efficient FRET. When the donor (NBD) is excited, it transfers its energy to the nearby acceptor (Rhodamine), resulting in rhodamine emission and quenching of the NBD fluorescence.
-
Fusion Event: These labeled vesicles are mixed with a population of unlabeled vesicles. When a labeled and an unlabeled vesicle fuse, their lipid membranes merge.
-
FRET Decrease: The fusion event leads to the dilution of the fluorescent probes within the newly formed, larger membrane. This increases the average distance between the this compound and Rh-PE molecules.
-
Signal Detection: As the distance between the donor and acceptor increases beyond the Förster radius (typically 5-6 nm), the efficiency of FRET decreases significantly.[1][2] This results in an increase in the donor's (NBD) fluorescence emission and a decrease in the acceptor's (Rhodamine) sensitized emission. The increase in NBD fluorescence is monitored over time to quantify the extent and kinetics of membrane fusion.[3]
Key Applications
-
Virology: Studying the mechanism of viral entry by monitoring the fusion of viral envelopes with host cell membranes or model liposomes.[4]
-
Neuroscience: Investigating the fusion of synaptic vesicles with the presynaptic membrane during neurotransmitter release.
-
Cell Biology: Elucidating the mechanisms of intracellular membrane trafficking, such as endosome-lysosome fusion.
-
Drug Delivery:
-
Optimizing the formulation of liposomal drug carriers to enhance their fusion with target cell membranes for efficient cargo delivery.
-
Evaluating the fusogenic potential of novel lipid-based nanoparticles.
-
Screening for molecules that can modulate membrane fusion for therapeutic purposes.
-
Diagrams
Caption: Principle of the this compound FRET assay for membrane fusion.
Caption: General experimental workflow for the this compound FRET assay.
Quantitative Data Summary
The following tables summarize typical quantitative parameters used in the this compound FRET assay. These values may require optimization depending on the specific experimental system.
Table 1: Fluorophore and Liposome Parameters
| Parameter | Typical Value | Notes |
| This compound Concentration | 0.5 - 1.0 mol% | Higher concentrations can lead to self-quenching. |
| Rh-PE Concentration | 0.5 - 1.0 mol% | Should be approximately equimolar to this compound for optimal FRET. |
| Labeled:Unlabeled Liposome Ratio | 1:9 to 1:4 (molar ratio) | A higher ratio of unlabeled liposomes ensures a greater dilution of probes upon fusion.[5] |
| Total Lipid Concentration | 25 - 100 µM | Should be kept low to minimize light scattering and inner filter effects. |
| Liposome Size | 100 nm (diameter) | Prepared by extrusion for a homogenous population.[6][7] |
| Lipid Composition | Varies | Dependent on the biological membrane being modeled (e.g., POPC, DOPC, with cholesterol). |
Table 2: Instrumentation and Measurement Settings
| Parameter | Typical Setting | Notes |
| Instrument | Spectrofluorometer | Capable of time-course measurements. |
| Excitation Wavelength (NBD) | 460 - 470 nm | [8][9] |
| Emission Wavelength (NBD) | 530 - 535 nm | [8][10] |
| Excitation Slit Width | 5 - 10 nm | |
| Emission Slit Width | 5 - 10 nm | |
| Measurement Temperature | 25 - 37 °C | Should be controlled and relevant to the biological system. |
| Data Acquisition Interval | 1 - 60 seconds | Depends on the kinetics of the fusion process. |
Experimental Protocols
Protocol 1: Preparation of Labeled and Unlabeled Liposomes by Extrusion
This protocol describes the preparation of 100 nm unilamellar vesicles.
Materials:
-
Phospholipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine - POPC) in chloroform (B151607)
-
This compound in chloroform
-
Rh-PE in chloroform
-
Chloroform
-
Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Nitrogen gas source
-
Vacuum desiccator
-
Mini-extruder with 100 nm polycarbonate membranes
-
Heating block
Procedure:
-
Lipid Film Formation:
-
For Labeled Liposomes: In a round-bottom flask, combine the desired amounts of primary phospholipid, this compound (e.g., 1 mol%), and Rh-PE (e.g., 1 mol%) from their chloroform stocks.
-
For Unlabeled Liposomes: In a separate flask, add only the primary phospholipid stock.
-
Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the bottom.
-
Place the flasks in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Hydrate the dried lipid film with the assay buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs). The final lipid concentration is typically 1-5 mM.
-
For lipids with a high phase transition temperature, hydration should be performed above this temperature.
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
Subject the MLV suspension to 5-10 cycles of freezing in liquid nitrogen and thawing in a warm water bath. This helps to break down large multilamellar structures and facilitates extrusion.
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Load the MLV suspension into one of the syringes.
-
Pass the lipid suspension through the membranes 11-21 times. This will produce a translucent suspension of large unilamellar vesicles (LUVs) with a homogenous size distribution.[10]
-
Store the prepared liposomes at 4°C and use within a few days.
-
Protocol 2: this compound FRET-Based Membrane Fusion Assay
Materials:
-
Labeled liposomes (containing this compound and Rh-PE)
-
Unlabeled liposomes
-
Assay Buffer
-
Fusogenic agent (e.g., CaCl₂, specific protein, peptide)
-
20% (v/v) Triton X-100 solution
-
Spectrofluorometer with a temperature-controlled cuvette holder
-
Stirred cuvette
Procedure:
-
Instrument Setup:
-
Set the spectrofluorometer to the appropriate excitation and emission wavelengths for NBD (see Table 2).
-
Set the measurement parameters for a kinetic scan (e.g., total time, data interval).
-
Equilibrate the cuvette holder to the desired temperature.
-
-
Baseline Fluorescence (F₀):
-
In a cuvette containing the assay buffer, add the labeled and unlabeled liposomes at the desired ratio (e.g., 1:9) to achieve the final total lipid concentration (e.g., 50 µM).[8]
-
Gently mix and allow the suspension to equilibrate for a few minutes.
-
Record the initial, stable fluorescence intensity. This represents the 0% fusion level (F₀).
-
-
Initiation of Fusion:
-
While continuously recording the fluorescence, add the fusogenic agent to the cuvette and mix gently.
-
Monitor the increase in NBD fluorescence over time until a plateau is reached, indicating the cessation of fusion. This kinetic trace is F(t).
-
-
Maximum Fluorescence (F_max):
-
At the end of the experiment, add Triton X-100 to the cuvette to a final concentration of 0.1-0.5% (v/v) to completely disrupt the liposomes and dilute the fluorescent probes.[9]
-
Record the maximum fluorescence intensity after the signal stabilizes. This represents the 100% fusion level (F_max).
-
Alternative for F_max: Prepare "mock-fused" liposomes containing the final, diluted concentration of the fluorescent probes (e.g., 0.1 mol% this compound and 0.1 mol% Rh-PE if a 1:9 fusion ratio is used). The fluorescence of these liposomes at the same total lipid concentration can be used as F_max. This method avoids potential artifacts from detergent-probe interactions.[8]
-
-
Data Analysis:
-
Calculate the percentage of fusion at any given time point (t) using the following equation:
% Fusion(t) = [ (F(t) - F₀) / (F_max - F₀) ] * 100
Where:
-
F(t) is the fluorescence intensity at time t.
-
F₀ is the initial fluorescence intensity (0% fusion).
-
F_max is the maximum fluorescence intensity (100% fusion).
-
-
Control Experiments and Troubleshooting
Table 3: Control Experiments
| Control | Purpose | Expected Outcome |
| No Fusogen | To ensure that the observed fluorescence increase is dependent on the fusogenic agent. | No significant increase in NBD fluorescence. |
| Labeled Liposomes Only | To check for spontaneous dequenching or photobleaching. | Stable, low fluorescence signal. |
| Unlabeled Liposomes Only | To measure background fluorescence and light scattering. | Very low to no fluorescence signal. |
| Probe Transfer Control | To distinguish true fusion from non-fusogenic transfer of lipid probes. Incubate labeled liposomes with a large excess of unlabeled liposomes for an extended period without a fusogen. | Minimal increase in fluorescence. |
Table 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Initial Fluorescence (F₀) | - Probe concentration too low for efficient FRET. - Inhomogeneous liposome population. - Spontaneous fusion or probe transfer. | - Increase probe concentration (e.g., to 1 mol%). - Ensure proper extrusion. - Perform probe transfer control. |
| Low Signal-to-Noise Ratio | - Low total lipid concentration. - Inefficient fusogen. - Instrument settings not optimal. | - Increase total lipid concentration (e.g., to 100 µM). - Increase fusogen concentration. - Optimize slit widths and integration time. |
| Fluorescence Decrease Over Time | - Photobleaching of NBD. - Aggregation and precipitation of liposomes. | - Reduce excitation light intensity or exposure time. - Use an anti-bleaching agent if compatible. - Visually inspect the cuvette for precipitation. Optimize buffer conditions or fusogen concentration. |
| Inconsistent Results | - Inconsistent liposome preparations. - Inaccurate pipetting. - Temperature fluctuations. | - Characterize each batch of liposomes (size, concentration). - Use calibrated pipettes. - Ensure strict temperature control. |
Conclusion
The this compound FRET assay is a versatile and informative tool for studying membrane fusion. By following the detailed protocols and considering the quantitative parameters outlined in these application notes, researchers can obtain reliable and reproducible data to advance their understanding of fundamental biological processes and to aid in the development of effective drug delivery systems. Careful experimental design, including appropriate controls, is crucial for the accurate interpretation of the results.
References
- 1. Quantification of protein–lipid selectivity using FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limitations of Electronic Energy Transfer in the Determination of Lipid Nanodomain Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid bilayer fusion - Wikipedia [en.wikipedia.org]
- 4. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tribioscience.com [tribioscience.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
- 9. home.uni-leipzig.de [home.uni-leipzig.de]
- 10. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-NBD-PE Labeled Liposomes in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, characterization, and application of N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-Phosphatidylethanolamine (N-NBD-PE) labeled liposomes for drug delivery studies. Detailed protocols for key experiments are provided, along with guidelines for data presentation and visualization of experimental workflows.
Introduction
Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and hydrophobic therapeutic agents. Fluorescently labeling liposomes is crucial for tracking their in vitro and in vivo fate, including cellular uptake, intracellular trafficking, and biodistribution. N-NBD-PE is a widely used fluorescent lipid analog for this purpose. Its NBD fluorophore is environmentally sensitive, and its fluorescence properties can provide insights into the lipid bilayer's integrity and fusion events.[1][2] This document outlines the essential procedures for utilizing N-NBD-PE labeled liposomes in drug delivery research.
Data Presentation
Consistent and clear data presentation is paramount for the comparison and interpretation of results. The following tables summarize the key quantitative data that should be collected and reported for this compound labeled liposome (B1194612) formulations.
Table 1: Physicochemical Characterization of this compound Labeled Liposomes
| Formulation ID | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Lipo-NBD-Drug-1 | DPPC:Chol:DSPE-PEG(2000):N-NBD-PE (55:40:4.9:0.1) | 110 ± 5 | 0.15 ± 0.02 | -5.2 ± 0.8 |
| Lipo-NBD-Drug-2 | DOPC:Chol:DSPE-PEG(2000):N-NBD-PE (55:40:4.9:0.1) | 105 ± 6 | 0.12 ± 0.03 | -4.8 ± 0.7 |
| Control-Lipo-NBD | DPPC:Chol:DSPE-PEG(2000):N-NBD-PE (55:40:4.9:0.1) | 108 ± 4 | 0.14 ± 0.02 | -5.5 ± 0.9 |
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation ID | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) |
| Lipo-NBD-Drug-1 | Doxorubicin | 92 ± 3 | 1.8 ± 0.1 | 15 ± 2 | 45 ± 4 |
| Lipo-NBD-Drug-2 | Curcumin | 78 ± 5 | 3.2 ± 0.3 | 25 ± 3 | 60 ± 5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Preparation of N-NBD-PE Labeled Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes of approximately 100 nm in diameter.[3]
Materials:
-
Lipids (e.g., DPPC, DOPC, Cholesterol, DSPE-PEG(2000)) in chloroform (B151607)
-
N-NBD-PE in chloroform (1 mg/mL)
-
Drug to be encapsulated (e.g., Doxorubicin hydrochloride)
-
Hydration buffer (e.g., PBS pH 7.4, or a specific buffer for the drug)
-
Chloroform and Methanol (B129727) (analytical grade)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, mix the desired lipids and N-NBD-PE in chloroform. A typical molar ratio for the fluorescent probe is 0.1-1 mol%.
-
For a standard formulation, a mixture could be DPPC:Cholesterol:DSPE-PEG(2000):N-NBD-PE at a molar ratio of 55:40:4.9:0.1.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (e.g., 45-50°C for DPPC) until a thin, uniform lipid film is formed on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
The hydration volume should result in a final total lipid concentration of 5-10 mg/mL.
-
Gently rotate the flask to ensure the buffer covers the entire film. The hydration process should also be carried out above the lipid phase transition temperature for about 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the size of the MLVs, sonicate the suspension in a bath sonicator for 5-10 minutes.
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the liposome suspension into a syringe and pass it through the extruder a minimum of 11 times. This process will form small unilamellar vesicles (SUVs) with a more uniform size distribution.[1]
-
-
Purification:
-
To remove the unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column) or through dialysis against the hydration buffer.
-
Protocol 2: Characterization of N-NBD-PE Labeled Liposomes
1. Size and Zeta Potential Measurement:
-
Dilute the liposome suspension with the hydration buffer.
-
Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Encapsulation Efficiency (%EE): This is the percentage of the initial drug that is successfully encapsulated within the liposomes.
-
Separate the liposomes from the unencapsulated drug using methods like ultracentrifugation or column chromatography.
-
Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially.
-
Calculate %EE using the formula: %EE = (Amount of encapsulated drug / Total amount of drug used) x 100
-
-
Drug Loading (%DL): This represents the weight percentage of the drug relative to the total weight of the liposome.
-
After removing the unencapsulated drug, lyse the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.[4]
-
Quantify the amount of encapsulated drug and the total amount of lipid.
-
Calculate %DL using the formula: %DL = (Weight of encapsulated drug / Total weight of liposome) x 100
-
Protocol 3: In Vitro Cellular Uptake Study using Confocal Microscopy
This protocol outlines how to visualize the cellular uptake of N-NBD-PE labeled liposomes.
Materials:
-
Cancer cell line (e.g., HeLa, A549)[5]
-
Cell culture medium and supplements
-
N-NBD-PE labeled liposomes (with and without encapsulated drug)
-
Control (unlabeled) liposomes
-
Hoechst 33342 or DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
Incubation:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the N-NBD-PE labeled liposomes at a predetermined concentration.
-
Incubate the cells for a specific time period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Staining and Fixation:
-
After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove non-internalized liposomes.
-
For nuclear staining, incubate the cells with Hoechst 33342 or DAPI solution for 10-15 minutes.
-
Wash the cells again with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature (optional, for fixed-cell imaging).
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Visualize the cellular uptake of the NBD-labeled liposomes (green fluorescence) and the nucleus (blue fluorescence) using a confocal microscope.[6] The excitation and emission maxima for NBD are approximately 463 nm and 536 nm, respectively.
-
Protocol 4: Quantitative Cellular Uptake Analysis by Flow Cytometry
This protocol provides a quantitative measure of liposome internalization by cells.
Materials:
-
Cancer cell line
-
N-NBD-PE labeled liposomes
-
Control (unlabeled) liposomes
-
Trypsin-EDTA
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat them with N-NBD-PE labeled liposomes as described in the confocal microscopy protocol.
-
Cell Harvesting:
-
After incubation, wash the cells with cold PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a FACS tube.
-
-
Washing and Resuspension:
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet with FACS buffer.
-
Repeat the wash step twice.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Measure the fluorescence intensity of NBD in the cell population to quantify the uptake of liposomes.
-
Use untreated cells and cells treated with unlabeled liposomes as negative controls.
-
Protocol 5: In Vitro Drug Release Study
This protocol uses a dialysis method to assess the drug release profile from the liposomes.
Materials:
-
Drug-loaded N-NBD-PE labeled liposomes
-
Dialysis membrane (with a molecular weight cut-off lower than the drug's molecular weight)
-
Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to mimic endosomal conditions)[7]
-
Shaking incubator
Procedure:
-
Preparation:
-
Place a known amount of the drug-loaded liposome suspension into a dialysis bag.
-
Seal the bag securely.
-
-
Dialysis:
-
Immerse the dialysis bag in a larger volume of the release buffer.
-
Place the setup in a shaking incubator at 37°C.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the release buffer outside the dialysis bag.
-
Replace the withdrawn volume with an equal volume of fresh release buffer to maintain sink conditions.
-
-
Quantification:
-
Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and concepts.
Caption: Workflow for this compound labeled liposome preparation.
Caption: Hypothetical pathway of cellular drug delivery.
Caption: Logical relationships in data analysis workflow.
References
- 1. tribioscience.com [tribioscience.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Quantitative Analysis of Phospholipidosis Using NBD-PE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced phospholipidosis (DIPL) is a lysosomal storage disorder characterized by the excessive intracellular accumulation of phospholipids, often observed as multilamellar bodies within lysosomes.[1][2][3] This phenomenon is a common finding during preclinical safety assessments of cationic amphiphilic drugs (CADs).[1][4][5] Early identification of a compound's potential to induce phospholipidosis is crucial in drug development to mitigate the risk of adverse effects. This document provides detailed protocols for the quantitative analysis of phospholipidosis in vitro using the fluorescently labeled phospholipid, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE).
This compound is a fluorescent analog of phosphatidylethanolamine (B1630911) that is readily taken up by cells and accumulates in lysosomes.[6][7] In the presence of a phospholipidosis-inducing agent, the impaired lysosomal function leads to a quantifiable increase in this compound fluorescence, making it a valuable tool for screening and characterizing DIPL.[6][7] The assays described herein are adaptable for high-content screening (HCS), flow cytometry, and fluorescence microscopy platforms.
Properties of this compound
This compound is a widely used fluorescent probe for studying lipid trafficking and metabolism. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Full Name | N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine | [1] |
| Molecular Weight | 956.26 g/mol | [6][7] |
| Excitation Maximum (λex) | 463 nm | [6][7] |
| Emission Maximum (λem) | 536 nm | [6][7] |
| Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | [6][7] |
| Appearance | Green Fluorescent | [6] |
| Storage | Store at -20°C | [6][7] |
| Solubility | Soluble to 0.50 mM in methanol (B129727) with sonication | [6][7] |
Mechanism of Drug-Induced Phospholipidosis and this compound Accumulation
Cationic amphiphilic drugs typically possess a hydrophobic ring structure and a hydrophilic side chain with a charged amine group.[5] These drugs can become trapped in the acidic environment of lysosomes. The proposed mechanism for DIPL involves the inhibition of lysosomal phospholipases, such as lysosomal phospholipase A2 (LPLA2), by these drugs.[5][8] This inhibition disrupts the normal degradation of phospholipids, leading to their accumulation and the formation of characteristic lamellar bodies.[1][8] this compound, as a phospholipid analog, is subject to the same impaired degradation, resulting in its accumulation and a corresponding increase in fluorescence intensity, which can be quantified.
Experimental Protocols
The following protocols are generalized for a 96-well plate format suitable for high-content screening or plate reader-based analysis. Adjustments may be necessary for other formats or specific cell lines.
General Experimental Workflow
Protocol 1: High-Content Screening (HCS) Assay
This protocol is adapted from methodologies using cell lines such as HepG2, CHO-K1, and RAW264.7.[9][10]
Materials:
-
Cell line of choice (e.g., HepG2, human hepatoma cells)
-
Complete cell culture medium
-
Black, clear-bottom 96-well plates
-
Test compounds and controls (e.g., Amiodarone as a positive control, Valproic acid as a negative control)
-
This compound (stock solution in DMSO or methanol)
-
Hoechst 33342 or other nuclear stain
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a sub-confluent monolayer after 24 hours (e.g., 20,000 cells/well for HepG2).[10]
-
Incubation: Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound and this compound Treatment:
-
Prepare serial dilutions of test compounds and controls in complete culture medium.
-
Prepare a working solution of this compound in complete culture medium. The final concentration of this compound can range from 1 to 100 µM, which should be optimized for the specific cell line and detection instrument.[1][11]
-
Remove the old medium from the wells and add the medium containing the test compounds and this compound. The final DMSO concentration should typically be kept below 0.5%.
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.[1][10]
-
Cell Staining and Fixation:
-
Carefully aspirate the treatment medium.
-
Wash the cells gently with PBS.
-
Fix the cells by adding a fixative solution and incubating for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add a solution of Hoechst 33342 in PBS to stain the nuclei for cell counting and localization. Incubate for 10-15 minutes.
-
Wash the cells a final time with PBS.
-
-
Image Acquisition: Acquire images using a high-content imaging system. Use appropriate filter sets for this compound (green channel) and Hoechst (blue channel).
-
Data Analysis: Use the HCS software to identify and count cells (based on nuclear stain) and quantify the integrated fluorescence intensity of this compound per cell or per well.[10] An increase in this compound fluorescence intensity in compound-treated wells compared to vehicle controls indicates potential for phospholipidosis induction.
Protocol 2: Flow Cytometry Analysis
This protocol allows for the rapid quantitative analysis of this compound uptake in a large cell population.[12]
Procedure:
-
Follow steps 1-4 from Protocol 1, typically using a 6- or 12-well plate format for easier cell harvesting.
-
Cell Harvesting:
-
Aspirate the treatment medium.
-
Wash the cells with PBS.
-
Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin.
-
Resuspend the cells in PBS or flow cytometry buffer.
-
-
Flow Cytometry:
-
Analyze the cell suspension using a flow cytometer equipped with a blue laser (488 nm).
-
Detect this compound fluorescence in the appropriate channel (e.g., FL1).
-
Gate on the live cell population using forward and side scatter properties. A viability dye can also be included.
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the this compound signal for each treatment group. A shift in the fluorescence histogram and an increase in MFI relative to the vehicle control indicate phospholipidosis.
Data Presentation and Interpretation
Quantitative data from the this compound assay can be presented in various ways to compare the phospholipidosis-inducing potential of different compounds.
Table of Representative Data
The following table summarizes example results for known phospholipidosis inducers and negative controls, as might be obtained from a high-content screening assay.
| Compound | Class | Cell Line | Concentration (µM) | Incubation Time (h) | Outcome (Fold Increase in this compound Fluorescence) | Reference |
| Amiodarone | Positive Control (CAD) | HepG2 | 17.8 | 24 | ~4-6 fold | [13] |
| RAW264.7 | 16 | 48 | ~10 fold | [10] | ||
| Tamoxifen | Positive Control (CAD) | HepG2 | 8 | 48 | ~4.5 fold | [14] |
| Terfenadine | Positive Control (CAD) | HepG2 | 17.8 | 24 | ~3-5 fold | [13] |
| Ifenprodil | Positive Control (CAD) | HepG2 | 8 | 48 | ~4 fold | [10] |
| Melperone | Negative Control (CAD) | HepG2 | 31.6 | 24 | No significant increase | [13] |
| Valproic Acid | Negative Control | HepG2 | - | - | Negative | [11] |
| Acetaminophen | Negative Control | Spheroids | 1000 | 48 | No increase | [15] |
Note: Fold increase values are approximate and can vary based on experimental conditions, cell line, and measurement technique.
Dose-Response Analysis
For lead compounds, it is recommended to perform a dose-response analysis to determine the concentration at which phospholipidosis is induced. This can be expressed as an EC₅₀ value (the concentration that elicits 50% of the maximal response).
| Compound | EC₅₀ (µM) | Cell Line | Assay Method | Reference |
| Amiodarone | 4.96 | HepG2 | High-Content Imaging (LipidTOX) | [4] |
| Sertraline | 1.4 | I13-35 | High-Content Imaging (this compound) | [4] |
| Tamoxifen | 8.0 | HepG2 | High-Content Imaging (this compound) | [4] |
| Quinacrine | 1.0 | HepG2 | High-Content Imaging (this compound) | [4] |
Conclusion
The this compound assay is a robust, sensitive, and scalable method for the quantitative assessment of drug-induced phospholipidosis.[1][9] It can be readily adapted for various platforms, including high-content screening, flow cytometry, and fluorescence microscopy, providing valuable data for preclinical safety assessment in the drug development pipeline. The protocols and data presented here offer a comprehensive guide for implementing this assay to screen compounds and investigate the mechanisms of DIPL.
References
- 1. Validation of an in vitro screen for phospholipidosis using a high-content biology platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. In vitro validation of drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Induced Phospholipidosis: Best Practices and Screening - Echelon Biosciences [echelon-inc.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 8. Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High content screening analysis of phospholipidosis: validation of a 96-well assay with CHO-K1 and HepG2 cells for the prediction of in vivo based phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Nanocarrier Potentiation on Drug Induced Phospholipidosis in Cultured Cells and Primary Hepatocyte Spheroids by High Content Imaging and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Detection of metabolic activation leading to drug-induced phospholipidosis in rat hepatocyte spheroids [jstage.jst.go.jp]
NBD-PE Staining for Flow Cytometry Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) is a fluorescently labeled phospholipid analog widely used in cell biology to study membrane dynamics and lipid trafficking. Its utility in flow cytometry allows for the quantitative analysis of various cellular processes at the single-cell level. This document provides detailed protocols for using this compound in flow cytometry to investigate aminophospholipid translocation (flippase activity), and multidrug resistance (MDR).
This compound consists of a phosphatidylethanolamine (B1630911) (PE) molecule with the NBD fluorophore attached to its head group. This fluorescent probe incorporates into the outer leaflet of the plasma membrane and can be monitored as it is internalized or transported. The fluorescence of NBD is environmentally sensitive, which can provide additional information about the lipid's surroundings.[1]
Physicochemical and Fluorescent Properties of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 956.26 g/mol | |
| Formula | C43H75N4O11P·C6H15N | |
| Excitation Maximum (λex) | ~463 nm | [2] |
| Emission Maximum (λem) | ~536 nm | [2] |
| Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | |
| Solubility | Soluble to 0.50 mM in methanol (B129727) with sonication | |
| Storage | Store at -20°C, protected from light |
Application 1: Analysis of Aminophospholipid Translocation (Flippase Activity)
Background: ATP-dependent flippases are transmembrane proteins that actively transport specific phospholipids, such as phosphatidylserine (B164497) (PS) and PE, from the exoplasmic to the cytosolic leaflet of the plasma membrane, maintaining membrane asymmetry.[3][4] this compound can be used as a substrate to measure the activity of these flippases. The internalization of this compound from the outer to the inner leaflet of the plasma membrane is measured by flow cytometry.
Signaling Pathway: Flippase-Mediated this compound Translocation
Caption: Flippase-mediated translocation of this compound across the plasma membrane.
Experimental Protocol
This protocol is adapted from methods described for studying lipid uptake in mammalian cell lines.[5][6]
Materials:
-
Cells of interest (e.g., CHO-K1, lymphocytes)[5]
-
This compound (Avanti Polar Lipids, #810153 or equivalent)[5]
-
Dimethyl sulfoxide (B87167) (DMSO)[5]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer with a 488 nm laser
Reagent Preparation:
-
This compound Stock Solution (1 mM): Prepare in DMSO. Dry the required amount of this compound under a stream of nitrogen or in a vacuum desiccator to form a thin film.[5] Resuspend in DMSO to the final concentration.[5] Store at -20°C, protected from light.
-
Labeling Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
BSA Back-Extraction Solution (1% w/v): Dissolve fatty acid-free BSA in ice-cold PBS. Prepare fresh.
Procedure:
-
Cell Preparation: Harvest cells and wash twice with ice-cold PBS. Resuspend cells in labeling buffer at a concentration of 1 x 10⁶ cells/mL.[5]
-
This compound Labeling: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 µM. Incubate on ice for 30-60 minutes to allow the probe to incorporate into the outer leaflet of the plasma membrane.
-
Flippase Activity Assay:
-
Transfer the cell suspension to a 37°C water bath to initiate ATP-dependent transport.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take two aliquots of the cell suspension.[5]
-
To one aliquot (total fluorescence), add an equal volume of ice-cold PBS.
-
To the second aliquot (back-extraction), add an equal volume of ice-cold 1% BSA solution to remove this compound remaining in the outer leaflet.[5]
-
Incubate both sets of samples on ice for 10 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Excite the NBD fluorophore with a 488 nm laser and collect the emission using a filter appropriate for green fluorescence (e.g., 530/30 nm bandpass filter).[5]
-
Gate on the live cell population using forward and side scatter, and a viability dye like PI.
-
Record the mean fluorescence intensity (MFI) of the NBD signal for both the total fluorescence and back-extracted samples at each time point.
-
Data Analysis: The percentage of internalized this compound is calculated as: Internalization (%) = (MFI of back-extracted sample / MFI of total fluorescence sample) x 100
Plot the percentage of internalization over time to determine the rate of flippase activity.
Experimental Workflow: Flippase Activity Assay
Caption: Workflow for measuring flippase activity using this compound and flow cytometry.
Application 2: Multidrug Resistance (MDR) Analysis
Background: Multidrug resistance is a phenomenon whereby cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux drugs from the cell.[7][8] Some fluorescent probes, including this compound, can be substrates for these efflux pumps. By measuring the retention of this compound, the activity of these pumps can be assessed.
Experimental Protocol
Materials:
-
MDR-positive and sensitive parental cell lines
-
This compound
-
Known MDR inhibitors (e.g., Verapamil, Cyclosporin A)
-
Complete cell culture medium
-
PBS
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Preparation: Harvest MDR-positive and sensitive cells. Wash twice with PBS and resuspend in culture medium at 1 x 10⁶ cells/mL.
-
Inhibitor Treatment (Control): For inhibitor control samples, pre-incubate cells with an appropriate concentration of an MDR inhibitor (e.g., 10 µM Verapamil) for 30 minutes at 37°C.
-
This compound Staining: Add this compound to all cell suspensions to a final concentration of 1-5 µM.
-
Incubation: Incubate all samples at 37°C for 30-60 minutes to allow for probe uptake and efflux.
-
Washing: Wash the cells twice with ice-cold PBS to remove excess probe.
-
Flow Cytometry Analysis:
-
Resuspend cells in PBS for analysis.
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and a green emission filter.
-
Record the MFI of the NBD signal for each sample.
-
Data Analysis:
-
Compare the MFI of the MDR-positive cells with the sensitive parental cells. A lower MFI in the MDR-positive cells indicates active efflux of this compound.
-
Compare the MFI of the MDR-positive cells with and without the inhibitor. An increase in MFI in the presence of the inhibitor confirms that the efflux is mediated by the targeted MDR pump.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| Weak or No Signal | Insufficient probe concentration or incubation time. | Titrate this compound concentration and optimize incubation time. | [9] |
| Cell viability is low. | Use a viability dye to exclude dead cells from the analysis. Ensure gentle handling of cells. | ||
| Incorrect flow cytometer settings. | Ensure the correct laser and filter set is used for this compound (Ex: 488 nm, Em: ~530 nm). | [9] | |
| High Background Fluorescence | Incomplete removal of extracellular probe. | Ensure thorough washing steps. For flippase assays, confirm the effectiveness of the BSA back-extraction. | [9] |
| Cell autofluorescence. | Analyze an unstained cell sample to determine the level of autofluorescence and set gates accordingly. | [10] | |
| Non-specific binding of the probe. | Reduce probe concentration or incubation time. | [11] | |
| High Variability Between Replicates | Inconsistent cell numbers. | Accurately count cells before starting the experiment. | [10] |
| Inconsistent timing of incubations and washes. | Standardize all incubation and handling times. | [11] |
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P‐glycoprotein modulates the fluidity gradient of the plasma membrane of multidrug resistant CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: A Step-by-Step Guide to NBD-PE Incorporation in Giant Unilamellar Vesicles (GUVs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the incorporation of the fluorescent lipid analog N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) into Giant Unilamellar Vesicles (GUVs). GUVs are valuable cell-sized model systems for studying membrane-related phenomena, and the inclusion of fluorescent probes like this compound allows for direct visualization and analysis of vesicle formation, dynamics, and interactions.[1][2][3][4][5] This document outlines the two most common methods for GUV preparation—electroformation and gentle hydration—and details the specific considerations for successful this compound incorporation.
Overview of this compound and GUVs
This compound is a widely used fluorescent phospholipid analog that integrates into the lipid bilayer, enabling the visualization of GUVs using fluorescence microscopy.[6] Its spectral properties, with excitation and emission maxima around 463 nm and 536 nm respectively, make it compatible with standard fluorescein (B123965) filter sets. GUVs, typically ranging in diameter from 10 to 100 µm, are excellent models for cellular membranes, allowing for the study of membrane mechanics, phase behavior, protein-lipid interactions, and drug delivery mechanisms.[1][2][3][4]
Experimental Protocols
Two primary methods are employed for the preparation of GUVs: electroformation and gentle hydration. The choice of method often depends on the lipid composition and the ionic strength of the hydration buffer.
Method 1: Electroformation
Electroformation is a highly efficient method for producing a high yield of unilamellar vesicles, particularly with neutral or zwitterionic lipids like phosphatidylcholines (PC).[1][2][7] The process involves the hydration of a thin lipid film in the presence of an AC electric field.
Experimental Workflow for Electroformation:
Caption: Workflow for this compound incorporation in GUVs via electroformation.
Detailed Protocol:
-
Lipid Mixture Preparation:
-
Prepare a stock solution of your desired lipid composition (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) in a volatile organic solvent such as chloroform (B151607).
-
Add this compound to the lipid mixture. A final concentration of 0.1 to 1 mol% this compound is typically sufficient for good signal-to-noise in fluorescence microscopy.[7][8]
-
Vortex the mixture thoroughly to ensure homogeneity.
-
-
Lipid Film Deposition:
-
Clean two indium tin oxide (ITO)-coated glass slides thoroughly.
-
Deposit a small volume (e.g., 20 µL of a 2.5 mg/mL lipid solution) of the lipid-NBD-PE mixture onto the conductive side of each ITO slide.[3]
-
Spread the solution evenly to create a thin film.
-
-
Solvent Evaporation:
-
Chamber Assembly:
-
Create a chamber by placing a Teflon spacer (e.g., 0.3 mm thick) between the two ITO slides, with the conductive, lipid-coated sides facing each other.[10]
-
Seal the chamber with vacuum grease.
-
-
Hydration:
-
Electroformation:
-
Harvesting and Observation:
-
Gently pipette the GUV suspension from the chamber.
-
For microscopy, dilute the GUVs in an isosmotic solution of a different refractive index, such as a glucose solution, to enhance contrast.[12]
-
Method 2: Gentle Hydration
The gentle hydration method is simpler than electroformation and is particularly useful for forming GUVs with charged lipids or in physiological salt buffers, where electroformation may be less effective.[1][12][13] However, the yield of unilamellar vesicles can be lower and more variable.[12]
Experimental Workflow for Gentle Hydration:
Caption: Workflow for this compound incorporation in GUVs via gentle hydration.
Detailed Protocol:
-
Lipid Mixture Preparation:
-
Prepare the lipid stock solution containing this compound (0.1-1 mol%) in chloroform as described for electroformation. This method is well-suited for mixtures containing charged lipids, such as 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG).[13]
-
-
Lipid Film Deposition:
-
Deposit the lipid mixture onto the bottom of a glass vial or on a Teflon surface to form a thin film.
-
-
Solvent Evaporation:
-
Thoroughly remove the organic solvent under vacuum or a nitrogen stream.
-
-
Hydration:
-
Carefully add the desired aqueous hydration buffer (which can be a physiological salt solution) to the dried lipid film.[14]
-
Seal the container to prevent evaporation.
-
-
Incubation:
-
Harvesting and Observation:
-
A cloudy suspension of GUVs will form above the lipid film. Gently collect this suspension for observation.
-
Quantitative Data Summary
Successful incorporation of this compound requires careful consideration of its concentration and the parameters of the GUV formation method. The following tables summarize key quantitative data from the literature.
Table 1: Recommended this compound Concentration
| Parameter | Recommended Value | Notes | Source(s) |
| Molar Percentage | 0.1 - 1.0 mol% | Higher concentrations may affect membrane properties. | [1][7] |
| Typical Concentration | ~0.5 mol% | A good starting point for most applications. | [15] |
Table 2: Comparison of GUV Formation Methods
| Parameter | Electroformation | Gentle Hydration | Source(s) |
| Typical Yield | High | Low to Variable | [1][12] |
| GUV Diameter | 10 - 100 µm | 10 - 100 µm | [1] |
| Unilamellarity | High | Variable | [1] |
| Lipid Composition | Best with neutral/zwitterionic lipids | Works well with charged lipids | [1][12] |
| Hydration Buffer | Low ionic strength (e.g., sucrose) | Physiological buffers possible | [1][14] |
| Time Required | 2 - 4 hours | 2 hours to several days | [1][2] |
Characterization of this compound Incorporation
After preparation, it is crucial to verify the successful formation of GUVs and the incorporation of this compound.
-
Fluorescence Microscopy: This is the primary method for observing this compound labeled GUVs. The vesicles should appear as fluorescent rings, confirming that the this compound is localized in the membrane.
-
Confocal Microscopy: Provides high-resolution images and allows for optical sectioning to confirm the unilamellar nature of the vesicles. A single fluorescent ring in a cross-sectional image indicates a unilamellar vesicle.
-
FRAP (Fluorescence Recovery After Photobleaching): This technique can be used to measure the lateral diffusion of this compound within the GUV membrane, confirming that the probe is mobile and properly integrated into a fluid lipid bilayer.[16]
Applications in Research and Drug Development
This compound labeled GUVs are versatile tools for a variety of applications:
-
Membrane Dynamics and Organization: Studying lipid phase separation, domain formation ("rafts"), and membrane curvature.[8]
-
Protein-Membrane Interactions: Visualizing the binding and activity of membrane-associated proteins.[3][4]
-
Membrane Fusion and Fission: Monitoring vesicle fusion events, for example, in studies related to SNARE-mediated fusion.[17]
-
Drug Delivery Vehicle Development: Using GUVs as a model system to study the encapsulation and release of therapeutic agents.[18][19] The fluorescence of this compound allows for tracking the integrity and fate of the vesicle carriers.
By following these detailed protocols and considerations, researchers can reliably incorporate this compound into GUVs, enabling a wide range of studies in basic and applied sciences.
References
- 1. epfl.ch [epfl.ch]
- 2. One-Pot Assembly of Complex Giant Unilamellar Vesicle-Based Synthetic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Giant Unilamellar Vesicles Containing Phosphatidylinositol(4,5)bisphosphate: Characterization and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reconstitution of proteins on electroformed giant unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental platform for the functional investigation of membrane proteins in giant unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Giant Unilamellar Vesicle Electroformation: What to Use, What to Avoid, and How to Quantify the Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. GUV Preparation and Imaging: Minimizing artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A New Method for the Reconstitution of Membrane Proteins into Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Cell membrane-derived vesicles for delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes: NBD-PE in the Study of Endocytosis and Exocytosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) is a fluorescently labeled phospholipid widely used to investigate the dynamics of cellular membranes. Its utility stems from the NBD fluorophore attached to the headgroup, which allows for real-time visualization and quantification of lipid trafficking events. The fluorescence of NBD is environmentally sensitive, and its emission properties can be exploited in various assays.[1] this compound inserts into the outer leaflet of the plasma membrane, from where it can be internalized by endocytosis or participate in membrane fusion events during exocytosis. These properties make it an invaluable tool for studying the intricate processes of vesicle transport.
Key Properties of this compound:
-
Fluorophore: 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)
-
Excitation Maximum: ~463 nm[2]
-
Emission Maximum: ~536 nm[2]
-
Application: Confocal microscopy, flow cytometry, fluorescence recovery after photobleaching (FRAP), and fluorescence resonance energy transfer (FRET) assays.[2][3]
Application 1: Quantitative Analysis of Endocytosis and Lipid Internalization
This compound is a powerful tool for tracking the internalization of lipids from the plasma membrane. Once introduced to cells, this compound molecules incorporate into the outer leaflet and are subsequently taken into the cell via endocytic pathways.[3] By combining this compound labeling with techniques like BSA back-extraction or dithionite (B78146) quenching, researchers can distinguish between lipids remaining on the cell surface and those that have been internalized.
Method 1: Confocal Microscopy with BSA Back-Extraction
This method provides spatial resolution, allowing for the visualization of this compound localization within intracellular compartments. The protocol involves labeling cells with this compound, allowing for internalization, and then using a protein like Bovine Serum Albumin (BSA) to remove the probe that remains in the outer leaflet of the plasma membrane.
Experimental Workflow: this compound Endocytosis Assay (Confocal Microscopy)
Caption: Workflow for visualizing internalized this compound using confocal microscopy.
Protocol: this compound Internalization Assay using Confocal Microscopy [4][5]
-
Cell Preparation:
-
Seed adherent cells on sterile glass coverslips in a multi-well plate and culture until they reach 60-80% confluency.
-
Before the experiment, you may serum-starve the cells if studying receptor-mediated endocytosis.
-
-
This compound Labeling and Internalization:
-
Prepare a 1-5 µM working solution of this compound in a suitable buffer (e.g., serum-free medium or HBSS).
-
Wash the cells twice with pre-warmed buffer.
-
Add the this compound solution to the cells and incubate at 37°C for a defined period (e.g., 5, 15, 30, or 60 minutes) to allow for endocytosis. Note: To study flippase activity while minimizing endocytosis, incubations can be performed at lower temperatures like 20°C.[3][4]
-
-
Stopping Internalization:
-
To stop the process, place the plate on ice and wash the cells three times with ice-cold buffer.
-
-
BSA Back-Extraction:
-
Prepare a solution of 1-5% (w/v) defatted BSA in an ice-cold buffer.
-
Incubate the cells with the BSA solution on ice for 10-30 minutes. Repeat this step once to ensure complete removal of plasma membrane-associated this compound.
-
Wash the cells three times with ice-cold buffer.
-
-
Fixation and Imaging:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the coverslips with PBS.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the cells using a confocal microscope with excitation around 460 nm and emission collection around 535 nm.
-
-
Data Analysis:
-
Quantify the mean intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence at different time points to determine the rate of internalization.
-
| Parameter | Typical Value | Reference |
| This compound Concentration | 1-5 µM | [4] |
| Internalization Temp. | 37°C (for endocytosis) | [6] |
| Internalization Time | 5 - 60 min | [4] |
| BSA Concentration | 1-5% (w/v) | [7] |
| Back-Extraction | 2 x 10-30 min on ice | [5] |
Table 1: Typical parameters for this compound endocytosis assay via microscopy.
Method 2: Dithionite Quenching Assay
This chemical quenching method offers a robust way to quantify the fraction of this compound that has moved to the inner leaflet of the plasma membrane or into intracellular vesicles, protecting it from the quencher. Sodium dithionite is a membrane-impermeable agent that irreversibly reduces the NBD fluorophore, rendering it non-fluorescent.[8][9] This assay is often analyzed using fluorometry or flow cytometry.
Principle of Dithionite Quenching
Caption: Dithionite quenches external but not internalized this compound.
Protocol: Quantifying Internalization with Dithionite Quenching [9][10]
-
Cell Preparation and Labeling:
-
Label cells in suspension or adherent cells with this compound as described in the previous protocol (Steps 1 & 2).
-
After the desired internalization period, place cells on ice and wash with ice-cold buffer to stop trafficking.
-
-
Fluorescence Measurement (Pre-Quench):
-
For cells in suspension, transfer an aliquot to a cuvette or a 96-well plate.
-
Measure the total initial fluorescence (F_total) using a fluorometer or flow cytometer.
-
-
Dithionite Quenching:
-
Prepare a fresh stock solution of sodium dithionite (e.g., 100 mM in 1 M Tris-HCl, pH 10).[9]
-
Add dithionite to the cell suspension to a final concentration of 2-10 mM.[8][9] Note: The optimal concentration and incubation time should be determined empirically to ensure complete quenching of external probes without affecting cell integrity.[9]
-
Incubate on ice for 5-10 minutes.
-
-
Fluorescence Measurement (Post-Quench):
-
Measure the remaining fluorescence (F_protected). This signal corresponds to the this compound in the inner leaflet and endocytic compartments.
-
-
Data Analysis:
-
The percentage of internalized this compound can be calculated as: % Internalization = (F_protected / F_total) * 100
-
| Parameter | Typical Value | Reference |
| Dithionite Stock | 100 mM in 1 M Tris-HCl, pH 10 | [9] |
| Dithionite Final Conc. | 2.5 - 10 mM | [9] |
| Quenching Incubation | 5-10 min on ice | [9] |
| Analysis Method | Fluorometry or Flow Cytometry | [3] |
Table 2: Typical parameters for the dithionite quenching assay.
Application 2: Monitoring Exocytosis through Lipid Mixing
Exocytosis involves the fusion of an intracellular vesicle with the plasma membrane. This compound can be used in a Fluorescence Resonance Energy Transfer (FRET) based assay to monitor this fusion event in real-time.[11][12] This assay, often called a lipid-mixing assay, typically pairs this compound (the FRET donor) with a lissamine rhodamine B-labeled PE (Rh-PE, the FRET acceptor).
Principle of the this compound/Rh-PE FRET Assay for Exocytosis
When this compound and Rh-PE are co-localized in a vesicle membrane at a sufficient concentration, excitation of the NBD donor results in energy transfer to the rhodamine acceptor, which then emits light.[11][13] When this vesicle fuses with a larger, unlabeled membrane (like the cell's plasma membrane), the probes diffuse apart. This increased distance between donor and acceptor leads to a decrease in FRET efficiency, resulting in a measurable increase in donor (this compound) fluorescence and a decrease in acceptor (Rh-PE) fluorescence.[12]
Mechanism of FRET-Based Lipid Mixing Assay
Caption: FRET decreases upon membrane fusion and probe dilution.
Protocol: Monitoring Exocytosis with this compound/Rh-PE [8][11]
-
Preparation of Labeled Vesicles (Liposomes):
-
Prepare a lipid mixture containing the desired phospholipids (B1166683), cholesterol, and the fluorescent probes. A typical ratio is 1-1.5 mol% this compound and 1-1.5 mol% Rh-PE.[8]
-
Create a thin lipid film by evaporating the organic solvent under a stream of nitrogen.
-
Hydrate the lipid film with a suitable buffer to form multilamellar vesicles.
-
Generate small unilamellar vesicles (SUVs) by sonication or extrusion. These SUVs can be used as a model system or loaded into cells.
-
-
Inducing Fusion:
-
For in vitro assays, mix the labeled SUVs with unlabeled "acceptor" vesicles. Fusion can be induced by adding agents like Ca²⁺ or polyethylene (B3416737) glycol (PEG).
-
For cellular studies, labeled vesicles can be introduced into cells (e.g., via microinjection). Exocytosis is then triggered by a stimulus, such as depolarization with high K⁺ or addition of a calcium ionophore.
-
-
Fluorescence Measurement:
-
Monitor the fluorescence intensity in real-time using a fluorometer.
-
Set the excitation wavelength for this compound (~470 nm).
-
Record the emission intensity of this compound (~535 nm) and, if desired, Rh-PE (~585 nm).
-
Upon fusion, an increase in the this compound fluorescence signal will be observed.
-
-
Data Analysis:
-
The percentage of maximum NBD fluorescence dequenching is often used to quantify the extent of fusion.
-
The initial rate of fluorescence increase can be used to determine the kinetics of the fusion process. The maximum fluorescence (100% dequenching) is typically determined by adding a detergent like Triton X-100 to completely disrupt the vesicles and dilute the probes.
-
| Parameter | Typical Value | Reference |
| This compound in Vesicles | 1-1.5 mol% | [8] |
| Rh-PE in Vesicles | 1-1.5 mol% | [8] |
| Excitation λ | ~470 nm | |
| NBD Emission λ | ~535 nm | [14] |
| Rh-PE Emission λ | ~585 nm | [11] |
| Fusion Stimulus | Ca²⁺, High K⁺, etc. |
Table 3: Typical parameters for the this compound/Rh-PE lipid mixing assay.
Summary and Considerations
This compound is a versatile and effective probe for studying the dynamics of endocytosis and exocytosis. However, researchers should be aware of certain limitations:
-
Metabolism: NBD-lipids can be metabolized by cellular enzymes like phospholipases. This can be mitigated by using inhibitors or performing experiments at low temperatures.[3]
-
Probe-Induced Effects: The bulky NBD group may slightly alter the physical properties of the membrane or the behavior of the lipid itself compared to its endogenous counterpart.[15]
-
Photobleaching: Like all fluorophores, NBD is susceptible to photobleaching during intense or prolonged imaging. Appropriate imaging settings and photoprotective agents should be used.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 3. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
- 6. Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [en.bio-protocol.org]
- 8. Reconstituted membrane fusion requires regulatory lipids, SNAREs and synergistic SNARE chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Dithionite quenching rate measurement of the inside-outside membrane bilayer distribution of 7-nitrobenz-2-oxa-1,3-diazol-4-yl-labeled phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Lipid bilayer fusion - Wikipedia [en.wikipedia.org]
- 13. Methods to monitor liposome fusion, permeability, and interaction with cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bypassing Endocytic Barriers: Visualizing Membrane Fusion and Endosomal Escape of Cubic Phase Lipid Nanoparticles (Cubosomes) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Lipid Flippase Activity Using NBD-PE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric distribution of lipids across cellular membranes is a fundamental feature of eukaryotic cells, crucial for a variety of cellular processes including signal transduction, vesicle trafficking, and apoptosis. This asymmetry is established and maintained by a class of membrane proteins known as lipid flippases (or P4-ATPases), which actively transport specific phospholipids (B1166683) from the exoplasmic or luminal leaflet to the cytosolic leaflet of the membrane, a process powered by ATP hydrolysis.[1][2]
One of the most widely used methods to measure the activity of these lipid flippases is a fluorescence-based assay employing 1-oleoyl-2-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sn-glycero-3-phosphoethanolamine (NBD-PE). This compound is a fluorescently labeled analog of phosphatidylethanolamine (B1630911) (PE) that can be inserted into the outer leaflet of the plasma membrane of cells or into the outer leaflet of artificial liposomes. Its subsequent translocation to the inner leaflet by flippases can be quantified, providing a direct measure of flippase activity.
This document provides detailed application notes and experimental protocols for measuring lipid flippase activity using this compound in both live cells and in vitro reconstituted systems.
Principle of the Assay
The this compound flippase assay is based on the ability to distinguish between this compound molecules located in the outer versus the inner leaflet of a lipid bilayer. This is typically achieved through one of two methods:
-
BSA Back-Extraction: After labeling cells or proteoliposomes with this compound, a solution of fatty acid-free bovine serum albumin (BSA) is added. BSA has the ability to rapidly extract this compound from the outer leaflet of the membrane, but not from the inner leaflet.[3] The amount of fluorescence remaining associated with the cells or vesicles after BSA treatment is proportional to the amount of this compound that has been "flipped" to the inner leaflet.
-
Dithionite (B78146) Quenching: Sodium dithionite is a membrane-impermeant reducing agent that can quench the fluorescence of the NBD moiety.[2][4] When added to a suspension of this compound labeled cells or proteoliposomes, it will quench the fluorescence of the this compound molecules in the outer leaflet. The remaining fluorescence corresponds to the this compound that has been translocated to the inner leaflet and is protected from the quencher.
The choice between these two methods often depends on the experimental system. BSA back-extraction is commonly used for cell-based assays, while dithionite quenching is frequently employed for in vitro assays with proteoliposomes.
Data Presentation
The following tables summarize representative quantitative data obtained from this compound flippase assays, illustrating the types of comparisons that can be made.
Table 1: Substrate Specificity of Human P4-ATPases
This table showcases the differential activity of various human P4-ATPases (flippases) towards different NBD-labeled phospholipids. The data is presented as the fold increase in NBD-lipid uptake in cells expressing the specific flippase compared to control cells.
| P4-ATPase | NBD-PS Uptake (Fold Increase) | This compound Uptake (Fold Increase) | NBD-PC Uptake (Fold Increase) |
| ATP11A | ~3.5 | ~2.5 | ~1.0 (no significant increase) |
| ATP11C | ~4.0 | ~3.0 | ~1.0 (no significant increase) |
| ATP8B1 | ~1.0 (no significant increase) | ~1.0 (no significant increase) | ~2.5 |
Data adapted from studies on human cell lines stably expressing the indicated P4-ATPases.[5][6] "Fold Increase" is relative to parental cells lacking overexpression of the specific flippase.
Table 2: Effect of an ATPase-Deficient Mutation on this compound Flippase Activity
This table demonstrates the ATP-dependence of flippase activity by comparing the uptake of this compound in cells expressing a wild-type flippase versus a mutant version that cannot hydrolyze ATP.
| Flippase Construct | This compound Uptake (Relative Fluorescence Units) |
| Wild-Type ATP11C | 850 ± 50 |
| ATP11C (E184Q Mutant) | 150 ± 25 |
| Control (No Flippase) | 120 ± 20 |
Data are representative of flow cytometry results and are presented as mean ± standard deviation.[5] The E184Q mutation is in the conserved phosphorylation site, rendering the ATPase inactive.
Table 3: Inhibition of Flippase Activity
This table illustrates how the this compound flippase assay can be used to screen for inhibitors.
| Condition | This compound Translocation (Half-life, min) |
| Control (No Inhibitor) | 8 - 11 |
| + Cholesterol (1 mol%) | Activity completely inhibited |
Data obtained from in vitro reconstitution experiments with endoplasmic reticulum proteoliposomes.[7] The half-life represents the time required for half of the initially accessible this compound to be translocated.
Experimental Protocols
Protocol 1: Cell-Based this compound Flippase Assay using Flow Cytometry
This protocol is designed for measuring flippase activity in live, non-adherent cells. It can be adapted for adherent cells by detaching them prior to the assay.
Materials:
-
Cells of interest (e.g., Ba/F3, HeLa, or CHO-K1 cells)
-
This compound (e.g., 18:1-06:0 this compound)
-
Hanks' Balanced Salt Solution (HBSS) with 1 g/L glucose (HBSS-glucose), pH 7.4
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells by centrifugation (for suspension cells) or by detachment with EDTA (for adherent cells).
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cells in HBSS-glucose at a concentration of 2 x 10^6 cells/mL.
-
-
This compound Labeling:
-
Prepare a 2 µM solution of this compound in HBSS-glucose.
-
Equilibrate the cell suspension at 15°C for 15 minutes to minimize endocytosis.[3][8]
-
Add an equal volume of the 2 µM this compound solution to the cell suspension (final this compound concentration will be 1 µM).
-
Incubate at 15°C for the desired time points (e.g., 2, 5, 10, 15 minutes).
-
-
BSA Back-Extraction:
-
At each time point, take an aliquot of the cell suspension.
-
Add an equal volume of ice-cold HBSS-glucose containing 2% (w/v) fatty acid-free BSA.
-
Incubate on ice for 10 minutes to allow for the extraction of this compound from the outer leaflet.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, exciting the NBD fluorophore with a 488 nm laser and detecting emission at ~530 nm.
-
Record the mean fluorescence intensity of the cell population.
-
As a control for total labeling, an aliquot of cells can be taken after the labeling step and analyzed without BSA back-extraction.
-
-
Data Analysis:
-
The mean fluorescence intensity of the BSA-treated samples represents the amount of this compound translocated to the inner leaflet.
-
Plot the mean fluorescence intensity against time to determine the rate of this compound translocation.
-
Protocol 2: In Vitro this compound Flippase Assay with Proteoliposomes using a Fluorometer
This protocol is suitable for measuring the activity of purified and reconstituted flippases in an artificial membrane system.
Materials:
-
Proteoliposomes containing the flippase of interest
-
This compound
-
Assay Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.5)
-
ATP and MgCl2 solution
-
Sodium Dithionite solution (freshly prepared)
-
Triton X-100 solution
-
Spectrofluorometer
Procedure:
-
Proteoliposome Preparation:
-
Prepare proteoliposomes with incorporated this compound (typically 1-2 mol%). This can be done by co-solubilizing the lipids, this compound, and the purified flippase in a detergent, followed by detergent removal (e.g., by dialysis or size-exclusion chromatography).
-
-
Flippase Assay:
-
Dilute the proteoliposomes in the assay buffer in a fluorescence cuvette to a final lipid concentration of ~10-20 µM.
-
Record the initial fluorescence (F_initial) using an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm.[4]
-
To initiate the flippase reaction, add ATP and MgCl2 to the cuvette (final concentrations typically 1-5 mM).
-
Monitor the fluorescence over time. In the case of an outwardly directed flippase reconstituted in proteoliposomes, you would expect to see an increase in the accessible pool of this compound over time.
-
-
Dithionite Quenching:
-
After the desired incubation time, add a freshly prepared solution of sodium dithionite to the cuvette (final concentration ~10 mM).
-
Record the rapid decrease in fluorescence as the this compound in the outer leaflet is quenched. The remaining fluorescence (F_protected) represents the this compound in the inner leaflet.
-
To determine the total fluorescence, add Triton X-100 (final concentration ~0.1%) to solubilize the liposomes and allow dithionite to quench all this compound molecules. The fluorescence should drop to near baseline.
-
-
Data Analysis:
-
The percentage of flipped this compound can be calculated as: % Flipped = (F_protected / F_initial) * 100
-
By performing the quenching step at different time points after ATP addition, the rate of translocation can be determined.
-
Visualization of Workflows and Pathways
Concluding Remarks
The this compound flippase assay is a robust and versatile tool for studying the activity of lipid flippases in various biological contexts. By carefully selecting the appropriate protocol and controls, researchers can obtain quantitative data on flippase activity, substrate specificity, and the effects of potential inhibitors. This information is invaluable for basic research into the mechanisms of membrane biology and for the development of drugs targeting diseases associated with defective lipid transport.
References
- 1. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Transport mechanism of P4 ATPase phosphatidylcholine flippases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Phospholipid Flippase Activities and Substrate Specificities of Human Type IV P-type ATPases Localized to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipid flippase activities and substrate specificities of human type IV P-type ATPases localized to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of biogenic membrane flippase activity in reconstituted ER proteoliposomes in the presence of low cholesterol levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Labeling Cellular Membranes with NBD-PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) is a fluorescently labeled phospholipid analog widely used in cell biology to study the dynamics of cellular membranes.[1][2] The NBD fluorophore, attached to the headgroup of phosphatidylethanolamine (B1630911) (PE), allows for the visualization of lipid trafficking, membrane fusion, and the study of phospholipid distribution within live cells.[1][3] this compound inserts into the outer leaflet of the plasma membrane and can be subsequently internalized, providing a powerful tool for investigating lipid transport pathways and the effects of various stimuli or therapeutic agents on these processes.[4][5] Its fluorescence is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and bright green fluorescence in hydrophobic environments like a lipid bilayer.[2][3]
Principle of this compound Labeling
The protocol for labeling cellular membranes with this compound is based on the probe's ability to spontaneously insert into the plasma membrane of live cells. Once incorporated, its movement and localization can be tracked using fluorescence microscopy or quantified by flow cytometry.[5][6] The NBD group's spectral properties are well-suited for standard fluorescence imaging setups.[3] To distinguish between internalized and plasma membrane-bound this compound, a "back-exchange" step using a protein like bovine serum albumin (BSA) can be employed to remove the probe from the outer leaflet.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~463 nm | [7] |
| Emission Maximum (λem) | ~536 nm | [7] |
| Molar Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | [7] |
| Molecular Weight (M.Wt) | 956.26 g/mol | [7] |
| Recommended Stock Solution Concentration | 1-10 mM in DMSO or ethanol | [8] |
| Recommended Working Concentration | Varies by cell type and application (titration recommended) | [8] |
| Typical Incubation Time | 30-60 minutes | [8] |
| Typical Incubation Temperature | 4°C (to study uptake) or 37°C | [8] |
| Solubility | Soluble to 0.50 mM in methanol (B129727) with sonication | [7] |
| Storage | Store at -20°C | [7] |
Experimental Protocols
Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Adherent mammalian cells cultured on coverslips or in imaging dishes
-
Balanced salt solution (e.g., Tyrode's Buffer with Salts and Sugars - TBSS)
-
Bovine Serum Albumin (BSA)
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF) (optional)
-
O-p-tosyl-L-lysine chloromethyl ketone (TLCK) or other phospholipase inhibitors (optional)
-
Confocal microscope or flow cytometer
Preparation of this compound Stock Solution
-
Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol.[8]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
Protocol for Labeling Adherent Cells for Fluorescence Microscopy
This protocol is adapted for visualizing NBD-lipid uptake in mammalian cells using confocal microscopy.[5][9][10]
-
Cell Preparation:
-
Inhibitor Treatment (Optional):
-
This compound Labeling:
-
Prepare the this compound working solution by diluting the stock solution in TBSS to the desired final concentration. To avoid precipitation, ensure the final DMSO/ethanol concentration is low (typically <0.5%).[8]
-
Remove a small volume of the TBSS from the cells and mix it with the this compound working solution before adding it back to the cells to ensure even distribution.[10]
-
Incubate the cells with the this compound solution for up to 60 minutes at 20°C.[5][10]
-
-
Imaging:
-
After incubation, wash the cells twice with TBSS to remove unincorporated this compound.[10]
-
Add fresh TBSS to the cells and image using a confocal microscope with appropriate filter sets for NBD (Excitation: ~463 nm, Emission: ~536 nm).
-
-
Back-Exchange (Optional):
-
To visualize only the internalized this compound, perform a back-exchange step.
-
After imaging the total cellular fluorescence, wash the cells twice with a 5% (w/v) BSA solution in TBSS for 1 minute each.[5] This will remove the this compound from the outer leaflet of the plasma membrane.
-
Wash the cells again with TBSS and re-image to visualize the intracellular this compound.
-
Protocol for Labeling Suspension Cells for Flow Cytometry
This protocol is adapted for the quantitative analysis of NBD-lipid uptake using flow cytometry.[6]
-
Cell Preparation:
-
Inhibitor Treatment (Optional):
-
Add phospholipase inhibitors (e.g., 1 mM PMSF and 5 µM OBAA) to the cell suspension and incubate for 10 minutes at 20°C.[6]
-
-
This compound Labeling:
-
Prepare a dried film of this compound by evaporating the desired amount of the stock solution under a stream of nitrogen or in a vacuum.[6]
-
Resuspend the dried this compound film in a small volume of DMSO immediately before use.[6]
-
Add the resuspended this compound to the cell suspension and incubate at 20°C for the desired time points.
-
-
Flow Cytometry Analysis:
-
At each time point, take an aliquot of the cell suspension.
-
Dead cells can be excluded from the analysis by adding a viability dye like Propidium Iodide (PI).[6]
-
Analyze the samples on a flow cytometer using the appropriate laser and emission filters for NBD fluorescence.
-
Experimental Workflow Diagram
Caption: Workflow for labeling cellular membranes with this compound.
Troubleshooting
-
High Background Fluorescence: Ensure thorough washing after incubation to remove excess this compound. Consider optimizing the this compound concentration, as high concentrations can lead to non-specific staining.[8]
-
Weak Signal: The this compound concentration may be too low, or the incubation time may be too short.[8] Ensure the stock solution is properly stored and has not degraded.
-
Cell Death: High concentrations of this compound or the organic solvent used for the stock solution can be cytotoxic.[8] Perform a concentration titration to find the optimal, non-toxic concentration.
-
Artifacts with Fixed Cells: While this compound is primarily for live-cell imaging, it can be used with fixed cells. However, fixation can alter lipid distribution. It is recommended to label live cells first and then fix them.[8]
Concluding Remarks
Labeling cellular membranes with this compound is a robust and versatile technique for studying lipid dynamics. The protocols provided here offer a starting point for researchers, and specific parameters such as probe concentration and incubation time should be optimized for the particular cell type and experimental question being addressed. Careful experimental design, including the use of appropriate controls and inhibitors, will yield valuable insights into the complex processes of membrane biology.
References
- 1. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [en.bio-protocol.org]
- 10. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
Application Notes and Protocols for Monitoring Lipid Droplet Dynamics Using NBD-PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-((7-nitro-2-1,3-benzoxadiazol-4-yl)phosphatidylethanolamine), or NBD-PE, is a fluorescently labeled phospholipid widely utilized in cell biology to study the dynamics of lipids and membranes. Its fluorophore, NBD, exhibits sensitivity to the polarity of its environment, making it a valuable tool for investigating lipid trafficking and storage. While traditionally used to study plasma membrane dynamics and phospholipidosis, this compound can also be a powerful probe for monitoring the lifecycle of cytoplasmic lipid droplets (LDs), from their formation and fusion to their breakdown through lipophagy. These application notes provide detailed protocols for utilizing this compound to investigate lipid droplet dynamics, offering insights relevant to metabolic research and drug discovery.
Properties of this compound
A clear understanding of this compound's properties is crucial for its effective application. Key characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 956.26 g/mol | |
| Formula | C₄₃H₇₅N₄O₁₁P·C₆H₁₅N | |
| Excitation Maximum (λex) | 463 nm | |
| Emission Maximum (λem) | 536 nm | |
| Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | |
| Appearance | Green fluorescent | |
| Solubility | Soluble in methanol (B129727) (up to 0.50 mM with sonication) | |
| Storage | Store at -20°C |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Lipid Droplet Dynamics
This protocol details the use of this compound for general visualization and tracking of lipid droplet size, number, and movement in living cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging dish or chambered coverglass
-
Confocal microscope with appropriate filter sets for NBD (Excitation: ~460 nm, Emission: ~540 nm)
Procedure:
-
Cell Seeding: Plate cells on a live-cell imaging dish at a density that will result in 50-70% confluency at the time of imaging.
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the this compound stock solution in complete cell culture medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS to remove excess probe.
-
Imaging: Add fresh, pre-warmed complete culture medium to the cells. Image the cells using a confocal microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
Time-Lapse Imaging: Acquire time-lapse images to monitor the dynamics of lipid droplets, including their movement, and changes in size and number over time.
Data Analysis:
Image analysis software can be used to quantify changes in lipid droplet number, size, and fluorescence intensity over time.
Protocol 2: Monitoring Lipophagy via Co-localization with Lysosomes
This protocol describes how to track the delivery of this compound-labeled lipid droplets to lysosomes, a key step in lipophagy.
Materials:
-
This compound
-
LysoTracker Red DND-99 (or other lysosomal marker)
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)
-
Confocal microscope with appropriate filter sets for NBD and the lysosomal marker.
Procedure:
-
Cell Seeding and Staining: Follow steps 1-4 from Protocol 1 to label lipid droplets with this compound.
-
Induction of Lipophagy: To induce lipophagy, replace the complete culture medium with starvation medium and incubate for 2-4 hours.
-
Lysosome Staining: During the last 30-60 minutes of the starvation period, add LysoTracker Red to the medium at a final concentration of 50-75 nM and incubate at 37°C.
-
Washing and Imaging: Wash the cells twice with pre-warmed PBS and add fresh starvation medium. Immediately image the cells using a confocal microscope.
-
Co-localization Analysis: Acquire images in both the green (this compound) and red (LysoTracker) channels. Co-localization of green and red signals will appear as yellow puncta, indicating the fusion of lipid droplets with lysosomes.
Data Analysis:
Use image analysis software to quantify the degree of co-localization between this compound and the lysosomal marker. This can be expressed as a Pearson's correlation coefficient or Manders' overlap coefficient.
Protocol 3: High-Content Screening for Modulators of Lipid Droplet Accumulation
This protocol is designed for a high-throughput screen to identify compounds that alter lipid droplet accumulation, using this compound as a fluorescent readout.[1]
Materials:
-
This compound
-
Compound library
-
96- or 384-well clear-bottom imaging plates
-
High-content imaging system
-
Automated liquid handling system (recommended)
Procedure:
-
Cell Seeding: Seed cells into the wells of the imaging plates.
-
Compound Treatment: The following day, treat the cells with the compound library at the desired concentrations. Include appropriate vehicle and positive controls.
-
This compound Staining: After the desired incubation period with the compounds (e.g., 24-48 hours), add this compound directly to the culture medium in each well to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C. A nuclear counterstain (e.g., Hoechst 33342) can be added simultaneously.
-
Washing: Gently wash the wells with PBS. An automated plate washer can be used for this step.
-
Image Acquisition: Acquire images using a high-content imaging system, capturing both the this compound and nuclear stain channels.
-
Image Analysis: Use automated image analysis software to identify individual cells (based on the nuclear stain) and quantify the intensity and/or number of this compound-stained lipid droplets within each cell.
Data Analysis:
The mean fluorescence intensity of this compound per cell is a robust parameter for quantifying changes in lipid accumulation.[1] Calculate the Z'-factor to assess the quality of the assay. Identify hits as compounds that significantly increase or decrease this compound fluorescence compared to the vehicle control.
Application in Drug Development: Investigating mTOR Signaling
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cellular metabolism, including lipid synthesis and storage. Dysregulation of mTOR signaling is implicated in various metabolic diseases. This compound can be used to visualize the effects of mTOR modulators on lipid droplet dynamics. For instance, inhibition of mTORC1 is known to affect lipogenesis.
By treating cells with known mTOR inhibitors (e.g., rapamycin) or activators and subsequently staining with this compound, researchers can quantify the impact on lipid droplet accumulation. This provides a phenotypic readout of the pathway's activity and a platform for screening novel mTOR-modulating compounds.
Conclusion
This compound is a versatile and accessible fluorescent probe for the study of lipid droplet dynamics. The protocols outlined above provide a framework for investigating the fundamental biology of lipid droplets and for developing high-throughput screening assays in the context of drug discovery for metabolic diseases. The adaptability of these methods to various cell types and imaging platforms makes this compound a valuable tool for a wide range of research applications.
References
Application Notes and Protocols for Time-Resolved Fluorescence of NBD-PE
References
- 1. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. horiba.com [horiba.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Lipid bilayer fusion - Wikipedia [en.wikipedia.org]
- 8. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dual Labeling Techniques with NBD-PE and Other Fluorophores
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing N-nitrobenzoxadiazole-phosphatidylethanolamine (NBD-PE) in dual labeling studies. This compound is a versatile fluorescent lipid probe widely employed to investigate membrane structure and dynamics. Its fluorescence is highly sensitive to the polarity of its environment, making it an excellent tool for membrane studies.[1][2] When paired with a suitable acceptor fluorophore, this compound can be used in Förster Resonance Energy Transfer (FRET) based assays to monitor processes like membrane fusion, lipid transfer, and protein-lipid interactions.[3][4][5]
Photophysical Properties of this compound and Common FRET Partners
Successful dual labeling experiments, particularly those relying on FRET, require careful selection of donor and acceptor fluorophores. The donor's emission spectrum must overlap with the acceptor's excitation spectrum.[6][7] this compound typically serves as the FRET donor.[8] The table below summarizes the key photophysical properties of this compound and commonly used acceptor probes.
| Fluorophore | Type | Excitation (λex) | Emission (λem) | Extinction Coefficient (ε) | Notes |
| This compound | Donor | 463 nm[4][9][10] | 536 nm[4][9][10] | 22,000 M⁻¹cm⁻¹[9][10] | Green emitter, environmentally sensitive fluorescence.[2] |
| Rhodamine-PE | Acceptor | ~560 nm | ~585 nm | N/A | Commonly used FRET pair with this compound for fusion assays.[8][11][12][13] |
| Texas Red®-DHPE | Acceptor | ~595 nm | ~615 nm | N/A | Alternative acceptor for this compound in FRET studies.[4] |
| Lissamine Rhodamine B | Acceptor | ~560 nm | ~580 nm | N/A | Used in N-Rh-PE, a common acceptor for this compound.[8][14] |
Application Note 1: Monitoring Membrane Fusion with this compound and Rhodamine-PE
One of the most widespread applications of this compound dual labeling is in monitoring the lipid mixing stage of membrane fusion.[11][15] This assay is based on the principle of FRET between this compound (donor) and Rhodamine-PE (acceptor) incorporated into the same liposome (B1194612) population.[8][16][17]
Principle of FRET-Based Fusion Assay
When both this compound and Rhodamine-PE are present in the same membrane at a sufficient concentration, excitation of the NBD donor results in energy transfer to the Rhodamine acceptor, leading to Rhodamine emission and quenching of the NBD fluorescence.[14][15] During fusion with an unlabeled liposome population, the probes are diluted in the newly merged membrane. This increases the average distance between donor and acceptor molecules, leading to a decrease in FRET efficiency.[8][17] The resulting de-quenching of the NBD fluorescence (an increase in its emission intensity) is measured over time and serves as an indicator of the rate and extent of lipid mixing.[16]
Caption: Principle of the this compound/Rhodamine-PE FRET-based membrane fusion assay.
Experimental Protocol: Liposome Fusion Assay
This protocol details the steps for monitoring lipid mixing between two populations of vesicles.
Materials:
-
Lipids for vesicle formation (e.g., POPC, DOPE)
-
This compound (e.g., 0.8 mol%)[18]
-
Rhodamine-PE (e.g., 0.8 mol%)[18]
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
Fusogen (e.g., PEG, Ca²⁺, specific proteins)
-
Fluorometer with temperature control and stirring capabilities
Procedure:
-
Prepare Liposome Populations:
-
Labeled Liposomes: Prepare vesicles incorporating both this compound and Rhodamine-PE (e.g., 0.8 mol% each).[18] This is done by co-dissolving the lipids and fluorescent probes in an organic solvent, evaporating the solvent to form a thin film, and hydrating the film with buffer followed by extrusion to form unilamellar vesicles of a defined size (e.g., 100 nm).[14]
-
Unlabeled Liposomes: Prepare a separate batch of vesicles using the same procedure but without the fluorescent probes.
-
Mock-Fused (100% Fusion Control) Liposomes: Prepare a third batch of liposomes containing a diluted concentration of the probes (e.g., 0.08 mol% each) that represents the final probe concentration after fusion of labeled and unlabeled vesicles at a 1:9 ratio.[18] This sample is used to set the 100% fluorescence level.[14]
-
-
Set up the Fluorometer:
-
Establish Baselines:
-
0% Fluorescence (Initial State): Add the labeled and unlabeled liposomes to the cuvette at the desired molar ratio (e.g., 1:9 labeled to unlabeled, for a final total lipid concentration of 50 µM).[14][18]
-
Record the stable initial fluorescence intensity, I(0). This represents the baseline FRET (maximum quenching).
-
-
Set 100% Fluorescence (Maximum De-quenching):
-
In a separate measurement, add the mock-fused liposomes to the cuvette at the same total lipid concentration (50 µM).[18]
-
Record the stable maximum fluorescence intensity, I(∞). This represents the theoretical fluorescence signal upon complete lipid mixing.
-
-
Initiate and Monitor Fusion:
-
To the cuvette containing the mixture of labeled and unlabeled liposomes, add the fusogen of interest to initiate the fusion process.
-
Continuously record the increase in NBD fluorescence intensity, I(t), over time.
-
-
Data Analysis:
Caption: Experimental workflow for the this compound/Rhodamine-PE liposome fusion assay.
Application Note 2: Analyzing Membrane Dynamics via FRAP
Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy technique used to measure the lateral diffusion of fluorescently labeled molecules within a membrane.[20] this compound is an excellent probe for these studies due to its integration into the lipid bilayer and its common availability on confocal microscopy systems.[9][21]
Principle of FRAP
In a FRAP experiment, a high-intensity laser is used to irreversibly photobleach the this compound fluorophores in a small, defined region of the membrane. The recovery of fluorescence in this bleached area is then monitored over time using a low-intensity laser. This recovery is due to the movement of unbleached this compound molecules from the surrounding area into the bleached spot. The rate and extent of fluorescence recovery provide quantitative information about the mobility of the lipid probe, including its diffusion coefficient and the fraction of mobile versus immobile lipids.[20][21]
General Protocol: this compound FRAP Experiment
Materials:
-
Cells or Giant Unilamellar Vesicles (GUVs) labeled with this compound.
-
Confocal laser scanning microscope with a suitable laser line for NBD excitation (e.g., 458 nm or 488 nm) and FRAP capabilities.
-
Image analysis software.
Procedure:
-
Sample Preparation: Label the membranes of interest (e.g., GUVs or cell plasma membranes) with a low concentration of this compound to avoid self-quenching.
-
Microscope Setup:
-
Place the sample on the microscope stage and bring the labeled membrane into focus.
-
Select imaging parameters (laser power, gain, scan speed) that provide a good signal-to-noise ratio without causing significant photobleaching during pre- and post-bleach imaging.
-
-
Pre-Bleach Imaging: Acquire a few images of the region of interest (ROI) to establish the initial, baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser pulse to bleach a defined ROI within the membrane.
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence.
-
Data Analysis:
-
Measure the mean fluorescence intensity within the bleached ROI for each image in the time series.
-
Correct the data for any photobleaching that occurred during post-bleach imaging.
-
Plot the normalized fluorescence intensity versus time.
-
Fit the recovery curve to a diffusion model to extract parameters such as the diffusion coefficient (D) and the mobile fraction (Mf).
-
Caption: General experimental workflow for a FRAP study using this compound.
Application Note 3: Probing Protein-Lipid Interactions
Dual labeling techniques can be adapted to study the binding of proteins to lipid membranes. By labeling the protein of interest with a FRET acceptor (e.g., Alexa Fluor 555) and incorporating a FRET donor (this compound) into the target liposomes, the association between the protein and the membrane can be monitored.[5]
Principle of Interaction Assay
In the absence of the labeled protein, the this compound in the liposomes fluoresces normally upon excitation. When the acceptor-labeled protein binds to the surface of the liposomes, it comes into close proximity (typically <10 nm) with the this compound molecules.[6] This allows for FRET to occur from the excited this compound to the protein's acceptor fluorophore. The resulting quenching of this compound fluorescence and/or an increase in sensitized acceptor emission can be measured to quantify the binding interaction.
General Protocol: Protein-Lipid Interaction FRET Assay
Materials:
-
Purified protein of interest, covalently labeled with a suitable FRET acceptor fluorophore (e.g., Alexa Fluor 546, Cy3).[22]
-
Liposomes containing this compound.
-
Fluorometer or plate reader.
Procedure:
-
Prepare Reagents: Prepare a stock solution of this compound-containing liposomes and a stock solution of the acceptor-labeled protein in a suitable binding buffer.
-
Set up Measurement: Add the this compound liposomes to a cuvette or microplate well and measure the initial donor fluorescence (λex ≈ 463 nm, λem ≈ 536 nm).
-
Initiate Binding: Add the acceptor-labeled protein to the liposomes.
-
Monitor FRET: Monitor the change in fluorescence over time. The primary signal is often the quenching of the this compound donor fluorescence. If the instrumentation allows, simultaneously monitor the sensitized emission from the acceptor.
-
Quantify Binding: Titrate the protein concentration to determine binding affinity (e.g., Kd). The change in FRET is proportional to the amount of protein bound to the liposomes.
Caption: FRET-based detection of protein binding to this compound labeled vesicles.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. A Fluorescence Resonance Energy Transfer Approach for Monitoring Protein-Mediated Glycolipid Transfer between Vesicle Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FRET Ratiometric Nanoprobes for Nanoparticle Monitoring | MDPI [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. rndsystems.com [rndsystems.com]
- 10. This compound (7538) by Tocris, Part of Bio-Techne [bio-techne.com]
- 11. Methods to monitor liposome fusion, permeability, and interaction with cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encapsula.com [encapsula.com]
- 15. Lipid bilayer fusion - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. FRET - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]
Application Notes and Protocols for High-Content Screening Assays Using NBD-PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-content screening (HCS) has emerged as a pivotal technology in drug discovery and toxicology, enabling the simultaneous analysis of multiple cellular parameters in a high-throughput manner. This document provides detailed application notes and protocols for the use of the fluorescent phospholipid analog, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE), in HCS assays.
This compound is a valuable tool for investigating cellular lipid metabolism and is particularly well-suited for the detection and quantification of drug-induced phospholipidosis.[1][2] Phospholipidosis is a lysosomal storage disorder characterized by the excessive accumulation of phospholipids (B1166683) within cells, often induced by cationic amphiphilic drugs (CADs).[2][3] The this compound assay leverages the probe's fluorescent properties to visualize and measure this accumulation, providing a robust platform for screening compound libraries for potential phospholipidosis-inducing liabilities early in the drug development pipeline.
It is important to note that while this compound is a powerful probe for phospholipidosis, the assessment of steatosis (neutral lipid accumulation) typically employs other fluorescent dyes such as Nile Red or BODIPY, which specifically stain neutral lipid droplets.[4][5][6]
Application: High-Content Screening for Drug-Induced Phospholipidosis
This application note details a high-content screening assay to identify and quantify the potential of chemical compounds to induce phospholipidosis in cultured cells.
Principle and Mechanism
Cationic amphiphilic drugs can enter the lysosome and become protonated in the acidic environment, leading to their entrapment and accumulation. This accumulation is thought to inhibit the activity of lysosomal phospholipases, enzymes responsible for phospholipid catabolism.[7] The resulting impairment of phospholipid degradation leads to the buildup of phospholipids and the formation of characteristic multilamellar bodies within the lysosomes.
The this compound assay introduces a fluorescently labeled phospholipid into the cell culture. Under normal conditions, this compound is processed through the cell's lipid metabolism pathways. However, in the presence of a phospholipidosis-inducing agent, this compound, along with endogenous phospholipids, accumulates in the lysosomes. This results in a significant increase in punctate intracellular fluorescence, which can be detected and quantified using a high-content imaging system. The intensity of the this compound fluorescence signal is directly proportional to the extent of phospholipid accumulation.[3] Nuclear counterstaining, typically with Hoechst 33342, allows for cell identification and normalization of the fluorescence signal on a per-cell basis.
Mechanism of this compound-based Phospholipidosis Assay
Caption: Mechanism of this compound accumulation in phospholipidosis.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from this compound high-content screening assays for phospholipidosis.
Table 1: Photophysical Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~463 nm |
| Emission Maximum (λem) | ~536 nm |
| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ |
| Quantum Yield | Environmentally sensitive |
| Recommended Filter Set | FITC/GFP |
Table 2: EC₅₀ Values of Known Phospholipidosis Inducers
| Compound | Cell Line | EC₅₀ (µM) |
| Amiodarone | HepG2 | ~5-20[1] |
| Chlorpromazine | HepG2 | ~10-30 |
| Propranolol | HepG2 | ~20-50 |
| Sertraline | A549 | ~5-15[8] |
| Clemastine | A549 | ~2-10[8] |
Note: EC₅₀ values can vary depending on the specific cell line, incubation time, and assay conditions.
Experimental Protocols
Detailed Protocol for High-Content Screening of Phospholipidosis
This protocol is optimized for a 96-well plate format but can be adapted for other plate formats.
Materials and Reagents:
-
Cell Line: HepG2 (human hepatoma), CHO-K1 (Chinese hamster ovary), or RAW 264.7 (mouse macrophage) cells.[9][10]
-
Culture Medium: Appropriate complete growth medium for the chosen cell line (e.g., DMEM or MEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
This compound (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine): Stock solution in DMSO or ethanol.
-
Hoechst 33342: Stock solution in deionized water or DMSO.
-
Test Compounds: Stock solutions in DMSO.
-
Positive Control: Amiodarone stock solution in DMSO.
-
Negative Control: DMSO.
-
Fixative Solution: 4% paraformaldehyde (PFA) in PBS.
-
Wash Buffer: Phosphate-buffered saline (PBS).
-
Black, clear-bottom 96-well microplates.
Equipment:
-
High-content imaging system with appropriate filter sets for this compound (e.g., FITC/GFP) and Hoechst 33342 (e.g., DAPI).
-
Automated liquid handler (recommended for high-throughput screening).
-
Cell culture incubator (37°C, 5% CO₂).
-
Plate reader (optional, for initial cytotoxicity assessment).
Experimental Workflow:
High-Content Screening Workflow for Phospholipidosis
Caption: Step-by-step workflow for the phospholipidosis HCS assay.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in a sub-confluent monolayer after the treatment period (e.g., 8,000-20,000 cells per well).[9]
-
Incubate the plate at 37°C, 5% CO₂ overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of test compounds, positive control (amiodarone), and negative control (DMSO) in culture medium.
-
The final concentration of DMSO should be consistent across all wells and typically should not exceed 0.5%.
-
Prepare the this compound working solution in culture medium at the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cell plate and add the medium containing the test compounds and this compound.
-
-
Incubation:
-
Fixation and Nuclear Staining:
-
Carefully remove the compound- and this compound-containing medium from the wells.
-
Wash the cells gently with PBS.
-
Add the 4% PFA fixative solution containing Hoechst 33342 (e.g., 1-5 µg/mL) to each well.
-
Incubate at room temperature for 15-20 minutes, protected from light.
-
Remove the fixative/staining solution and wash the wells twice with PBS.
-
Leave the final PBS wash in the wells for imaging.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system.
-
Use the DAPI channel (or equivalent) to focus on the Hoechst-stained nuclei.
-
Acquire images in the FITC/GFP channel (or equivalent) to capture the this compound fluorescence.
-
Acquire images from multiple fields per well to ensure robust data.
-
Data Analysis Workflow
The analysis of the acquired images is a critical step in obtaining meaningful results from the HCS assay.
Image Analysis Workflow
References
- 1. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an in vitro screen for phospholipidosis using a high-content biology platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of Nile red, a fluorescent hydrophobic probe, for the detection of neutral lipid deposits in tissue sections: comparison with oil red O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. Detection of Nanocarrier Potentiation on Drug Induced Phospholipidosis in Cultured Cells and Primary Hepatocyte Spheroids by High Content Imaging and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High content screening analysis of phospholipidosis: validation of a 96-well assay with CHO-K1 and HepG2 cells for the prediction of in vivo based phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to reduce NBD-PE photobleaching during microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize NBD-PE (Nitrobenzoxadiazole-phosphatidylethanolamine) photobleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to photobleaching?
A1: this compound is a fluorescently labeled phospholipid commonly used to study lipid trafficking and membrane dynamics in living and fixed cells.[1][2] The NBD fluorophore, like many organic dyes, is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This process leads to a loss of fluorescence signal.[3] NBD is considered to have moderate photostability.[4]
Q2: What are the main factors that contribute to this compound photobleaching?
A2: Several factors can accelerate the photobleaching of this compound:
-
High Excitation Light Intensity: Using a brighter light source than necessary is a primary cause of photobleaching.
-
Long Exposure Times: Prolonged exposure to the excitation light increases the likelihood of fluorophore destruction.
-
Presence of Oxygen: Reactive oxygen species (ROS) generated during fluorescence excitation are major contributors to photobleaching.[5]
-
Suboptimal Environmental Conditions: Factors such as pH and the local chemical environment can influence the photostability of NBD.
Q3: How can I minimize this compound photobleaching during my experiments?
A3: A multi-faceted approach is most effective:
-
Optimize Imaging Parameters: Use the lowest possible excitation intensity and the shortest exposure time that still provides an adequate signal-to-noise ratio.
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents in your mounting medium for fixed cells or in your live-cell imaging medium.
-
Choose the Right Imaging System: If available, use a more sensitive camera or a spinning disk confocal microscope, which can reduce the required excitation light intensity.[2]
-
Consider Alternatives: For long-term imaging, consider using more photostable lipid probes, such as those labeled with BODIPY dyes.[3]
Q4: Are there antifade reagents specifically recommended for this compound?
A4: While many antifade reagents are marketed for general use with a wide range of fluorophores, there is limited quantitative data directly comparing their effectiveness specifically for this compound. However, reagents that scavenge reactive oxygen species are generally beneficial. Popular commercial antifade reagents include the ProLong series (e.g., ProLong Gold, ProLong Diamond), VECTASHIELD, and SlowFade.[6][7][8] Their performance can vary depending on the specific experimental conditions.
Q5: My this compound signal is fading very quickly during time-lapse imaging. What can I do?
A5: For time-lapse experiments, minimizing the total light dose is critical. Here are some troubleshooting steps:
-
Reduce Frame Rate: Acquire images less frequently if your biological process allows.
-
Use Intermittent Imaging: Only illuminate the sample when acquiring an image. Ensure any "illumination overhead" where the sample is illuminated but no image is being captured is minimized.
-
Lower Excitation Power: Even a small reduction in laser power can significantly decrease photobleaching.
-
Optimize Detector Settings: Increase the gain or use a more sensitive detector to compensate for a lower excitation intensity.
-
Incorporate a Live-Cell Antifade Reagent: Consider adding a live-cell compatible antifade reagent to your imaging medium.[6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of this compound signal in the first few seconds of imaging. | 1. Excitation light intensity is too high.2. Exposure time is too long.3. Objective with high numerical aperture (NA) is collecting too much light. | 1. Reduce the laser power or lamp intensity to the lowest level that provides a detectable signal.2. Decrease the camera exposure time and increase the gain if necessary.3. Use an objective with a lower NA if appropriate for the desired resolution. |
| This compound signal is initially bright but fades significantly over the course of a time-lapse experiment. | 1. Cumulative phototoxicity and photobleaching from repeated exposures.2. Presence of excessive reactive oxygen species (ROS).3. The NBD fluorophore is inherently less photostable than other dyes. | 1. Reduce the frequency of image acquisition.2. Use a live-cell antifade reagent or an oxygen scavenging system.3. For long-term studies, consider using a more photostable lipid probe like a BODIPY-labeled lipid.[3] |
| Uneven photobleaching across the field of view. | 1. Uneven illumination from the light source.2. Repeatedly imaging the same area for focusing or setup. | 1. Ensure the microscope's illumination is properly aligned (Köhler illumination for widefield).2. Focus on a region of the sample that is not your primary area of interest before starting the experiment. |
| No or very weak this compound signal from the start. | 1. Incorrect filter set for NBD (Excitation max ~463 nm, Emission max ~536 nm).[1][2]2. Low concentration of this compound staining.3. The sample was not properly protected from light after staining. | 1. Verify that you are using the correct excitation and emission filters for NBD.2. Optimize the staining concentration and incubation time.3. Keep stained samples in the dark as much as possible before and during imaging. |
Quantitative Data Summary
| Antifade Reagent | Key Component(s) | General Performance with Green Fluorophores | Refractive Index (RI) | Curing Time |
| ProLong Gold | p-Phenylenediamine (PPD) based | Good to excellent photobleaching protection. | ~1.47 (cured)[6] | 24 hours[8] |
| ProLong Diamond | Proprietary | Excellent photobleaching protection. | ~1.47 (cured)[6] | 24 hours |
| VECTASHIELD | Proprietary | Good photobleaching protection. | ~1.45 (liquid)[7] | Non-curing[7] |
| VECTASHIELD HardSet | Proprietary | Good photobleaching protection. | ~1.46 (cured)[9] | Curing |
| SlowFade Gold | Proprietary | Good photobleaching protection with minimal initial quenching. | ~1.42 (liquid) | Non-curing |
| SlowFade Diamond | Proprietary | Excellent photobleaching protection. | ~1.42 (liquid) | Non-curing |
Note: The performance of antifade reagents can be dye- and system-dependent. It is always recommended to test a few different options for your specific application.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound with Minimized Photobleaching
This protocol outlines a general procedure for labeling live cells with this compound and imaging them while minimizing photobleaching.
Materials:
-
This compound
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol
-
Imaging-grade glass-bottom dishes or chamber slides
-
Live-cell imaging system with environmental control (37°C, 5% CO₂)
-
(Optional) Live-cell compatible antifade reagent
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides to reach 50-70% confluency on the day of imaging.
-
This compound-BSA Complex Preparation: a. Prepare a 1 mg/mL stock solution of this compound in ethanol. b. In a separate tube, prepare a solution of fatty acid-free BSA in your imaging medium (e.g., 1 mg/mL). c. Slowly add the this compound stock solution to the BSA solution while vortexing to achieve a final this compound concentration of 5-10 µM. The molar ratio of this compound to BSA should be approximately 1:1. d. Incubate the this compound-BSA complex at 37°C for 15 minutes.
-
Cell Labeling: a. Wash the cells twice with warm imaging medium. b. Add the this compound-BSA complex to the cells and incubate at 37°C for 10-30 minutes. The optimal time may vary depending on the cell type. c. Wash the cells three times with warm imaging medium to remove unbound probe.
-
Imaging: a. Place the sample on the microscope stage with environmental control. b. Minimize Light Exposure: i. Use the lowest possible laser power or lamp intensity. ii. Use the shortest possible exposure time. Increase detector gain if necessary. iii. Use brightfield or DIC to locate and focus on the cells of interest before switching to fluorescence. iv. For time-lapse imaging, set the acquisition interval to be as long as your biological question allows. c. (Optional) If using a live-cell antifade reagent, add it to the imaging medium according to the manufacturer's instructions before starting the imaging session.[6]
Protocol 2: Fixed-Cell Imaging of this compound with Antifade Mounting
This protocol provides a step-by-step guide for fixing cells after this compound labeling and mounting them with an antifade reagent.
Materials:
-
This compound labeled cells on coverslips (prepared as in Protocol 1, steps 1-3)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Antifade mounting medium (e.g., ProLong Gold, VECTASHIELD)
-
Microscope slides
-
Nail polish or sealant
Procedure:
-
Fixation: a. After labeling with this compound and washing, add 4% PFA to the cells on coverslips and incubate for 15 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Permeabilization and Counterstaining: a. If you need to label intracellular structures with antibodies, you can permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Note that this may affect the lipid distribution. b. If a nuclear counterstain is desired, incubate with a DAPI or Hoechst solution according to the manufacturer's protocol, followed by washing with PBS.
-
Mounting: a. Carefully remove the coverslip from the dish or well, and wick away excess PBS with the edge of a kimwipe. Do not let the cells dry out. b. Place a small drop of antifade mounting medium onto a clean microscope slide. c. Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Curing and Sealing: a. If using a curing mountant like ProLong Gold, allow the slide to cure in the dark at room temperature for 24 hours.[8] b. For long-term storage, seal the edges of the coverslip with nail polish. c. Store the slides at 4°C in the dark.
-
Imaging: a. Image the slides using appropriate filter sets for this compound. b. Even with an antifade reagent, it is still advisable to use the lowest necessary excitation power and exposure time to preserve the signal.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 2. biotium.com [biotium.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. VECTASHIELD Antifade Mounting Media [bionordika.no]
troubleshooting NBD-PE fluorescence quenching issues
Welcome to the technical support center for NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) fluorescence quenching and other related experimental issues. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound fluorescence quenching?
A1: The most frequent causes of this compound fluorescence quenching include:
-
High Local Concentration (Self-Quenching): At high concentrations in the membrane, this compound molecules can interact with each other, leading to a decrease in fluorescence intensity. This is a common phenomenon with many fluorophores.[1][2][3]
-
Environmental Polarity: The fluorescence of the NBD group is highly sensitive to the polarity of its environment.[4][5][6] It exhibits weaker fluorescence in aqueous (polar) environments and fluoresces more brightly in hydrophobic (non-polar) environments.[6] Changes in the lipid bilayer that increase the exposure of this compound to a more polar environment can cause quenching.
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible photochemical destruction of the NBD fluorophore, resulting in a loss of signal.[7]
-
Chemical Quenchers: Certain molecules can act as quenchers. For instance, sodium dithionite (B78146) is a commonly used chemical to quench the fluorescence of this compound in the outer leaflet of a lipid bilayer in experimental settings.[8][9][10]
-
Fluorescence Resonance Energy Transfer (FRET): If another fluorescent molecule (an acceptor) with an appropriate spectral overlap is in close proximity to this compound (the donor), energy transfer can occur, leading to quenching of the this compound signal and emission from the acceptor.[11][12][13]
Q2: Why is my this compound signal weak or absent?
A2: A weak or absent signal can stem from several factors:
-
Low Staining Concentration: The concentration of this compound used may be too low for detection.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or plate reader are appropriate for the spectral properties of this compound (Excitation max ~463 nm, Emission max ~536 nm).
-
Photobleaching: The sample may have been exposed to the excitation light for too long.
-
Quenching: As detailed in Q1, various quenching mechanisms might be at play.
-
Sample Preparation Issues: Problems with the incorporation of this compound into your liposomes or cell membranes can lead to a poor signal.
-
Degradation of this compound: Ensure the probe has been stored correctly, protected from light at -20°C, to prevent degradation.[11]
Q3: My background fluorescence is very high. How can I reduce it?
A3: High background fluorescence can obscure your signal. Here are some ways to address it:
-
Washing Steps: Ensure adequate washing steps are included in your protocol to remove any unbound this compound.[14]
-
Autofluorescence: The sample itself (e.g., cells or media) may be autofluorescent. Image an unstained control sample to assess the level of autofluorescence and, if necessary, use imaging software to subtract the background.[15]
-
Blocking: For cell-based assays, using a blocking agent can help reduce non-specific binding of the probe.[14]
-
Purity of Reagents: Ensure all buffers and media are of high purity and are not contaminated with fluorescent substances.
Troubleshooting Guides
Issue 1: Rapid Signal Loss (Photobleaching)
Symptoms: The fluorescence intensity of your this compound labeled sample decreases noticeably during imaging.
Possible Causes & Solutions:
| Cause | Solution |
| Excessive Excitation Light Intensity | Reduce the power of the laser or the intensity of the lamp. |
| Long Exposure Times | Use the shortest possible exposure time that still provides a good signal-to-noise ratio. |
| Continuous Exposure | Minimize the sample's exposure to light by using the shutter to only illuminate when acquiring an image. |
| Lack of Antifade Reagent | Use a commercially available antifade mounting medium for fixed samples.[16] |
Issue 2: Inconsistent or Patchy Staining
Symptoms: The fluorescence signal is not uniform across the sample, with some areas being much brighter than others.
Possible Causes & Solutions:
| Cause | Solution |
| Uneven Probe Distribution | Ensure thorough mixing when adding this compound to your liposome (B1194612) preparation or cell culture. Gentle agitation during incubation can help.[14] |
| Probe Aggregation | This compound may not be fully solubilized. Ensure it is completely dissolved in the appropriate solvent before adding it to your sample. Sonication may be required for solubility in methanol. |
| Cell Morphology/Health | In live-cell imaging, variations in cell health or morphology can lead to differences in probe uptake and distribution. Ensure a healthy cell population. |
Experimental Protocols
Protocol 1: Labeling Liposomes with this compound
This protocol describes a general method for incorporating this compound into pre-formed liposomes.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) to a concentration of 1 mg/mL.
-
Liposome Preparation: Prepare your unilamellar vesicles (liposomes) using your standard protocol (e.g., extrusion or sonication).
-
Labeling:
-
In a glass vial, add the desired amount of this compound stock solution. The final concentration of this compound in the liposome suspension should typically be in the range of 0.5-2 mol%.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin film of the probe on the bottom of the vial.
-
Add the pre-formed liposome suspension to the vial containing the this compound film.
-
Incubate the mixture for 1-2 hours at a temperature above the phase transition temperature of the lipids, with occasional gentle vortexing. This allows the this compound to insert into the lipid bilayer.
-
-
Removal of Unincorporated Probe: To remove any this compound that has not inserted into the liposomes, you can use size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.
-
Storage: Store the labeled liposomes at 4°C, protected from light.
Protocol 2: Dithionite Quenching Assay to Assess Membrane Translocation
This assay is used to determine the amount of this compound in the outer leaflet of a vesicle, which is accessible to the membrane-impermeant quencher, sodium dithionite.[9][10]
-
Prepare Labeled Liposomes: Prepare this compound labeled liposomes as described in Protocol 1.
-
Baseline Fluorescence Measurement:
-
Dilute the labeled liposome suspension in a suitable buffer (e.g., HEPES or PBS) in a fluorometer cuvette.
-
Measure the initial fluorescence intensity (F_initial) using excitation and emission wavelengths appropriate for this compound (e.g., Ex: 463 nm, Em: 536 nm).
-
-
Quenching:
-
Prepare a fresh stock solution of sodium dithionite (e.g., 1 M in Tris buffer, pH 9.0).[17]
-
Add a small volume of the dithionite stock solution to the cuvette to a final concentration of approximately 10-30 mM.
-
Gently mix and immediately start recording the fluorescence intensity over time until it reaches a stable plateau (F_final).
-
-
Calculation of Quenched Fraction: The percentage of this compound in the outer leaflet can be calculated as: % Quenched = ((F_initial - F_final) / F_initial) * 100
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~463 nm | |
| Emission Maximum (λem) | ~536 nm | |
| Molar Extinction Coefficient (ε) | ~22,000 cm⁻¹M⁻¹ | [18] |
| Recommended Storage | -20°C, protected from light | [11] |
| Common Solvents | Chloroform, Methanol (with sonication) | [11] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Self-Quenching Behavior of a Fluorescent Probe Incorporated within Lipid Membranes Explored Using Electrophoresis and Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of C6-NBD-PC for assaying phospholipase A2-activity: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of an Environmentally-Sensitive Fluorophore for Rapid Analysis of the Binding and Internalization of Gene Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Lipid bilayer fusion - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. biotium.com [biotium.com]
- 17. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing NBD-PE for Live-Cell Imaging
Welcome to the technical support center for optimizing NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) concentration in live-cell imaging experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve high-quality, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling and live-cell imaging.
Problem: High Background Fluorescence
High background can obscure specific signals and reduce image quality.
| Potential Cause | Recommended Solution |
| Excess this compound Concentration | Reduce the final concentration of this compound. Start with a titration experiment to determine the optimal concentration for your cell type (see recommended concentrations below). |
| Incomplete Removal of Unbound Probe | Perform a back-exchange step by washing the cells with a solution containing bovine serum albumin (BSA) to remove unincorporated this compound from the outer leaflet of the plasma membrane.[1][2] The concentration and duration of the BSA wash may need to be optimized for your specific cell type.[2][3] |
| Autofluorescence | Image an unstained control sample of your cells under the same imaging conditions to assess the level of endogenous fluorescence. If high, consider using a different imaging medium that is free of components like phenol (B47542) red and serum, which can contribute to background.[4] |
| Non-specific Binding | Ensure all washing steps are thorough. Using pre-warmed buffers can help reduce non-specific binding.[5] |
Problem: Weak or No Signal
A faint or absent fluorescent signal can be due to several factors.
| Potential Cause | Recommended Solution |
| Insufficient this compound Concentration | The concentration of this compound may be too low. Gradually increase the concentration in a titration experiment. |
| Short Incubation Time | Increase the incubation time to allow for sufficient internalization of the probe. This is dependent on the cell type and the biological process being studied. |
| Photobleaching | Minimize the exposure of your sample to excitation light.[1][6] Use the lowest possible laser power and exposure time that still provides a detectable signal.[4] Consider using an anti-fade mounting medium for live-cell imaging.[7][8] |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for this compound (Excitation max ~463 nm, Emission max ~536 nm).[9] |
| Low Target Expression/Activity | If studying a specific lipid transport process, ensure that the cells you are using express the necessary transporters (e.g., flippases) at a sufficient level. |
Problem: Cell Death or Altered Morphology (Cytotoxicity)
This compound, especially at high concentrations, can be toxic to cells.
| Potential Cause | Recommended Solution |
| High this compound Concentration | This is the most common cause of cytotoxicity. Reduce the this compound concentration to the lowest level that provides an adequate signal. |
| Prolonged Incubation | Decrease the incubation time. A shorter exposure to the probe may be sufficient for labeling without causing cellular stress. |
| Solvent Toxicity | This compound is often dissolved in an organic solvent like DMSO or ethanol. Ensure the final concentration of the solvent in your cell culture medium is minimal (typically <0.5%) to avoid solvent-induced toxicity. |
| Phototoxicity | Excessive exposure to excitation light can generate reactive oxygen species, leading to cell damage.[6][10] Minimize light exposure by reducing laser power, exposure time, and the frequency of image acquisition.[4][7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for live-cell imaging?
The optimal concentration of this compound is highly dependent on the cell type, cell density, and the specific experimental goals. A concentration titration is always recommended. However, a general starting range is between 1 µM and 5 µM.
Table 1: Recommended Starting Concentrations for this compound Titration
| Cell Type | Starting Concentration Range | Incubation Time | Temperature |
| Adherent Mammalian Cells (e.g., CHO, C2C12) | 1 - 5 µM | 30 - 60 min | 20°C or 37°C |
| Suspension Cells (e.g., Lymphocytes) | 1 - 5 µM | 30 - 60 min | 20°C or 37°C |
Note: Incubation at lower temperatures (e.g., 20°C) can help to reduce endocytosis if the focus is on plasma membrane dynamics.[2][5]
Q2: How should I prepare my this compound stock solution?
This compound is typically dissolved in an organic solvent such as methanol, ethanol, or DMSO to create a concentrated stock solution (e.g., 1 mM). Store the stock solution at -20°C, protected from light.[9] When preparing your working solution, dilute the stock in an appropriate buffer or cell culture medium. Ensure the final solvent concentration is low to avoid cytotoxicity.
Q3: What is the purpose of the BSA back-exchange step?
The back-exchange with bovine serum albumin (BSA) is a critical step for removing this compound molecules that are still in the outer leaflet of the plasma membrane and have not been internalized by the cell.[1] This reduces background fluorescence and ensures that the signal you are detecting is primarily from internalized probes. A typical concentration for the BSA wash is 4-5% (w/v).[2]
Q4: How can I minimize phototoxicity during imaging?
To minimize phototoxicity, it is crucial to limit the amount of light your cells are exposed to.[6][10] This can be achieved by:
-
Using the lowest possible laser power and shortest exposure time that provides a sufficient signal-to-noise ratio.[4]
-
Reducing the frequency of image acquisition in time-lapse experiments.
-
Using a sensitive detector to maximize the collection of emitted photons.[6]
-
Imaging in a phenol red-free medium to reduce the generation of reactive oxygen species.[4]
Q5: What are the excitation and emission wavelengths for this compound?
The approximate excitation and emission maxima for this compound are 463 nm and 536 nm, respectively.[9]
Experimental Protocols
General Protocol for this compound Labeling of Adherent Mammalian Cells
This protocol provides a general framework. Optimization of concentrations, incubation times, and temperatures is recommended for each specific cell type and experimental setup.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Grow cells to the desired confluency (typically 70-80%) in a complete culture medium in a CO2 incubator at 37°C.[2]
-
-
Preparation of this compound Labeling Solution:
-
Thaw the this compound stock solution (e.g., 1 mM in DMSO) at room temperature, protected from light.
-
Dilute the this compound stock solution to the desired final concentration (e.g., 1-5 µM) in a pre-warmed, serum-free culture medium or an appropriate buffer (e.g., HBSS). Vortex briefly to mix.
-
-
Cell Labeling:
-
Washing and Back-Exchange:
-
Aspirate the labeling solution.
-
Wash the cells two to three times with a cold buffer to stop the labeling process.
-
To remove unincorporated probe from the plasma membrane, perform a back-exchange by incubating the cells with a cold BSA solution (e.g., 4-5% w/v in buffer) for 10-15 minutes on ice.[2] Repeat this step if high background persists.
-
Wash the cells two to three times with cold buffer.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed imaging medium (preferably phenol red-free) to the cells.
-
Mount the dish on the microscope stage, ensuring the environmental chamber is set to the appropriate temperature and CO2 levels.
-
Locate the cells using brightfield or DIC optics before switching to fluorescence to minimize photobleaching.[1]
-
Acquire images using the appropriate filter set for NBD (Ex: ~463 nm, Em: ~536 nm) and the lowest possible excitation intensity and exposure time.
-
Visualizations
Caption: Experimental workflow for this compound labeling in live cells.
References
- 1. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [en.bio-protocol.org]
- 4. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
- 6. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LABTips: Optimizing Live-cell Imaging | Labcompare.com [labcompare.com]
- 9. biotium.com [biotium.com]
- 10. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in NBD-PE experiments
Welcome to the technical support center for NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
This compound is a fluorescent lipid probe with an excitation maximum at approximately 463 nm and an emission maximum at around 536 nm, appearing as green fluorescence.[1][2] It is important to use appropriate filter sets on your microscope or flow cytometer to match these spectral characteristics for optimal signal detection.
Q2: How should I prepare and store this compound stock solutions?
This compound is typically soluble in methanol (B129727) or DMSO.[1][3] For example, it is soluble up to 0.50 mM in methanol with sonication.[4] It is crucial to store the stock solution at -20°C in the dark to prevent photobleaching and degradation.[1][4] When preparing working solutions, it is recommended to perform dilutions in a suitable buffer immediately before use. To prevent nonspecific binding of the lipids, all preparation steps should ideally be performed in glass tubes.[3]
Q3: What concentration of this compound should I use for cell labeling?
The optimal concentration of this compound can vary depending on the cell type and experimental application. A common starting point for labeling cell suspensions is in the range of 20-80 nmol per 3 mL of cell suspension.[3] It is highly recommended to perform a titration experiment to determine the minimal concentration that provides a sufficient signal without causing significant background or cytotoxicity.
Q4: How can I minimize nonspecific binding of this compound?
Nonspecific binding of this compound can be a significant source of background noise. To mitigate this, it is recommended to perform all steps, from stock solution preparation to cell labeling, in glass tubes to prevent the lipid from adhering to plastic surfaces.[3] Additionally, including a back-extraction step with a final concentration of around 4.6% (w/v) bovine serum albumin (BSA) can help remove nonspecifically bound probe from the outer leaflet of the plasma membrane.[3] The optimal BSA concentration and incubation time may need to be determined empirically for your specific cell type.[3]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments that can lead to a poor signal-to-noise ratio.
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from your labeled structures, leading to a low signal-to-noise ratio.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Excess Probe Concentration | Titrate the this compound concentration to find the lowest effective concentration that still provides a detectable signal. |
| Nonspecific Binding | Perform experiments in glass tubes to minimize lipid adhesion to surfaces.[3] Incorporate a BSA back-extraction step to remove non-internalized probe.[3] |
| Cellular Autofluorescence | Image an unstained control sample to determine the level of intrinsic cell fluorescence. If significant, consider using a fluorophore with a longer emission wavelength to reduce overlap with autofluorescence spectra. |
| Contaminated Reagents | Use fresh, high-purity solvents and buffers. Filter-sterilize buffers to remove particulate matter that can scatter light. |
Issue 2: Weak or No Signal
A weak or absent fluorescent signal can be due to a variety of factors, from probe degradation to improper instrument settings.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Photobleaching | Minimize the exposure of this compound to light during all experimental steps.[5] Use the lowest possible excitation light intensity and exposure time during imaging.[5] Consider using an anti-fade mounting medium for fixed samples. |
| Fluorescence Quenching | Be aware of self-quenching at high this compound concentrations in the membrane.[6] Ensure your experimental buffer does not contain quenching agents. The fluorescence of NBD is sensitive to the local environment.[6][7] |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope or flow cytometer are appropriate for this compound (Ex: ~463 nm, Em: ~536 nm).[1] |
| Probe Degradation | Store this compound stock solutions protected from light at -20°C.[1][4] Prepare fresh working solutions for each experiment. |
Issue 3: Photobleaching During Time-Lapse Imaging
Photobleaching, the light-induced degradation of the fluorophore, is a common problem in live-cell imaging experiments.[5]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Excitation Light Intensity | Use the lowest laser power or lamp intensity that provides a detectable signal.[5] |
| Long Exposure Times | Minimize the duration of light exposure for each time point.[5] |
| Frequent Imaging | Reduce the frequency of image acquisition to the minimum required to capture the biological process of interest. |
| Oxygen Radicals | For live-cell imaging, consider using an oxygen scavenger system in your imaging medium to reduce the formation of reactive oxygen species that contribute to photobleaching.[5] |
Experimental Protocols
Protocol 1: General Staining of Live Cells with this compound for Flow Cytometry
This protocol is a starting point and may require optimization for your specific cell type and experimental goals.
-
Cell Preparation:
-
Harvest cells and wash them once with a suitable buffer (e.g., PBS or HBSS).
-
Resuspend the cells to a final concentration of approximately 1 x 10^6 cells/mL in the same buffer.[3]
-
-
This compound Labeling:
-
Prepare a fresh working solution of this compound in DMSO.[3]
-
Add the this compound working solution to the cell suspension in a glass tube. A typical starting concentration is 20-80 nmol per 3 mL of cell suspension.[3]
-
Incubate the cells with this compound for a predetermined time (e.g., 15-30 minutes) at a specific temperature (e.g., 4°C to minimize endocytosis or 37°C to study uptake).
-
-
Washing and Back-Extraction:
-
After incubation, wash the cells twice with cold buffer to remove excess probe.
-
For reducing nonspecific plasma membrane staining, perform a back-extraction by resuspending the cell pellet in a cold buffer containing BSA (e.g., 4.6% w/v) and incubating for 10-30 minutes on ice.[3]
-
Wash the cells again to remove the BSA.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry.
-
Analyze the cells using a flow cytometer with excitation and emission filters appropriate for this compound (e.g., 488 nm laser excitation and a 530/30 nm emission filter).
-
Protocol 2: Microscopic Imaging of this compound Labeled Cells
-
Cell Culture and Labeling:
-
Plate cells on a suitable imaging dish or slide.
-
Once the cells have adhered, replace the culture medium with a labeling buffer containing the desired concentration of this compound.
-
Incubate under the desired conditions (time and temperature).
-
-
Washing:
-
Gently wash the cells three times with pre-warmed imaging buffer to remove the unbound probe.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for this compound.
-
To minimize photobleaching, use the lowest possible excitation intensity and exposure time.[5]
-
For live-cell imaging, use a stage-top incubator to maintain optimal temperature and CO2 levels.
-
Visualizing Experimental Workflows
General this compound Staining Workflow
Caption: A generalized workflow for staining cells with this compound.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: A decision tree for troubleshooting a low signal-to-noise ratio.
References
- 1. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. biocompare.com [biocompare.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
common artifacts in NBD-PE membrane labeling and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts encountered during NBD-PE membrane labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid analog used to study the dynamics and organization of lipids in biological membranes.[1][2] Its fluorescent NBD group is attached to the head group of phosphatidylethanolamine (B1630911) (PE).[1] Common applications include monitoring membrane fusion, lipid trafficking, and the distribution of phospholipids (B1166683) within membranes.[1][2] It is also used in fluorescence recovery after photobleaching (FRAP) experiments and for labeling lysosomal lipid bodies.[3]
Q2: What are the excitation and emission maxima for this compound?
The approximate excitation and emission maxima for this compound are 463 nm and 536 nm, respectively.[3][4]
Q3: How should I prepare and store this compound stock solutions?
NBD-labeled lipids are lipophilic and have low solubility in aqueous solutions.[5][6] It is recommended to first dissolve this compound in an organic solvent such as ethanol (B145695) or chloroform. For cell labeling experiments, a common method involves preparing a complex of this compound with bovine serum albumin (BSA) to facilitate its delivery to the cells in an aqueous medium.[5][7] Stock solutions should be stored at -20°C, protected from light, and preferably in a desiccated environment to prevent degradation.[3][6]
Troubleshooting Guide
This guide addresses common artifacts observed during this compound membrane labeling and provides strategies to mitigate them.
Issue 1: High Background or Non-Specific Staining
Symptoms:
-
Fluorescence is observed in areas other than the membrane of interest.
-
The signal-to-noise ratio is low, making it difficult to distinguish specific labeling.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excessive Probe Concentration | Optimize the this compound concentration by performing a concentration titration to find the lowest effective concentration that provides a clear signal without high background. |
| Probe Aggregation | Ensure the this compound stock solution is properly dissolved and free of precipitates before use.[6] Sonication may help to dissolve the lipid. Complexing this compound with fatty acid-free BSA can also prevent aggregation in aqueous solutions.[5][7] |
| Inadequate Removal of Unbound Probe | Perform a "back-exchange" step after labeling by incubating the cells with a solution of fatty acid-free BSA.[5][8] This helps to remove excess this compound from the outer leaflet of the plasma membrane. The optimal BSA concentration and incubation time may need to be determined empirically for your specific cell type.[8][9] |
| Metabolic Conversion of this compound | NBD-lipids can be metabolized by cellular enzymes, leading to the fluorescent label localizing to other cellular compartments.[9] To minimize this, conduct experiments at lower temperatures (e.g., 4°C or 20°C) to slow down enzymatic activity and endocytosis.[8][9] You can also use metabolic inhibitors, such as PMSF and OBAA, to block the conversion of NBD-lipids by phospholipases.[8][9] |
Issue 2: Weak or Fading Fluorescent Signal
Symptoms:
-
The initial fluorescent signal is dim.
-
The fluorescence intensity decreases rapidly upon exposure to excitation light (photobleaching).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Photobleaching | The NBD fluorophore is susceptible to photobleaching.[5] To minimize this, reduce the intensity and duration of the excitation light. Use a neutral density filter if available. For fixed cells, using an anti-fade mounting medium can significantly reduce photobleaching.[5] |
| Self-Quenching | At high concentrations in the membrane, NBD fluorophores can undergo self-quenching, where their fluorescence is diminished due to interactions between adjacent probes.[10][11] This can be avoided by using a lower labeling concentration. |
| Environmental Sensitivity of NBD | The fluorescence quantum yield of the NBD group is highly dependent on the polarity of its environment.[1][12] Its fluorescence is weaker in aqueous environments and increases in the non-polar environment of the lipid bilayer.[5] Ensure that the probe is properly inserted into the membrane. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on the microscope are appropriate for the spectral characteristics of this compound (Ex/Em: ~463/536 nm).[3][4] |
Issue 3: Artifactual Membrane Organization or Domain Formation
Symptoms:
-
The this compound distribution in the membrane appears patchy or punctate, which may not reflect the true lipid organization.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Probe-Induced Perturbations | The bulky NBD headgroup can potentially alter the packing of lipids in the membrane and may not perfectly mimic the behavior of endogenous PE.[13] Be mindful that the probe itself could influence the membrane organization it is intended to report. |
| Lipid Phase Separation | At high concentrations, this compound might preferentially partition into certain lipid domains or even induce phase separation. Use the lowest possible probe concentration to minimize this effect. |
| Probe Aggregation | As mentioned earlier, aggregates of this compound can appear as bright puncta on the membrane. Ensure complete solubilization of the probe.[6] |
Experimental Protocols
Protocol 1: General this compound Labeling of Live Cells
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency.
-
Wash the cells twice with a pre-warmed physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[7]
-
-
This compound-BSA Complex Preparation:
-
Prepare a stock solution of this compound in ethanol or chloroform.
-
In a glass tube, evaporate the desired amount of the this compound stock solution to a thin film under a stream of nitrogen gas or in a vacuum.[9]
-
Resuspend the lipid film in a buffer containing fatty acid-free BSA to form the this compound-BSA complex. A typical final concentration might be 5 µM of the complex.[7]
-
-
Cell Labeling:
-
Incubate the cells with the this compound-BSA complex at 4°C or on ice for 30-60 minutes to label the plasma membrane and minimize internalization.[7]
-
-
Removal of Unbound Probe (Back-Exchange):
-
Imaging:
-
Wash the cells again with cold HBSS.
-
Image the cells immediately using appropriate filter sets for NBD fluorescence.
-
Workflow for Troubleshooting this compound Labeling Artifacts
Caption: Troubleshooting workflow for common this compound labeling artifacts.
Experimental Workflow for this compound Labeling and Back-Exchange
Caption: Standard experimental workflow for this compound membrane labeling of live cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
- 9. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-Quenching Behavior of a Fluorescent Probe Incorporated within Lipid Membranes Explored Using Electrophoresis and Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
solving NBD-PE aggregation problems in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescently labeled phospholipid where the NBD (7-nitrobenz-2-oxa-1,3-diazole) fluorophore is attached to the headgroup of phosphatidylethanolamine (B1630911) (PE).[1] It is widely used in cell biology and biophysics to study membrane dynamics, including lipid trafficking, membrane fusion, and the structure of lipid bilayers.[2][3] Its fluorescence is highly sensitive to the local environment, making it a valuable probe for changes in membrane properties.
Q2: Why is this compound prone to aggregation and precipitation in aqueous solutions?
A2: this compound is an amphipathic molecule with a polar headgroup and two long hydrophobic acyl chains. This dual nature leads to very low solubility in aqueous solutions. When the concentration of this compound exceeds its solubility limit, the hydrophobic tails tend to associate to minimize contact with water, leading to the formation of aggregates and eventual precipitation.[1]
Q3: What are the visible signs of this compound aggregation?
A3: Initial signs of aggregation can be subtle, such as a faint cloudiness or turbidity in the solution. In more pronounced cases, visible particles may be observed, or a pellet may form at the bottom of the tube after centrifugation. A significant decrease in fluorescence intensity is also a strong indicator of aggregation-induced self-quenching.[1]
Q4: What is the Critical Micelle Concentration (CMC) of this compound?
A4: The precise Critical Micelle Concentration (CMC) for this compound is not widely reported in the literature and can be influenced by factors such as buffer composition, pH, temperature, and ionic strength.[4] As a general guideline for amphiphilic molecules, aggregation can be expected at micromolar concentrations in aqueous buffers. For critical experiments, it is advisable to experimentally determine the CMC under the specific conditions of your assay.
Q5: How should this compound stock solutions be prepared and stored?
A5: It is not recommended to dissolve this compound directly in aqueous buffers.[1] A concentrated stock solution should first be prepared in a high-quality organic solvent like methanol, ethanol, or chloroform.[2] Sonication may be required to ensure complete dissolution. Stock solutions should be stored at -20°C, protected from light, and tightly sealed to prevent solvent evaporation.[2]
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
This is a common issue that can arise from several factors, from improper instrument settings to degradation of the fluorescent probe.
| Potential Cause | Recommended Solution |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the fluorometer or microscope are set correctly for this compound (Excitation max: ~463 nm, Emission max: ~536 nm). Ensure the gain and detector settings are appropriate. |
| This compound Degradation | This compound is light-sensitive. Protect all solutions from light by using amber tubes or wrapping them in foil. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions in buffer for each experiment. |
| Aggregation and Self-Quenching | At high concentrations in the membrane (typically >1-2 mol%), this compound molecules can come into close proximity, leading to self-quenching and a decrease in fluorescence. Reduce the molar ratio of this compound in your lipid mixture. |
| Low Incorporation into Vesicles | Ensure the lipid film is completely dry before hydration. Hydrate (B1144303) the lipid film above the phase transition temperature of the primary lipid. Use extrusion or sonication to create unilamellar vesicles, which can improve probe incorporation. |
| pH-Dependent Fluorescence | The fluorescence of the NBD group can be sensitive to pH. Ensure your buffer has a stable and appropriate pH for your experiment. The fluorescence intensity of some NBD-based probes has been shown to be higher at neutral to slightly alkaline pH compared to acidic pH.[5] |
Issue 2: High Background Fluorescence or Noisy Signal
High background can obscure the specific signal from your sample, while a noisy signal can make data interpretation difficult.
| Potential Cause | Recommended Solution |
| Unincorporated this compound | Free this compound in solution can contribute to high background. Remove unincorporated probe by size exclusion chromatography (e.g., a Sephadex column) or dialysis. |
| Contaminated Buffers or Solvents | Use high-purity, analytical-grade solvents and buffers. Filter buffers before use to remove any particulate matter that could cause light scattering. |
| Autofluorescence | If working with cells or other biological materials, consider their natural autofluorescence. Measure the fluorescence of an unlabeled control sample to determine the background contribution. |
| Instrument Noise | Optimize instrument settings such as integration time and slit widths to improve the signal-to-noise ratio. |
| Light Scattering from Aggregates | The presence of aggregates, even if not visible, can cause light scattering and increase background noise. Prepare fresh this compound dilutions and centrifuge before use to pellet any aggregates. |
Issue 3: this compound Precipitation During Experiment
Visible precipitation of your fluorescent probe is a clear indication that its solubility limit has been exceeded.
| Potential Cause | Recommended Solution |
| High this compound Concentration | The concentration of this compound in the aqueous buffer is too high. Dilute your sample or reduce the amount of this compound stock solution added to the aqueous phase. |
| Poor Initial Dissolution | The this compound was not fully dissolved in the organic solvent before being introduced to the aqueous buffer. Ensure the stock solution is clear before use. Gentle warming and sonication can aid dissolution in the organic solvent. |
| Changes in Solvent Environment | Rapidly adding a concentrated organic stock solution of this compound to an aqueous buffer can cause it to precipitate. Add the stock solution slowly while vortexing or stirring the buffer. |
| Ionic Strength of the Buffer | High salt concentrations can sometimes decrease the solubility of amphipathic molecules ("salting out"). If possible, test if reducing the ionic strength of your buffer improves solubility. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound.
Table 1: Spectroscopic Properties of this compound
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum (λex) | ~463 | |
| Emission Maximum (λem) | ~536 |
Table 2: Physicochemical Properties of this compound
| Parameter | Value | Solvent | Reference |
| Molar Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | Methanol | |
| Solubility | Up to 0.50 mM | Methanol (with sonication) |
Experimental Protocols
Protocol 1: Preparation of this compound Labeled Liposomes
This protocol describes a standard method for preparing this compound labeled large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.
-
Lipid Mixture Preparation: In a clean glass vial, combine the desired lipids (e.g., POPC) and this compound in chloroform. A typical molar ratio for this compound is 0.5-1 mol% of the total lipid to avoid self-quenching.
-
Thin Film Formation: Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial. To ensure complete removal of the solvent, place the vial under a high vacuum for at least 2 hours.
-
Hydration: Add the desired aqueous buffer to the vial. The volume of buffer will determine the final lipid concentration. To facilitate vesicle formation, hydrate the lipid film at a temperature above the phase transition temperature (Tm) of the primary lipid (e.g., for POPC, Tm is -2°C, so room temperature is sufficient).
-
Vortexing: Vortex the vial vigorously for several minutes until the lipid film is completely resuspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles (Optional): To improve the homogeneity of the lipid mixture, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the vial in liquid nitrogen and a warm water bath.
-
Extrusion: To produce unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This should be done 11-21 times to ensure a uniform vesicle population.
-
Storage: Store the prepared this compound labeled liposomes at 4°C, protected from light. For long-term storage, it is best to use them within a few days of preparation.
Protocol 2: this compound Fluorescence Dequenching Assay for Membrane Fusion
This assay is used to monitor the fusion of this compound labeled vesicles with unlabeled vesicles.
-
Prepare Labeled Vesicles: Prepare a population of vesicles containing a self-quenching concentration of this compound (e.g., 5 mol%). It is common to also include a FRET acceptor like Rhodamine-PE to enhance the quenching efficiency.
-
Prepare Unlabeled Vesicles: Prepare a separate population of unlabeled vesicles of the desired lipid composition.
-
Establish Baseline Fluorescence (F₀): In a fluorometer cuvette, add the labeled vesicles to the assay buffer and measure the initial, quenched fluorescence (F₀).
-
Initiate Fusion: Add the unlabeled vesicles to the cuvette. The ratio of unlabeled to labeled vesicles is typically high (e.g., 9:1) to ensure a significant dilution of the probe upon fusion.
-
Monitor Fluorescence Increase: Record the fluorescence intensity over time. As the labeled and unlabeled vesicles fuse, the this compound will be diluted in the fused membrane, leading to a decrease in self-quenching and an increase in fluorescence.
-
Determine Maximum Fluorescence (Fmax): At the end of the experiment, add a small amount of a detergent (e.g., Triton X-100) to the cuvette to completely disrupt all vesicles and achieve maximum dilution of the this compound. This will give the maximum fluorescence value (Fmax). Note that some detergents like Triton X-100 can have an inhibitory effect on NBD fluorescence, so alternatives like C12E8 may be considered.[6]
-
Calculate Percent Fusion: The percentage of fusion at any given time point (t) can be calculated using the following formula: % Fusion = [(Ft - F₀) / (Fmax - F₀)] * 100 where Ft is the fluorescence at time t.
Visualizations
Caption: Troubleshooting workflow for this compound aggregation issues.
Caption: Experimental workflow for this compound liposome preparation and fusion assay.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. bio-techne.com [bio-techne.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
best practices for NBD-PE storage and handling to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) storage and handling to maintain its stability. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
This compound Properties and Storage
Proper storage and handling are critical for maintaining the stability and performance of this compound. Below is a summary of its key properties and recommended storage conditions.
| Property | Value |
| Excitation Maximum (λex) | 463 nm[1][2][3] |
| Emission Maximum (λem) | 536 nm[1][2][3] |
| Molar Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹[1][3] |
| Molecular Weight | ~956.26 g/mol [1][2] |
| Solubility | Soluble in methanol (B129727) with sonication (up to 0.50 mM)[1][3] |
| Recommended Storage | Store at -20°C, desiccated and protected from light[1][2][4] |
| Stability | Stable for at least one year when stored properly[5] |
Experimental Workflow: Liposome Preparation with this compound
A common application of this compound is its incorporation into liposomes for various assays, such as membrane fusion and lipid transport studies. Below is a generalized workflow for preparing this compound labeled liposomes.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound.
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Precipitation of NBD-labeled lipids in aqueous solutions is a common issue due to their amphipathic nature.[6] The hydrophobic lipid tails lead to low solubility in aqueous buffers.[6]
-
Initial Signs: Look for faint cloudiness, turbidity, or visible aggregates. A decrease in fluorescence intensity can also indicate aggregation-induced quenching.[6]
-
Solution:
-
Prepare a Stock Solution: It is not recommended to dissolve this compound directly in an aqueous buffer.[6] First, dissolve the dried lipid in an organic solvent like chloroform or methanol.[1][2] Sonication can aid in dissolution.[1][3]
-
Evaporate the Solvent: Before hydrating with your aqueous buffer, ensure all organic solvent is removed by drying under a stream of nitrogen or in a vacuum desiccator.
-
Proper Hydration: Hydrate the resulting lipid film with the desired aqueous buffer, followed by vigorous vortexing or sonication to form a uniform suspension of liposomes.[7]
-
Q2: I am observing lower than expected fluorescence intensity from my this compound labeled sample. What could be the cause?
A2: Low fluorescence intensity can stem from several factors, including self-quenching, photobleaching, or chemical quenching.
-
Self-Quenching: At high concentrations in the membrane (typically above 5 mol%), this compound can exhibit self-quenching, where excited-state energy is transferred to a non-fluorescent ground-state molecule.[8] This leads to a decrease in the overall fluorescence quantum yield.[8]
-
Solution: Reduce the molar ratio of this compound in your lipid mixture to 1-2 mol% or less.
-
-
Photobleaching: The NBD fluorophore is moderately photostable but can be susceptible to photobleaching upon prolonged exposure to excitation light.[9]
-
Solution: Minimize the exposure time and intensity of the excitation light source. Use an anti-fade reagent if compatible with your experimental setup.
-
-
Chemical Quenching: Certain molecules in your buffer can act as quenchers. For example, sodium dithionite (B78146) is a commonly used chemical to quench the fluorescence of this compound in the outer leaflet of a lipid bilayer.[10][11]
-
Solution: Ensure your buffer components are not known to quench NBD fluorescence. If using a quencher like dithionite, be aware of its potential to cross the membrane under certain conditions (e.g., acidic pH), which can lead to quenching of the inner leaflet as well.[10]
-
Q3: My experimental results are inconsistent. Could the stability of this compound be an issue?
A3: Inconsistent results can be due to the degradation of this compound.
-
Hydrolysis: The ester linkages in the phospholipid backbone of this compound can be susceptible to hydrolysis, especially at extreme pH values. Additionally, some cell types express phospholipases that can hydrolyze the NBD-lipid analogs.[12]
-
Solution: Prepare fresh stock solutions regularly and store them properly at -20°C. When working with live cells, consider using phospholipase inhibitors to prevent enzymatic degradation of the probe.[12]
-
-
Oxidation: The unsaturated fatty acid chains in some variants of PE can be prone to oxidation.
-
Solution: Store this compound under an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Signaling Pathway Visualization: FRET-Based Membrane Fusion Assay
This compound is frequently used as a donor fluorophore in Förster Resonance Energy Transfer (FRET) assays to monitor membrane fusion. When this compound is in close proximity to an acceptor fluorophore, such as Rhodamine-PE (Rh-PE), its fluorescence is quenched. Upon membrane fusion and lipid mixing, the distance between the donor and acceptor increases, leading to a decrease in FRET and an increase in this compound fluorescence.
Frequently Asked Questions (FAQs)
Q4: Can I use this compound for live-cell imaging?
A4: Yes, this compound is widely used for live-cell imaging to study lipid trafficking and membrane dynamics.[9][12] It readily incorporates into the outer leaflet of the plasma membrane of living cells.[12] However, be mindful of potential cytotoxicity at high concentrations and phototoxicity from the excitation light.
Q5: How do I remove this compound from the outer leaflet of the plasma membrane in live cells?
A5: A common method is "back-extraction" using a fatty acid-free bovine serum albumin (BSA) solution.[12] Incubating the cells with a BSA solution will remove the this compound from the outer leaflet, allowing for the study of internalized lipids.
Q6: What is the difference between this compound with saturated and unsaturated acyl chains?
A6: The properties of the acyl chains (e.g., 16:0 dipalmitoyl vs. 18:1 dioleoyl) will affect the physical properties of the lipid and the membranes it is incorporated into. Lipids with saturated chains, like dipalmitoyl-PE, have a higher phase transition temperature and will form more rigid, ordered membranes. Lipids with unsaturated chains, like dioleoyl-PE, have a lower phase transition temperature and form more fluid, disordered membranes. The choice of acyl chain should be guided by the specific application and the desired membrane properties.
Q7: Can this compound flip from the outer to the inner leaflet of a membrane?
A7: The spontaneous "flip-flop" of phospholipids (B1166683) between membrane leaflets is generally a slow process. However, in living cells, specific proteins called flippases can facilitate the translocation of certain phospholipids, including PE, from the outer to the inner leaflet. The rate of this process can vary depending on the cell type and its metabolic state.
Q8: Are there alternatives to this compound?
A8: Yes, several other fluorescently labeled phospholipids are available. The choice of an alternative will depend on the specific experimental requirements, such as the desired spectral properties, photostability, and sensitivity to the local environment. Some alternatives include probes labeled with BODIPY or other fluorophores.[13]
References
- 1. rndsystems.com [rndsystems.com]
- 2. biotium.com [biotium.com]
- 3. bio-techne.com [bio-techne.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
correcting for NBD-PE spectral bleed-through in multi-color imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent lipid probe NBD-PE in multi-color imaging experiments. This guide will help you identify and correct for spectral bleed-through, a common artifact that can complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) is a fluorescently labeled phospholipid commonly used to study membrane dynamics and lipid trafficking.[1] Its fluorophore, NBD, has spectral properties that place it in the green channel of most fluorescence microscopes.
Table 1: Spectral Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum | ~463 - 467 nm | [1][2][3] |
| Emission Maximum | ~536 - 538 nm | [1][2][3] |
| Emission Color | Green | [2][3] |
Q2: What is spectral bleed-through and why is it a problem with this compound?
Spectral bleed-through, also known as crosstalk, occurs when the fluorescence emission from one fluorophore is detected in a channel designated for another fluorophore.[4][5] This is caused by the overlapping emission spectra of the fluorophores being used. This compound has a relatively broad emission spectrum, which can lead to its signal "bleeding into" red channels, such as those used for TRITC or Texas Red, leading to false-positive signals and inaccurate colocalization analysis.
Q3: How can I determine if I have this compound spectral bleed-through in my experiment?
The most reliable way to check for bleed-through is to use single-stain controls.[4][6] Prepare a sample stained only with this compound and image it using the settings for all of your other color channels. If you observe a signal in a channel where there should be none (e.g., the red channel), you have spectral bleed-through.
Troubleshooting Guides
Problem 1: I see a signal in my red channel (e.g., TRITC or Texas Red) when imaging my this compound single-stain control.
This is a clear indication of spectral bleed-through from this compound into the red channel. Here are the steps to troubleshoot and correct this issue:
Solution:
-
Sequential Imaging: If you are acquiring images simultaneously, switch to sequential imaging.[4] This means you excite your this compound and capture the green channel image first, then excite your red fluorophore and capture the red channel image. This prevents the this compound emission from being captured while the red channel detector is active.
-
Optimize Filter Sets: Ensure your emission filters are as narrow as possible while still capturing enough signal for your primary fluorophore. A wider bandpass filter on the red channel is more likely to capture the tail end of the this compound emission spectrum.
-
Perform Bleed-through Correction: If sequential imaging and filter optimization are not sufficient, you will need to computationally correct for the bleed-through. The two main methods are Compensation and Spectral Unmixing .
Problem 2: My colocalization analysis shows a high degree of overlap between this compound and my red fluorophore, which is unexpected.
This could be due to true colocalization or it could be an artifact of uncorrected spectral bleed-through.
Solution:
-
Verify with Single-Stain Controls: First, confirm the extent of bleed-through with your single-stain controls as described in FAQ 3.
-
Apply Bleed-through Correction: If bleed-through is present, apply a correction method (Compensation or Spectral Unmixing) to your images before performing colocalization analysis.
-
Re-evaluate Colocalization: After correction, re-run your colocalization analysis. A significant decrease in the colocalization coefficient (e.g., Pearson's Correlation Coefficient) would suggest that the initial result was an artifact of bleed-through.
Experimental Protocols
Protocol 1: Preparing Single-Stain Controls for Bleed-through Assessment
Objective: To prepare control samples to determine the amount of spectral bleed-through from this compound into other channels.
Methodology:
-
Prepare three sets of samples:
-
Unstained Control: A sample that has undergone all the preparation steps (e.g., cell fixation, permeabilization) but has not been stained with any fluorophore. This is to assess autofluorescence.
-
This compound Only Control: A sample stained only with this compound at the same concentration and under the same conditions as your multi-color experiment.
-
Red Fluorophore Only Control: A sample stained only with your red fluorophore (e.g., TRITC-conjugated antibody, Texas Red-DHPE) at the experimental concentration.
-
-
Image the Controls:
-
Image the unstained control in all channels to determine the level of background autofluorescence.
-
Image the this compound only control in both the green and red channels using the same acquisition settings (laser power, detector gain, exposure time) as your multi-color experiment. The signal detected in the red channel is the bleed-through from this compound.
-
Image the red fluorophore only control in both the green and red channels to check for any bleed-through from the red dye into the green channel.
-
Protocol 2: Correcting for this compound Bleed-through using Linear Unmixing
Objective: To computationally separate the this compound signal from the signal of an overlapping red fluorophore.
Methodology:
-
Acquire a Lambda Stack: For your multi-color sample, instead of acquiring a single image for each channel, acquire a "lambda stack" or "spectral stack". This involves collecting a series of images at different, narrow emission wavelength bands.[7]
-
Acquire Reference Spectra:
-
Using your single-stain controls (from Protocol 1), acquire a lambda stack for the this compound only sample and the red fluorophore only sample. This will provide the "spectral fingerprint" of each dye.
-
-
Perform Linear Unmixing:
-
In your microscopy software (e.g., ZEN, LAS X, NIS-Elements) or in an image analysis program like ImageJ/Fiji, use the linear unmixing function.
-
Provide the software with the lambda stack from your multi-color image and the reference spectra from your single-stain controls.
-
The software will then calculate the contribution of each fluorophore to the total signal in every pixel and generate new images showing the separated signals.[8][9][10]
-
Quantitative Data
The following table illustrates the concept of this compound's emission contributing to the signal in a standard TRITC channel. The values are representative and the actual percentage of bleed-through will depend on your specific microscope setup (filters, detectors).
Table 2: Representative Spectral Overlap of this compound with TRITC
| Fluorophore | Emission Peak | Typical Green Channel (e.g., FITC) | Typical Red Channel (e.g., TRITC) |
| This compound | ~536 nm | High Signal | Moderate Bleed-through |
| TRITC | ~576 nm | Low Bleed-through | High Signal |
Visualizations
Caption: Conceptual diagram of this compound spectral bleed-through.
References
- 1. biotium.com [biotium.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Spectral Imaging with Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 9. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 10. microscopist.co.uk [microscopist.co.uk]
challenges in NBD-PE FRET data analysis and solutions
Welcome to the technical support center for NBD-PE (Nitrobenzoxadiazole-Phosphatidylethanolamine) FRET (Förster Resonance Energy Transfer) assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions to common challenges encountered during data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE) and how does it affect my this compound FRET data?
A1: The Inner Filter Effect (IFE) is a phenomenon that causes a non-linear relationship between fluorophore concentration and fluorescence intensity, leading to inaccurate FRET calculations.[1] It is categorized into two types:
-
Primary IFE: Occurs when the excitation light is absorbed by the sample at high concentrations, preventing it from reaching all fluorophores in the cuvette. This leads to an underestimation of fluorescence.[1][2][3]
-
Secondary IFE: This happens when the emitted fluorescence is re-absorbed by other molecules in the sample, particularly if there is significant overlap between the emission and absorption spectra.[1][2]
To mitigate IFE, it is a rule of thumb to keep the optical density of your sample below 0.1 at the excitation wavelength.[2] You can check this by acquiring an absorption spectrum before your fluorescence measurement.[2]
Q2: My FRET signal is contaminated. How do I correct for spectral overlap (crosstalk)?
A2: Spectral overlap, or crosstalk, occurs due to two main reasons: the donor's emission spectrum bleeding into the acceptor's detection channel, and the direct excitation of the acceptor fluorophore at the donor's excitation wavelength.[4][5] To obtain an accurate FRET signal, you must correct for this. This is typically done by acquiring data from three separate samples:
-
FRET Sample: Contains both the this compound (donor) and the acceptor fluorophore.
-
Donor-Only Sample: Contains only this compound. This measures the donor bleed-through.
-
Acceptor-Only Sample: Contains only the acceptor. This measures the direct acceptor excitation.
The corrected FRET signal can then be calculated using various established equations that subtract the contributions of bleed-through and direct excitation from the total signal measured in the FRET sample.[5]
Q3: Can the this compound probe itself introduce artifacts into my experiment?
A3: Yes, the properties of the this compound probe can introduce artifacts. The position of the NBD group on the acyl chain (e.g., C6-NBD-PE vs. C12-NBD-PE) can influence its distribution in the membrane, with some studies suggesting that C12-NBD-PC may have a non-random lateral distribution at moderate concentrations.[6][7] Additionally, the bulky headgroups of this compound and its common acceptor partner, Rhodamine-PE (Rh-PE), may slow down the kinetics of membrane fusion events, potentially leading to an underestimation of the initial fusion rate.[8] It is crucial to consider these potential probe-specific effects when interpreting your data.
Q4: How do I properly handle background fluorescence and autofluorescence?
A4: Background fluorescence can originate from the buffer, impurities, or the sample holder, while autofluorescence is inherent to the biological sample itself (e.g., cells). It is essential to subtract this background signal to ensure the accuracy of your FRET measurements.[4][9] A common practice is to measure a "blank" sample that contains everything except your fluorophores (e.g., unlabeled cells or liposomes in buffer) and subtract this average intensity value from your experimental data.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Non-linear fluorescence with increasing concentration | Inner Filter Effect (IFE) | Primary Check: Measure the absorbance of your sample at the NBD excitation wavelength. Solution: Dilute the sample until the absorbance is < 0.1.[2][3] If dilution is not possible, use a shorter pathlength cuvette or mathematical correction methods based on measured absorbance.[2][10] |
| Unexpectedly high acceptor emission in control samples | Significant spectral bleed-through or direct acceptor excitation. | Action: Perform control experiments with donor-only and acceptor-only samples.[5] Correction: Use the data from these controls to mathematically subtract the crosstalk from your FRET signal.[4][5] Ensure your emission filters are specific and have minimal overlap.[11] |
| FRET efficiency seems lower than expected or varies between experiments | 1. Probe aggregation or non-random distribution.[6] 2. Incorrect normalization.[5] 3. Photobleaching of the donor.[4][12] | Solution 1: Test different NBD-labeled lipids if aggregation is suspected.[6][7] Solution 2: Normalize the FRET signal to both donor and acceptor concentrations to allow for quantitative comparisons across different experiments.[5] Solution 3: Minimize exposure to excitation light and use photobleaching correction algorithms if necessary.[4] |
| Inconsistent results in membrane fusion assays | The bulky this compound headgroup may be sterically hindering the fusion process.[8] | Alternative Probe: Consider using acyl chain-labeled probes, which may have less of an impact on the physical process of membrane fusion.[8] |
Experimental Protocols
Protocol 1: Liposome (B1194612) Preparation for this compound FRET Assay
This protocol describes the preparation of large unilamellar vesicles (LUVs) for a membrane fusion assay.
-
Lipid Film Preparation:
-
Prepare a lipid mixture in a round-bottom flask. For FRET-labeled liposomes, a typical composition is 98 mol% of the main lipid (e.g., POPC), 1 mol% this compound (donor), and 1 mol% Rhodamine-PE (acceptor).
-
Dissolve the lipids in an organic solvent (e.g., chloroform).
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer (e.g., HEPES buffered saline) by vortexing. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To form LUVs of a defined size, subject the MLV suspension to multiple (e.g., 11-31) extrusions through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.[13]
-
-
Quantification:
-
Determine the phospholipid concentration of the final liposome solution using a method like the phosphorus assay.[13]
-
Protocol 2: Correcting for Spectral Crosstalk
-
Prepare three samples:
-
FRET Sample: Labeled with both this compound and the acceptor.
-
Donor-Only Sample: Labeled with this compound at the same concentration as the FRET sample.
-
Acceptor-Only Sample: Labeled with the acceptor at the same concentration as the FRET sample.
-
-
Acquire Fluorescence Spectra:
-
For all three samples, excite at the NBD excitation wavelength (e.g., 460-470 nm) and record the emission spectrum across the range covering both donor and acceptor emission (e.g., 490-650 nm).[7][13]
-
For the Acceptor-Only sample, also excite directly at the acceptor's excitation wavelength and record its emission to define its characteristic spectrum.
-
-
Calculate Correction Factors:
-
Donor Bleed-through (BT): From the Donor-Only sample, calculate the ratio of the intensity in the acceptor emission channel to the intensity in the donor emission channel.
-
Direct Acceptor Excitation (DE): From the Acceptor-Only sample, calculate the ratio of the intensity in the acceptor channel (when excited at the donor wavelength) to the intensity in the acceptor channel (when excited at the acceptor wavelength).
-
-
Apply Correction:
-
Use a suitable formula to calculate the corrected FRET intensity (Fc). A commonly used equation is: Fc = I_FRET - BT * I_Donor - DE * I_Acceptor where I_FRET, I_Donor, and I_Acceptor are the measured intensities in the respective channels for the FRET sample.
-
Visualized Workflows
Caption: A generalized workflow for robust this compound FRET data analysis.
References
- 1. srs.tcu.edu [srs.tcu.edu]
- 2. edinst.com [edinst.com]
- 3. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 4. Photobleaching-Corrected FRET Efficiency Imaging of Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching | MDPI [mdpi.com]
- 7. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pixel-by-pixel autofluorescence corrected FRET in fluorescence microscopy improves accuracy for samples with spatially varied autofluorescence to signal ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
optimizing laser power and exposure time for NBD-PE imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NBD-PE (Nitrobenzoxadiazole-phosphatidylethanolamine) in fluorescence imaging studies. Our goal is to help you optimize your experimental parameters to achieve high-quality, reproducible results while minimizing common issues such as photobleaching and phototoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: this compound is typically excited by a 488 nm laser line. Its emission maximum is around 536 nm. Therefore, you should configure your microscope's detector to capture the emission spectrum in the green channel, for example, between 497 nm and 600 nm.[1]
Q2: I am observing a very weak fluorescent signal. What are the possible causes and solutions?
A2: A weak this compound signal can be due to several factors. Here's a troubleshooting guide:
-
Low Laser Power: The excitation laser power might be too low. Gradually increase the laser power, but be mindful of photobleaching and phototoxicity.
-
Incorrect Filter Sets: Ensure that your microscope's filter sets are appropriate for this compound's excitation and emission spectra. There should be minimal overlap between the excitation and emission filters to maximize signal collection.[2]
-
Suboptimal Detector Gain: The detector gain might be set too low. Increase the gain to amplify the signal. However, be aware that excessively high gain can also increase noise.
-
Low Probe Concentration: The concentration of this compound used for labeling might be insufficient. Consider optimizing the labeling protocol with a higher concentration or longer incubation time.
-
Cell Health: Unhealthy or stressed cells may not incorporate the probe efficiently. Ensure your cells are healthy and viable before and during the experiment.
-
Photobleaching: Your signal may have already photobleached due to excessive light exposure during sample preparation or focusing.
Q3: My this compound signal is fading rapidly during image acquisition. How can I prevent photobleaching?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[3][4] To minimize photobleaching of this compound:
-
Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.[5]
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector.[5]
-
Use Neutral Density Filters: These filters can reduce the intensity of the excitation light without changing its spectral properties.[3][5]
-
Optimize Image Acquisition Settings: Plan your imaging session to minimize the total exposure time. For time-lapse experiments, increase the interval between acquisitions.
-
Use Antifade Reagents: For fixed samples, use a commercially available antifade mounting medium.[3][6] For live-cell imaging, some specialized reagents can help reduce photobleaching.[5][7]
-
Find Your Region of Interest with Transmitted Light: Locate the area you want to image using brightfield or DIC before switching to fluorescence excitation.[4]
Q4: I am observing signs of cell stress or death in my live-cell imaging experiment. What is causing this and how can I mitigate it?
A4: Cell stress and death during live-cell imaging are often due to phototoxicity. Phototoxicity occurs when the excitation light, particularly at high intensities or for prolonged periods, generates reactive oxygen species (ROS) that damage cellular components. To reduce phototoxicity:
-
Lower Laser Power and Exposure Time: This is the most critical step. Use the minimum light dose necessary to obtain a usable signal.
-
Choose a More Photostable Dye if Possible: While you are using this compound, for future experiments, consider if a more photostable fluorophore could be used.
-
Maintain a Healthy Cellular Environment: Ensure optimal temperature, CO2, and humidity levels for your cells throughout the experiment.
-
Use Phenol (B47542) Red-Free Medium: Phenol red in culture media can contribute to phototoxicity.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient laser power. | Gradually increase laser power, monitoring for photobleaching. |
| Incorrect microscope filter settings. | Verify that the excitation and emission filters are appropriate for this compound (Excitation ~488 nm, Emission ~536 nm).[1] | |
| Low detector gain. | Increase detector gain, but avoid excessive noise. | |
| Inefficient probe labeling. | Optimize this compound concentration and incubation time. | |
| Poor cell health. | Ensure cells are healthy and viable. | |
| Rapid Signal Fading (Photobleaching) | Excessive laser power. | Reduce laser power to the minimum required for a good signal.[5] |
| Prolonged exposure time. | Use the shortest possible exposure time.[5] | |
| Continuous illumination. | Use intermittent imaging or a shutter to block the laser when not acquiring images. | |
| Absence of antifade reagents (fixed cells). | Mount coverslips with an antifade mounting medium.[3][6] | |
| High Background Signal | Autofluorescence from cells or medium. | Image an unstained control sample to assess autofluorescence. Use phenol red-free medium for live-cell imaging.[8] |
| Non-specific binding of the probe. | Optimize washing steps after labeling to remove unbound this compound. | |
| Detector noise. | Optimize detector gain and offset settings. Consider cooling the detector if possible. | |
| Cell Stress or Death (Phototoxicity) | High laser power and/or long exposure. | Significantly reduce the laser power and exposure time. |
| Suboptimal imaging environment. | Use an environmental chamber to maintain proper temperature, CO2, and humidity for live cells. | |
| Use of phenol red-containing medium. | Switch to a phenol red-free imaging medium.[8] |
Experimental Protocols
Protocol: this compound Labeling and Imaging of Adherent Mammalian Cells
This protocol is a general guideline and may require optimization for your specific cell type and experimental goals.
Materials:
-
Adherent mammalian cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., in ethanol (B145695) or DMSO)
-
Phenol red-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with a 488 nm laser and appropriate emission filters
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve the desired confluency for imaging (typically 60-80%).
-
This compound Labeling Solution Preparation: Dilute the this compound stock solution in phenol red-free medium to the desired final concentration (e.g., 1-10 µM). Vortex briefly to mix.
-
Cell Labeling:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound labeling solution to the cells.
-
Incubate at 37°C for the desired time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed PBS or phenol red-free medium to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed phenol red-free medium to the cells.
-
Place the dish on the confocal microscope stage.
-
Allow the sample to equilibrate to the stage temperature.
-
Proceed with image acquisition using optimized laser power and exposure time settings.
-
Quantitative Data Summary
The following table provides a starting point for optimizing your imaging parameters for this compound. These values may need to be adjusted based on your specific microscope, sample, and experimental question.
| Parameter | Recommended Starting Value | Range for Optimization | Notes |
| Excitation Wavelength | 488 nm | N/A | Matches the excitation peak of NBD. |
| Emission Detection | 500 - 550 nm | 497 - 600 nm[1] | Capture the peak of this compound emission. |
| Laser Power (488 nm) | 1 - 5% | 0.5 - 20% | Start low to minimize phototoxicity and photobleaching. A study has used 17.5% intensity.[1] |
| Exposure Time/Dwell Time | 1 - 10 µs/pixel | 0.5 - 20 µs/pixel | Shorter exposure times reduce photobleaching. |
| Detector Gain | 600 - 800 | 400 - 1000 | Adjust to achieve a good signal without excessive noise. |
| Pinhole Size | 1 Airy Unit (AU) | 0.8 - 1.5 AU | A pinhole of 1 AU provides a good balance of confocality and signal. |
| Scan Speed | 400 Hz[1] | 200 - 600 Hz | Faster scanning can reduce photobleaching per frame but may decrease signal-to-noise. |
| Frame Averaging | 2 - 4 | 1 - 8 | Averaging multiple frames can improve the signal-to-noise ratio but increases total exposure time. |
Visualizations
Caption: A flowchart illustrating the key steps in an this compound imaging experiment.
Caption: A decision tree for troubleshooting a weak this compound fluorescent signal.
Caption: A diagram showing how imaging parameters affect photostability and outcomes.
References
- 1. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
- 2. youtube.com [youtube.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. biocompare.com [biocompare.com]
- 6. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
dealing with NBD-PE self-quenching at high concentrations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the fluorescent lipid probe NBD-PE. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound self-quenching at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound self-quenching?
A1: this compound (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescent lipid analog commonly used to label cellular membranes. Self-quenching is a phenomenon where the fluorescence intensity of this compound decreases as its concentration increases within the lipid bilayer.[1] This occurs because, at high concentrations, the NBD fluorophores interact with each other, leading to non-radiative energy transfer and a reduction in the overall fluorescence output.[1]
Q2: What are the primary mechanisms of this compound self-quenching?
A2: The primary mechanisms of this compound self-quenching are:
-
Perrin Quenching: At very high local concentrations, this compound molecules can form non-emissive ground-state dimers or aggregates that act as "traps" for the excitation energy.[1]
-
Förster Resonance Energy Transfer (FRET): Excitation energy from a monomeric this compound molecule can be transferred non-radiatively to a nearby this compound trap, where it is quenched.[1]
Q3: At what concentrations does this compound self-quenching become significant?
A3: Self-quenching of this compound can be observed at concentrations as low as 1 mol% in a lipid bilayer and becomes progressively more pronounced as the concentration increases. The table below summarizes the effect of this compound concentration on its fluorescence properties.
Data Presentation
Table 1: Effect of this compound Concentration on Fluorescence Properties in Egg Phosphatidylcholine Vesicles
| This compound (mol %) | Relative Quantum Yield | Mean Fluorescence Lifetime (ns) |
| 0.1 | 1.00 | 7.8 |
| 0.5 | 0.95 | 7.5 |
| 1.0 | 0.88 | 7.1 |
| 2.0 | 0.75 | 6.4 |
| 5.0 | 0.52 | 5.0 |
| 10.0 | 0.30 | 3.6 |
| 20.0 | 0.12 | 2.2 |
| 50.0 | 0.03 | 1.0 |
Data compiled from studies on this compound self-quenching in lipid membranes.[1]
Troubleshooting Guides
Problem: My this compound fluorescence signal is lower than expected.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Reduce the molar percentage of this compound in your lipid mixture. For applications where high labeling density is not required, using 0.5-1 mol% is often sufficient. |
| Photobleaching | Minimize exposure of your sample to the excitation light source. Use an anti-fade mounting medium if applicable.[2] |
| Incorrect Filter Set | Ensure your microscope's filter set is optimized for this compound. The excitation maximum is around 463 nm, and the emission maximum is around 536 nm.[1][3][4] |
| Degradation of this compound | Store this compound stock solutions protected from light at -20°C. Prepare fresh liposome (B1194612) solutions for each experiment. |
| Instrument Settings | Increase the gain or exposure time on your detector. However, be mindful of increasing background noise. |
Problem: I am seeing an increase in this compound fluorescence in my fusion assay, but I'm not sure if it's due to fusion or another process.
| Possible Cause | Troubleshooting Step |
| Vesicle Aggregation | Aggregation can bring labeled and unlabeled vesicles into close proximity, which might lead to some lipid exchange without full fusion. It is important to use a complementary contents mixing assay to confirm fusion.[5] |
| Lipid Transfer/Exchange | Monomeric this compound can transfer between membranes without vesicle fusion. To differentiate, you can perform a dithionite (B78146) quenching assay.[6][7] Dithionite is a membrane-impermeant reducing agent that quenches the fluorescence of this compound in the outer leaflet of vesicles.[6][7] If fluorescence is dequenched but still sensitive to dithionite, it may indicate lipid transfer to the outer leaflet of the acceptor vesicle without full content mixing. |
| Hemifusion | Hemifusion is the merger of the outer leaflets of two membranes without the merger of the inner leaflets and content mixing. A dithionite quenching assay can help distinguish hemifusion from full fusion. In hemifusion, this compound will transfer to the outer leaflet of the acceptor vesicle and will be quenched by dithionite. In full fusion, this compound will be distributed in both leaflets, and the portion in the inner leaflet will be protected from dithionite.[6][8] |
Experimental Protocols
Protocol: this compound/Rhodamine-PE Lipid Mixing Assay for Membrane Fusion
This protocol describes a common assay to monitor membrane fusion by measuring the dequenching of this compound fluorescence due to its dilution into an unlabeled acceptor membrane. Rhodamine-PE is used as a FRET acceptor to further quench the this compound signal in the labeled vesicles.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
This compound (e.g., 16:0 this compound)
-
Rhodamine-PE (e.g., Lissamine™ Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt (DHPE))
-
HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Extruder with 100 nm polycarbonate membranes
-
Fluorometer with excitation at ~460 nm and emission detection at ~530 nm
Procedure:
1. Liposome Preparation:
-
Labeled Vesicles:
-
In a glass vial, mix POPC, this compound, and Rhodamine-PE in chloroform at a molar ratio of 98:1:1.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with HEPES buffer to a final lipid concentration of 1 mM.
-
Subject the suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension at least 11 times through a 100 nm polycarbonate membrane.[9]
-
-
Unlabeled Vesicles:
-
Prepare 100% POPC vesicles following the same procedure as for the labeled vesicles.
-
2. Fusion Assay:
-
In a fluorometer cuvette, add the desired amount of unlabeled acceptor vesicles.
-
Add the labeled vesicles at a 1:9 ratio (labeled:unlabeled) to achieve a final lipid concentration where this compound self-quenching is significant.
-
Record the baseline fluorescence (F_initial).
-
Induce fusion by adding the agent of interest (e.g., Ca²⁺, PEG, fusogenic peptide).
-
Monitor the increase in this compound fluorescence over time (F(t)) at an excitation of ~460 nm and emission of ~530 nm.
-
After the reaction reaches a plateau, add a small amount of a detergent (e.g., 0.1% Triton X-100) to completely disrupt the vesicles and obtain the maximum fluorescence (F_max), which represents 100% lipid mixing.
3. Data Analysis:
Calculate the percentage of fusion at a given time point using the following formula:
% Fusion(t) = [(F(t) - F_initial) / (F_max - F_initial)] * 100[10]
Visualizations
Mechanism of this compound Self-Quenching
Caption: this compound self-quenching at high concentrations.
Experimental Workflow for Lipid Mixing Assay
Caption: Workflow for this compound based lipid mixing assay.
Troubleshooting Logic for Low Fluorescence Signal
Caption: Troubleshooting flowchart for low this compound signal.
References
- 1. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 2. m.youtube.com [m.youtube.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lipid mixing during membrane aggregation and fusion: why fusion assays disagree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dithionite quenching rate measurement of the inside-outside membrane bilayer distribution of 7-nitrobenz-2-oxa-1,3-diazol-4-yl-labeled phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetically differentiating influenza hemagglutinin fusion and hemifusion machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing NBD-PE Internalization in Plasma Membrane Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the internalization of NBD-PE (Nitrobenzoxadiazol-Phosphatidylethanolamine) in your plasma membrane studies, ensuring accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in plasma membrane studies?
This compound is a fluorescently labeled phospholipid analog commonly used to study the dynamics and organization of lipids within the plasma membrane. Its fluorescent head group allows for the visualization and tracking of lipid molecules in living cells.
Q2: What are the primary mechanisms of this compound internalization?
This compound can be internalized from the plasma membrane into the cell through two main pathways:
-
ATP-Dependent Flippase-Mediated Transport: Flippases are proteins that actively transport specific phospholipids (B1166683) from the outer leaflet to the inner leaflet of the plasma membrane in an ATP-dependent manner.[1]
-
Endocytosis: This is a process where the cell engulfs extracellular material, including membrane components, by forming vesicles. To suppress uptake by endocytosis, experiments are typically performed at 20°C or below.[2]
Additionally, this compound can be metabolically altered by cellular enzymes, which can affect its localization and fluorescence.
Q3: Why is it important to prevent this compound internalization in my experiments?
If this compound is internalized, the fluorescence signal will no longer be exclusively from the plasma membrane. This can lead to inaccurate measurements and misinterpretation of data related to plasma membrane properties, such as lipid diffusion, domain formation, and protein-lipid interactions.
Q4: How can I remove this compound that has not been internalized?
A technique called BSA (Bovine Serum Albumin) back-extraction is commonly used. Fatty acid-free BSA is added to the cell culture medium after this compound labeling. BSA effectively extracts this compound molecules from the outer leaflet of the plasma membrane, leaving behind only the internalized fluorescent probes.[2][3] A final BSA concentration of 4.6% (w/v) is routinely used for NBD-lipid extraction.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High intracellular fluorescence signal (significant internalization) | Endocytosis is active at physiological temperatures (e.g., 37°C). | Perform the experiment at a reduced temperature. Incubating cells at 20°C or below is effective at suppressing endocytosis.[2] For maximal inhibition, experiments can be conducted at 4°C. |
| Flippase activity is transporting this compound to the inner leaflet. | While specific flippase inhibitors are not always readily available or may have off-target effects, reducing the incubation time with this compound can help minimize this process. | |
| Metabolic conversion of this compound by phospholipases. | Pre-incubate cells with phospholipase inhibitors. A common combination is 1 mM Phenylmethylsulfonyl fluoride (B91410) (PMSF) and 5 µM 3-(-4-octadecyl)-benzoylacrylic acid (OBAA).[2] | |
| Weak or no fluorescence signal from the plasma membrane | Low concentration of this compound. | Optimize the concentration of this compound. A typical starting point is in the range of 1-5 µM. |
| Incorrect filter set on the microscope. | Ensure that the excitation and emission filters are appropriate for the NBD fluorophore (Excitation/Emission maxima: ~463/536 nm). | |
| Photobleaching of the NBD fluorophore. | Reduce the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if imaging fixed cells. | |
| High background fluorescence | Excess this compound in the solution or non-specifically bound to the coverslip. | Thoroughly wash the cells after this compound labeling to remove any unbound probe. Perform a BSA back-extraction to remove this compound from the outer leaflet of the plasma membrane.[2][3] |
| Autofluorescence from cells or medium. | Image a control sample of unlabeled cells to determine the level of autofluorescence. Use a media with low background fluorescence. | |
| Inconsistent results between experiments | Variability in cell health or density. | Ensure that cells are healthy and seeded at a consistent density for all experiments. |
| Inconsistent incubation times or temperatures. | Precisely control the incubation times and temperatures for labeling and inhibitor treatments. | |
| Reagent degradation. | Prepare fresh solutions of this compound and inhibitors for each experiment. Store stock solutions properly, protected from light and at the recommended temperature. |
Experimental Protocols & Data
Protocol: Inhibiting this compound Internalization
This protocol provides a general guideline for minimizing this compound internalization in mammalian cells.
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in appropriate imaging dishes.
-
Inhibitor Pre-incubation:
-
Prepare a working solution of phospholipase inhibitors (e.g., 1 mM PMSF and 5 µM OBAA) in your imaging buffer.
-
Wash the cells once with pre-warmed imaging buffer.
-
Incubate the cells with the inhibitor solution for 10-15 minutes at 20°C.[2]
-
-
This compound Labeling:
-
Prepare a working solution of this compound in the imaging buffer containing the inhibitors.
-
Remove the inhibitor solution and add the this compound labeling solution to the cells.
-
Incubate for a short period (e.g., 5-10 minutes) at a reduced temperature (e.g., 20°C or 4°C) to label the plasma membrane.
-
-
Washing:
-
Remove the labeling solution and wash the cells 2-3 times with cold imaging buffer to remove excess this compound.
-
-
BSA Back-Extraction (Optional but Recommended):
-
Prepare a solution of fatty acid-free BSA (e.g., 1-5% w/v) in cold imaging buffer.
-
Incubate the cells with the BSA solution for 10-15 minutes on ice.
-
Wash the cells 2-3 times with cold imaging buffer.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope with the appropriate filter set for NBD.
-
Quantitative Data: Efficacy of Internalization Inhibition Methods
The following table summarizes the expected efficacy of different methods to prevent this compound internalization based on published literature. The values represent the approximate reduction in internalized this compound compared to control conditions (e.g., incubation at 37°C without inhibitors).
| Inhibition Method | Mechanism of Action | Typical Conditions | Approximate Reduction in Internalization | Reference |
| Low Temperature | Inhibits endocytosis and other temperature-sensitive transport processes. | 4°C | >90% | [2] |
| 20°C | Significant reduction, suppresses endocytosis. | [2] | ||
| Phospholipase Inhibitors | Block the metabolic conversion of this compound. | 1 mM PMSF + 5 µM OBAA | Prevents formation of internalization-prone metabolites. | [2] |
| BSA Back-Extraction | Removes this compound from the outer leaflet of the plasma membrane. | 1-5% (w/v) Fatty Acid-Free BSA | Removes non-internalized probe, allowing for quantification of the internalized fraction. | [2][3] |
Visualizations
Experimental Workflow for Minimizing this compound Internalization
References
troubleshooting guide for inconsistent NBD-PE staining
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using N-NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) for fluorescent labeling of cellular membranes.
Frequently Asked Questions (FAQs)
Q1: Why is my NBD-PE staining resulting in high background fluorescence across the entire cell?
High background fluorescence is a common issue that can obscure specific membrane staining. The primary causes include:
-
Excessive this compound Concentration: Using too much of the fluorescent probe can lead to non-specific binding to various cellular components and high background signal.[1][2] It is crucial to optimize the probe concentration for your specific cell type and experimental conditions.[3]
-
Inadequate Removal of Unbound Probe: Failure to efficiently wash away unbound this compound will result in a generalized haze of fluorescence. A critical step to mitigate this is the "back-exchange" procedure using fatty acid-free Bovine Serum Albumin (BSA).[1][4] BSA acts as a sink for excess this compound on the plasma membrane, effectively reducing background.[5]
-
Autofluorescence: Some cell types naturally exhibit autofluorescence, which can interfere with the NBD signal. It is important to include an unstained control to assess the level of background fluorescence inherent to your sample.[2][4]
Q2: The fluorescent signal from my this compound staining is very weak or fades quickly. What could be the cause?
A weak or rapidly diminishing signal is often attributable to:
-
Photobleaching: The NBD fluorophore is susceptible to photobleaching, a photochemical alteration that causes it to lose its ability to fluoresce upon repeated exposure to excitation light.[1][6] To minimize this, reduce the intensity and duration of light exposure during imaging. Using an anti-fade mounting medium can also be beneficial for fixed cells.
-
Suboptimal Probe Concentration: While excessive concentration causes high background, a concentration that is too low will naturally result in a weak signal.[2] Titrating the this compound concentration is essential to find the optimal balance between a strong signal and low background.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for this compound (Excitation/Emission maxima: ~463/536 nm).[7]
Q3: My this compound staining is localizing to intracellular structures other than the plasma membrane, which is not my intended target. Why is this happening?
While this compound initially labels the plasma membrane, its subsequent localization depends on cellular processes:
-
Endocytosis: Cells can internalize portions of their plasma membrane through endocytosis, carrying the this compound label into endocytic vesicles and other intracellular compartments.[4] Performing the staining and imaging at lower temperatures (e.g., 4°C or 20°C) can help to suppress endocytic activity.[4][8]
-
Lipid Metabolism: The NBD-labeled lipid can be metabolized by the cell, leading to the incorporation of the NBD fluorophore into other lipid species that may localize to different organelles.[4] To counteract this, you can use phospholipase inhibitors during the staining procedure.[4][9]
Q4: I am observing punctate staining or aggregates in my images. What are these and how can I avoid them?
The appearance of fluorescent aggregates can be due to:
-
Probe Precipitation: this compound, being a lipid, has low solubility in aqueous buffers. If not properly prepared and diluted, it can form micelles or aggregates that appear as bright puncta in your images. Ensure the this compound is fully dissolved in an appropriate organic solvent (like DMSO or ethanol) before diluting it into your labeling medium.
-
Cellular Debris: Dead or dying cells can non-specifically take up the dye and appear as brightly stained debris. Use a viability dye to distinguish between live and dead cells and gate out the latter during analysis if using flow cytometry.[10]
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution | Citation |
| High Background Fluorescence | Excessive this compound concentration | Titrate this compound to the lowest effective concentration. | [1][3] |
| Inadequate removal of unbound probe | Perform a BSA back-exchange step after staining. | [1][4][5] | |
| Autofluorescence | Image an unstained control sample to determine the level of autofluorescence. | [2][4] | |
| Weak or Fading Signal | Photobleaching | Reduce excitation light intensity and exposure time. Use an anti-fade mounting medium. | [1][6] |
| Suboptimal this compound concentration | Perform a concentration titration to find the optimal signal-to-noise ratio. | [2] | |
| Incorrect microscope filters | Ensure excitation and emission filters match this compound's spectra (~463/536 nm). | [7] | |
| Incorrect Localization | Endocytosis | Perform staining and imaging at reduced temperatures (4°C or 20°C). | [4][8] |
| Lipid Metabolism | Include phospholipase inhibitors during the staining protocol. | [4][9] | |
| Punctate Staining/Aggregates | Probe precipitation | Ensure this compound is fully dissolved in a suitable organic solvent before dilution. | |
| Staining of dead cells/debris | Use a viability dye to exclude dead cells from analysis. | [10] |
Experimental Protocols
Detailed Protocol for this compound Staining of Adherent Mammalian Cells for Confocal Microscopy
This protocol is adapted from established methods for visualizing lipid uptake.[4][9]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol (B145695) or DMSO)
-
Adherent mammalian cells grown on glass-bottom dishes or coverslips
-
Tris-buffered saline with sucrose (B13894) (TBSS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phospholipase inhibitors (e.g., PMSF and OBAA) (optional)
-
Confocal microscope with appropriate filter sets for NBD (Ex: 488 nm, Em: 500-550 nm)
Procedure:
-
Cell Preparation:
-
Optional: Inhibition of Lipid Metabolism:
-
This compound Labeling:
-
Prepare the this compound working solution. Dilute the this compound stock solution in TBSS to the desired final concentration. It is recommended to perform a titration to determine the optimal concentration for your cell line.
-
Remove the buffer from the cells and add the this compound working solution.
-
Incubate for the desired time (e.g., up to 60 minutes) at 20°C to allow for lipid internalization.[4] To minimize endocytosis, this step can be performed at 4°C.
-
-
Washing and Imaging (Pre-Back-Exchange):
-
After incubation, wash the cells with TBSS to remove some of the unbound probe.
-
Image the cells on the confocal microscope to visualize the total cell-associated fluorescence (plasma membrane and internalized).
-
-
BSA Back-Exchange (to remove plasma membrane signal):
-
Imaging (Post-Back-Exchange):
-
Image the cells again on the confocal microscope. The remaining fluorescence will primarily represent the internalized this compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Minimizing NBD-PE Cytotoxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using NBD-PE in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, or N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, is a fluorescently labeled phospholipid commonly used in cell biology to study membrane dynamics.[1][2] Its applications include monitoring membrane fusion, lipid trafficking, and the biophysical properties of cell membranes.[1] It is frequently used in techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Recovery After Photobleaching (FRAP).[1][3]
Q2: What are the primary causes of this compound cytotoxicity in long-term cell culture?
The primary cause of this compound-related cytotoxicity, particularly in long-term imaging, is phototoxicity .[4][5][6] The NBD fluorophore, when excited by light, can generate reactive oxygen species (ROS) that damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death through apoptosis or necrosis.[5][7]
Q3: What are the visible signs of phototoxicity in cells?
Cells undergoing phototoxicity may exhibit a range of morphological changes, including:
-
Formation of large vacuoles[6]
-
Detachment from the culture surface[6]
-
Cell shrinkage and rounding
-
Nuclear fragmentation[4]
-
Growth arrest or delayed cell division[4]
Q4: At what concentration does this compound become toxic to cells?
The toxic concentration of this compound is cell-type dependent and influenced by the duration of incubation and exposure to light. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. As a general starting point, concentrations in the range of 0.5 to 5 µM are often used for labeling.[8]
Q5: Are there less cytotoxic alternatives to this compound for long-term live-cell imaging of phospholipids?
Yes, several alternatives with improved photostability and lower cytotoxicity are available. These include:
-
BODIPY-labeled lipids (e.g., BODIPY-FL-C5-HPC): These dyes are generally more photostable and produce a brighter fluorescence signal than NBD, which can allow for lower illumination intensity.[9]
-
Genetically encoded biosensors: Fusing a fluorescent protein to a lipid-binding domain allows for the visualization of specific lipid species without the need for exogenous labels.[10][11]
-
Other fluorescent lipid analogs: Probes like Lipi-Blue, Lipi-Green, and Lipi-Red have been developed for long-term lipid droplet imaging with high specificity and low background.[12]
Troubleshooting Guides
Issue 1: High Cell Death Observed After this compound Labeling and Imaging
| Possible Cause | Troubleshooting Step |
| Phototoxicity | 1. Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[5][13] 2. Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.[5][13] 3. Reduce Frequency of Imaging: For time-lapse experiments, increase the interval between image acquisitions.[14] 4. Use Antifade Reagents: Supplement the imaging medium with antioxidants or commercially available antifade reagents to quench reactive oxygen species (ROS).[4][14] 5. Optimize Filter Sets: Use high-quality, specific filter sets to minimize bleed-through and unnecessary excitation. |
| High this compound Concentration | 1. Perform a Titration: Determine the lowest effective concentration of this compound that provides sufficient labeling for your experiment. Start with a range of 0.1 µM to 10 µM. 2. Shorten Incubation Time: Reduce the time cells are incubated with this compound to the minimum required for adequate labeling. |
| Chemical Toxicity | 1. Ensure High Purity of this compound: Use a high-quality, purified source of this compound to avoid contaminants that may be toxic. 2. Wash Cells Thoroughly: After labeling, wash the cells multiple times with fresh medium to remove any unincorporated this compound. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Excess Unbound this compound | 1. Thorough Washing: Increase the number and duration of washes with fresh, pre-warmed medium after the labeling step.[15] 2. Use a BSA Back-Extraction: For removing unincorporated probe from the outer leaflet of the plasma membrane, a wash with a BSA-containing solution can be effective. |
| Autofluorescence | 1. Image Unstained Control Cells: Acquire images of unlabeled cells using the same imaging settings to determine the level of endogenous autofluorescence. 2. Use a Different Fluorophore: If autofluorescence is high in the green channel, consider using a red-shifted fluorescent lipid analog.[5] |
| Non-specific Binding | 1. Optimize Labeling Conditions: Reduce the concentration of this compound and/or the incubation time. 2. Use Blocking Agents: In some cases, pre-incubation with a blocking buffer may help reduce non-specific binding, though this is less common for lipid probes than for antibodies.[15] |
Quantitative Data Summary
The optimal non-toxic concentration of this compound is highly dependent on the cell type, incubation time, and imaging conditions. The following table provides illustrative starting ranges for concentration and incubation times. It is imperative to perform a dose-response curve and a time-course experiment for your specific cell line.
| Cell Line (Example) | This compound Concentration Range (µM) | Incubation Time (minutes) | Expected Viability (>90%) |
| HeLa | 1 - 5 | 15 - 60 | Dependent on imaging parameters |
| HEK293 | 0.5 - 5 | 15 - 45 | Dependent on imaging parameters |
| Jurkat | 0.5 - 2.5 | 10 - 30 | Dependent on imaging parameters |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Dilution Series: Prepare a series of this compound concentrations in your complete cell culture medium (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM).
-
Labeling: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubation: Incubate the cells for your desired labeling time (e.g., 30 minutes) at 37°C.
-
Washing: Gently wash the cells three times with pre-warmed complete medium.
-
Long-Term Culture: Incubate the cells for the duration of your planned long-term experiment (e.g., 24, 48, 72 hours).
-
Viability Assay: At each time point, assess cell viability using a standard method such as the MTT assay, Trypan Blue exclusion, or a live/dead cell staining kit.
-
Data Analysis: Plot cell viability against this compound concentration for each time point to determine the highest concentration that does not significantly reduce cell viability.
Protocol 2: Assessing this compound Induced Phototoxicity
-
Cell Preparation: Seed cells on a glass-bottom imaging dish suitable for live-cell microscopy and label them with the determined optimal concentration of this compound.
-
Imaging Setup: Place the dish on the microscope stage within an environmental chamber maintaining 37°C and 5% CO2.
-
Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 10 minutes) for the desired duration of your experiment (e.g., 12 hours). Use the lowest laser power and exposure time that provide a usable signal.
-
Control Group: On the same plate, have a set of labeled cells that are not exposed to the excitation light (or exposed only at the final time point).
-
Post-Imaging Viability Assessment: After the time-lapse experiment, stain the cells with a viability dye (e.g., Propidium Iodide) and an apoptosis marker (e.g., Annexin V-FITC) and acquire images.
-
Analysis: Compare the morphology and viability of the cells exposed to continuous imaging with the control group to assess the extent of phototoxicity.
Signaling Pathways and Experimental Workflows
Phototoxicity-Induced Apoptosis
Phototoxicity from this compound excitation primarily leads to the generation of Reactive Oxygen Species (ROS). This oxidative stress can trigger the intrinsic apoptotic pathway.
Caption: Phototoxicity-induced apoptosis pathway.
Experimental Workflow for Minimizing this compound Cytotoxicity
This workflow outlines the steps to optimize your long-term imaging experiments with this compound.
Caption: Workflow for minimizing this compound cytotoxicity.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Probing and imaging phospholipid dynamics in live cells: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Different apoptotic pathways are induced from various intracellular sites by tetraphenylporphyrins and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Active Probes for Imaging Membrane Dynamics of Live Cells with High Spatial and Temporal Resolution over Extended Timescales and Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Probing and imaging phospholipid dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Refining NBD-PE Labeling Protocols for Specific Cell Types
Welcome to the Technical Support Center for NBD-PE labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for refining this compound (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) labeling protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescently labeled phospholipid analog used to study the dynamics of lipids in cell membranes. The NBD fluorophore is attached to the head group of phosphatidylethanolamine (B1630911) (PE). It is commonly used to investigate lipid trafficking, membrane fusion, and the activity of lipid transporters (flippases)[1][2]. It is also utilized to quantitatively measure phospholipidosis and to label lysosomal lipid bodies[3].
Q2: What are the excitation and emission maxima for this compound?
The approximate excitation and emission maxima for this compound are 463 nm and 536 nm, respectively, appearing as green fluorescence[3][4].
Q3: How should I prepare my this compound stock solution?
This compound is typically soluble in methanol (B129727) or chloroform[2][3]. For a stock solution, dissolve this compound in the chosen solvent. For example, it is soluble up to 0.50 mM in methanol with sonication[3]. It's crucial to refer to the manufacturer's datasheet for specific solubility information. Stock solutions should be stored at -20°C and protected from light[2][3].
Q4: What is the optimal concentration of this compound for labeling cells?
The optimal concentration can vary significantly depending on the cell type and experimental goals. A common starting range is 1-5 µM[5]. However, it is highly recommended to perform a concentration titration to determine the ideal concentration for your specific cells to achieve sufficient signal without causing cytotoxicity or artifacts[5][6]. For instance, one protocol for mammalian cell lines suggests using 80 nmol of this compound for 3 mL of cell suspension[1].
Q5: What are the recommended incubation time and temperature for this compound labeling?
Incubation conditions depend on the biological process being studied.
-
For studying lipid uptake and trafficking at the plasma membrane: A typical incubation is 30-60 minutes at 37°C[5].
-
To minimize endocytosis and study flippase activity: Labeling can be performed at a lower temperature, such as 4°C or on ice, for 30-60 minutes[1][5][7].
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
Problem 1: Weak or No Fluorescent Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low this compound Concentration | Perform a titration to find the optimal concentration for your cell type. Start with a range of 1-10 µM.[5] |
| Insufficient Incubation Time | Increase the incubation time. A time course experiment (e.g., 15, 30, 60, 120 minutes) can determine the optimal duration. |
| Photobleaching | Minimize exposure of labeled cells to excitation light. Use an anti-fade mounting medium for fixed-cell imaging.[8][9] |
| Incorrect Microscope Settings | Ensure the excitation and emission filters on the microscope are appropriate for NBD (Ex/Em: ~463/536 nm).[3][8] |
| Cell Health | Ensure cells are healthy and not overly confluent before labeling. Dead cells can show diffuse, non-specific staining.[1] |
Problem 2: High Background Fluorescence
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excess this compound | Reduce the this compound concentration. Perform thorough washing steps after incubation to remove unbound probe. |
| Autofluorescence | Image an unlabeled control sample to assess the level of cellular autofluorescence. Consider using a different emission filter if possible.[10] |
| Non-specific Binding | Include a back-extraction step with a protein-containing solution like bovine serum albumin (BSA) to remove this compound from the outer leaflet of the plasma membrane. A typical concentration is 4-5% (w/v) BSA.[1][11] |
| Precipitation of this compound | Ensure the this compound is fully dissolved in the labeling medium. Aggregates can lead to bright, punctate background. |
Problem 3: Artifactual Staining Patterns (e.g., excessive internal puncta)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Endocytosis | If studying plasma membrane dynamics, perform labeling at 4°C to inhibit endocytosis.[1][5] |
| This compound Metabolism | Cells can metabolize this compound, leading to fluorescent products that localize to different organelles. This can be evaluated by lipid extraction and thin-layer chromatography.[1] |
| Cytotoxicity | High concentrations of this compound can be toxic to some cells. Perform a cell viability assay (e.g., trypan blue or propidium (B1200493) iodide staining) at different this compound concentrations.[1][12] |
Problem 4: Signal Quenching
Possible Causes & Solutions
| Cause | Recommended Solution |
| Self-Quenching | At very high local concentrations in the membrane, NBD fluorophores can quench each other.[13] This is often exploited in membrane fusion assays but can be a concern for localization studies. Reduce the labeling concentration. |
| Environmental Effects | The fluorescence of NBD is sensitive to its environment, including pH.[14][15] Ensure your imaging buffer has a stable and appropriate pH. |
Experimental Protocols
General Protocol for this compound Labeling of Adherent Mammalian Cells for Confocal Microscopy
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency[11].
-
-
This compound Working Solution Preparation:
-
Prepare a fresh working solution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free medium) at the desired final concentration (start with 5 µM).
-
-
Cell Labeling:
-
Wash the cells twice with pre-warmed buffer.
-
Add the this compound working solution to the cells and incubate for the desired time and temperature (e.g., 30 minutes at 37°C for internalization studies or 30 minutes at 4°C for plasma membrane labeling).
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with cold buffer to stop the labeling process and remove unbound probe.
-
-
(Optional) Back-Extraction:
-
To visualize internalized this compound, perform a back-extraction by incubating the cells with a cold solution of 5% (w/v) BSA in buffer for 10-15 minutes on ice. This removes this compound remaining in the outer leaflet of the plasma membrane[11].
-
Wash the cells three times with cold buffer.
-
-
Imaging:
-
Add fresh buffer to the cells.
-
Image the cells immediately using a confocal microscope with appropriate filter sets for NBD (Ex/Em: ~463/536 nm).
-
Quantitative Data Summary
The following table provides starting recommendations for this compound labeling in different cell types. Note: These are starting points and should be optimized for your specific experimental conditions.
| Cell Type | This compound Concentration | Incubation Time | Temperature | Key Considerations |
| Mammalian (e.g., CHO, HeLa) | 1-10 µM | 30-60 min | 37°C (internalization) or 4°C (plasma membrane) | BSA back-extraction is often necessary to distinguish internalized probe.[1][11] |
| Yeast (S. cerevisiae) | 5-10 µM | 30-60 min | 30°C or 2°C (on ice) | Internalization pathways can differ for various NBD-labeled lipids (e.g., NBD-PC vs. This compound).[7][16] |
| Macrophages | 1-5 µM | 15-60 min | 37°C | Macrophages are highly phagocytic; use low temperatures to distinguish specific uptake from general endocytosis.[17] |
Visualizations
Caption: Workflow for this compound cell labeling and analysis.
Caption: Logic diagram for troubleshooting weak this compound fluorescence.
References
- 1. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
- 7. The Putative Aminophospholipid Translocases, DNF1 and DNF2, Are Not Required for 7-Nitrobenz-2-oxa-1,3-diazol-4-yl-phosphatidylserine Flip across the Plasma Membrane of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. biotium.com [biotium.com]
- 11. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Macrophage variants in laboratory research: most are well done, but some are RAW - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: NBD-PE versus BODIPY-FL-DHPE for Advanced Lipid Tracking Studies
For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes for lipid tracking, the choice between NBD-PE and BODIPY-FL-DHPE is a critical one. This guide provides an objective, data-driven comparison of these two widely used fluorescent lipid analogs, offering insights into their performance, experimental considerations, and practical applications.
This comprehensive guide delves into the key photophysical properties, experimental protocols for common applications like Fluorescence Recovery After Photobleaching (FRAP) and Förster Resonance Energy Transfer (FRET), and the inherent advantages and disadvantages of each probe. By presenting quantitative data in clear, comparative tables and detailing experimental workflows, this document aims to equip researchers with the necessary information to make an informed decision for their specific lipid tracking studies.
At a Glance: Key Performance Indicators
A summary of the core photophysical properties of this compound and BODIPY-FL-DHPE reveals distinct differences in their performance as fluorescent lipid probes.
| Property | This compound | BODIPY-FL-DHPE | Advantage |
| Excitation Max (λex) | ~463 nm[1][2] | ~505 nm[3] | BODIPY-FL-DHPE: Better separation from common cellular autofluorescence. |
| Emission Max (λem) | ~536 nm[1][2] | ~511 nm[3] | Dependent on experimental filter sets. |
| Molar Extinction Coefficient (ε) | ~22,000 cm⁻¹M⁻¹[1][2] | ~80,000 cm⁻¹M⁻¹ | BODIPY-FL-DHPE: Significantly brighter signal. |
| Fluorescence Quantum Yield (Φ) | Environmentally sensitive, generally lower. | High, often approaching 1.0 in lipophilic environments.[][5][6] | BODIPY-FL-DHPE: Brighter and more stable signal. |
| Photostability | Prone to photobleaching.[7] | Significantly more photostable than NBD.[7] | BODIPY-FL-DHPE: Ideal for long-term imaging and time-lapse studies. |
| Environmental Sensitivity | Highly sensitive to solvent polarity. | Relatively insensitive to solvent polarity and pH.[6] | BODIPY-FL-DHPE: More reliable signal in diverse cellular microenvironments. |
Delving Deeper: A Comparative Analysis
Brightness and Photostability: A Clear Winner
The most significant distinction between this compound and BODIPY-FL-DHPE lies in their brightness and photostability. BODIPY-FL-DHPE exhibits a molar extinction coefficient approximately four times higher than that of this compound, resulting in a significantly brighter fluorescent signal.[1][2][5] Furthermore, BODIPY dyes are renowned for their high fluorescence quantum yields, often approaching 1.0 in the nonpolar environment of a lipid bilayer, whereas NBD probes have a lower and more environmentally sensitive quantum yield.[][5][6]
In terms of photostability, BODIPY-FL-DHPE is demonstrably superior to this compound.[7] NBD dyes are known to be susceptible to photobleaching, which can be a significant limitation for experiments requiring prolonged or intense illumination, such as time-lapse imaging or single-molecule tracking. The enhanced photostability of BODIPY-FL-DHPE makes it the preferred choice for these demanding applications, ensuring a more stable and reliable signal over time.[8]
Environmental Sensitivity: Implications for Quantitative Imaging
The fluorescence of NBD is highly sensitive to the polarity of its environment. While this property can be exploited in certain specialized applications to probe the local lipid environment, it can also be a drawback for quantitative studies where a consistent signal is required. In contrast, the fluorescence of BODIPY dyes is largely insensitive to solvent polarity and pH, providing a more robust and predictable signal within the heterogeneous environment of a cell.[6]
Experimental Protocols: From Staining to Advanced Microscopy
The choice of fluorescent probe necessitates adjustments in experimental protocols to optimize signal acquisition and minimize artifacts. Below are generalized protocols for common lipid tracking applications, highlighting key considerations for both this compound and BODIPY-FL-DHPE.
General Live-Cell Lipid Labeling
This workflow outlines the basic steps for labeling live cells with either this compound or BODIPY-FL-DHPE.
Caption: General workflow for labeling live cells with fluorescent lipid analogs.
Protocol Details:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound or BODIPY-FL-DHPE in a suitable organic solvent (e.g., ethanol (B145695) or DMSO). For live-cell labeling, it is often beneficial to complex the lipid probe with bovine serum albumin (BSA) to facilitate its delivery to the cell membrane. This is typically done by incubating the probe with a BSA solution.
-
Cell Labeling:
-
Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Incubate the cells with the fluorescent lipid-BSA complex at the desired concentration (typically in the low micromolar range) for a specific duration (e.g., 10-30 minutes) at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal.
-
After incubation, wash the cells multiple times with fresh buffer to remove unbound probe.
-
-
Imaging: Image the labeled cells using a fluorescence microscope equipped with the appropriate filter sets for either NBD (blue excitation, green emission) or BODIPY-FL (green excitation, green/yellow emission).
Key Considerations:
-
Concentration: Due to its higher brightness, BODIPY-FL-DHPE can often be used at a lower concentration than this compound to achieve a comparable signal, which can help minimize potential artifacts from probe overloading.
-
Incubation Time: The optimal incubation time will vary depending on the specific lipid analog and the cellular process being investigated.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful technique to measure the lateral diffusion of lipids within a membrane.
Caption: Schematic workflow of a Fluorescence Recovery After Photobleaching (FRAP) experiment.
Protocol Details:
-
Cell Labeling: Label cells with this compound or BODIPY-FL-DHPE as described in the general labeling protocol.
-
Image Acquisition Setup:
-
Identify a region of interest (ROI) on the cell membrane.
-
Acquire a few pre-bleach images of the ROI using low laser power to establish the initial fluorescence intensity.
-
-
Photobleaching: Use a high-intensity laser beam to rapidly and irreversibly photobleach the fluorophores within the defined ROI.
-
Fluorescence Recovery: Immediately after bleaching, acquire a time-lapse series of images of the ROI using the same low laser power as in the pre-bleach step. This will monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.
-
Data Analysis: Measure the fluorescence intensity in the ROI over time. The resulting recovery curve can be fitted to a mathematical model to determine the mobile fraction (the percentage of fluorescent molecules that are free to move) and the diffusion coefficient (a measure of the speed of lipid movement).
Key Considerations:
-
Laser Power: Due to its lower photostability, this compound will require careful optimization of both the bleaching and imaging laser powers to avoid excessive photobleaching during the recovery phase. BODIPY-FL-DHPE's higher photostability allows for more flexibility and potentially longer imaging times.
-
Bleaching Time: The duration of the high-intensity laser pulse should be minimized to reduce photodamage to the cell.
Förster Resonance Energy Transfer (FRET)
FRET is a technique used to measure the proximity between two fluorophores, a donor and an acceptor, and can be used to study lipid-lipid and lipid-protein interactions.
Caption: The principle of Förster Resonance Energy Transfer (FRET).
Protocol Details:
-
Probe Selection: Choose a suitable FRET pair. For example, this compound can act as a donor for a rhodamine-labeled lipid acceptor. BODIPY-FL-DHPE can also serve as a donor for various red-shifted acceptors.
-
Cell Labeling: Co-label cells with both the donor and acceptor fluorescent lipid analogs. The ratio of donor to acceptor molecules is a critical parameter that needs to be optimized.
-
Image Acquisition: Acquire images of the labeled cells using filter sets specific for both the donor and acceptor fluorophores. Typically, three sets of images are acquired:
-
Donor excitation and donor emission.
-
Acceptor excitation and acceptor emission.
-
Donor excitation and acceptor emission (the FRET channel).
-
-
Data Analysis: The FRET efficiency can be calculated using various methods, such as acceptor photobleaching or sensitized emission measurements. This involves correcting for spectral bleed-through (the detection of donor fluorescence in the acceptor channel and vice-versa).
Key Considerations:
-
Spectral Overlap: Successful FRET requires significant overlap between the emission spectrum of the donor and the excitation spectrum of the acceptor.
-
Förster Distance (R₀): The Förster distance is the distance at which FRET efficiency is 50%. This value is specific to the donor-acceptor pair and is crucial for interpreting FRET data in terms of molecular distances. The R₀ for NBD/Rhodamine pairs is approximately 5 nm.[9]
Conclusion: Making the Right Choice
The selection between this compound and BODIPY-FL-DHPE for lipid tracking studies should be guided by the specific requirements of the experiment.
Choose this compound when:
-
Cost is a primary concern.
-
The environmental sensitivity of the probe is being utilized as an experimental readout.
-
Short-term imaging or experiments with low light exposure are planned.
Choose BODIPY-FL-DHPE when:
-
High brightness and photostability are critical for long-term imaging, time-lapse studies, or single-molecule tracking.
-
Quantitative accuracy is paramount, and the insensitivity to the local environment is an advantage.
-
The experiment requires robust and reliable performance under various imaging conditions.
References
- 1. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 5. BODIPY | AAT Bioquest [aatbio.com]
- 6. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]
- 9. Imaging Plant Lipids with Fluorescent Reporters - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NBD-PE and Rhodamine-PE for FRET Efficiency in Membrane Studies
For researchers, scientists, and drug development professionals engaged in membrane biophysics and drug delivery, the selection of an appropriate Förster Resonance Energy Transfer (FRET) pair is paramount for the accurate monitoring of molecular interactions. Among the most established and widely utilized FRET pairs for studying lipid dynamics, membrane fusion, and drug-carrier interactions are N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine (NBD-PE) as the donor and Lissamine Rhodamine B-phosphatidylethanolamine (Rhodamine-PE) as the acceptor. This guide provides an objective comparison of their performance, supported by photophysical data and detailed experimental protocols.
The combination of this compound and Rhodamine-PE has become a staple in membrane FRET studies due to their favorable spectral overlap and sensitivity to intermolecular distances in the nanometer range.[1] This pairing is particularly effective in lipid mixing assays designed to monitor membrane fusion events. In such assays, the donor (this compound) and acceptor (Rhodamine-PE) are incorporated into the same lipid vesicle population at a concentration that promotes efficient FRET. Upon fusion with an unlabeled vesicle population, the probes become diluted in the newly formed membrane, leading to a decrease in FRET efficiency. This change in FRET is then used to quantify the extent and kinetics of membrane fusion.[2][3][4]
Quantitative Photophysical and FRET Data
A thorough understanding of the photophysical properties of the donor and acceptor fluorophores is crucial for interpreting FRET data. The following table summarizes the key parameters for this compound and Rhodamine-PE.
| Property | This compound (Donor) | Lissamine Rhodamine B PE (Acceptor) | FRET Pair (this compound/Rhodamine-PE) |
| Excitation Maximum (λex) | ~463 nm[5] | ~560 nm | Donor Excitation: ~463-470 nm |
| Emission Maximum (λem) | ~536 nm[5] | ~580-588 nm[6] | Acceptor Emission: ~580-588 nm |
| Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹[5] | ~80,000 M⁻¹cm⁻¹ (for Rhodamine B) | - |
| Quantum Yield (Φ) | Variable, sensitive to environment[7] | ~0.31 in water (for Rhodamine B)[8] | - |
| Förster Radius (R₀) | - | - | ~5.0 - 6.6 nm[6][9] |
Experimental Protocols
Accurate and reproducible FRET efficiency measurements rely on meticulously executed experimental protocols. Below is a detailed methodology for a typical liposome (B1194612) fusion assay using this compound and Rhodamine-PE.
I. Preparation of Labeled and Unlabeled Liposomes
-
Lipid Film Hydration:
-
Prepare a lipid mixture in chloroform. For labeled vesicles, include 0.5 mol% this compound and 0.5 mol% Rhodamine-PE in addition to the main phospholipid component (e.g., POPC).[6] For unlabeled vesicles, use only the main phospholipid.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and Extrusion:
-
Hydrate the lipid film with the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL.[6]
-
Subject the lipid suspension to several freeze-thaw cycles (e.g., 5 cycles) using liquid nitrogen and a warm water bath to promote the formation of unilamellar vesicles.[6]
-
Extrude the vesicle suspension multiple times (e.g., 11-31 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to obtain a homogenous population of unilamellar vesicles.[6]
-
II. FRET-Based Membrane Fusion Assay
-
Sample Preparation:
-
In a fluorescence cuvette, mix the labeled liposomes with a molar excess of unlabeled liposomes. The final lipid concentration and the ratio of labeled to unlabeled vesicles should be optimized for the specific experimental system. A common starting point is a 1:9 ratio of labeled to unlabeled vesicles.
-
-
Induction of Fusion:
-
Initiate membrane fusion by adding the fusogenic agent of interest (e.g., calcium chloride for anionic lipids, polyethylene (B3416737) glycol (PEG), or specific proteins).
-
Alternatively, for a baseline measurement of probe dilution, sonication can be used to force vesicle fusion.[6]
-
-
Fluorescence Measurement:
-
Place the cuvette in a spectrofluorometer.
-
Set the excitation wavelength to that of the NBD donor (e.g., 465 nm).[10]
-
Record the emission spectrum from approximately 480 nm to 650 nm.
-
Monitor the change in fluorescence intensity of the NBD donor (at ~536 nm) and the Rhodamine acceptor (at ~588 nm) over time.
-
III. Data Analysis and FRET Efficiency Calculation
-
Data Normalization:
-
The initial FRET efficiency (before fusion) is considered maximal.
-
To determine the fluorescence corresponding to 0% FRET, completely disrupt the vesicles by adding a detergent (e.g., Triton X-100) to infinitely dilute the probes.[10]
-
-
Calculation of FRET Efficiency (E):
-
FRET efficiency can be calculated from the quenching of the donor fluorescence using the following equation:
-
E = 1 - (F_DA / F_D)
-
Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor (or after complete dilution with unlabeled vesicles).
-
-
Visualizing the FRET Process and Experimental Workflow
To further elucidate the principles and procedures, the following diagrams, generated using the DOT language, illustrate the FRET signaling pathway and the experimental workflow.
Concluding Remarks
The this compound and Rhodamine-PE FRET pair remains a robust and reliable choice for investigating membrane dynamics. While newer FRET pairs with potentially higher quantum yields and photostability have been developed, the extensive body of literature and well-established protocols for the NBD/Rhodamine pair provide a solid foundation for researchers. However, it is important to consider potential artifacts, such as the influence of the bulky headgroup labels on the kinetics of lipid mixing.[11] For studies where such interference is a concern, alternative FRET pairs with acyl chain-labeled fluorophores may be more suitable.[11] Ultimately, the choice of FRET pair should be guided by the specific biological question, the experimental system, and a thorough understanding of the photophysical properties and potential limitations of the chosen probes.
References
- 1. FRET in Membrane Biophysics: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - SA [thermofisher.com]
- 3. Lipid bilayer fusion - Wikipedia [en.wikipedia.org]
- 4. mpikg.mpg.de [mpikg.mpg.de]
- 5. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 6. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Limitations of Electronic Energy Transfer in the Determination of Lipid Nanodomain Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair. | Sigma-Aldrich [sigmaaldrich.com]
A Head-to-Head Comparison: NBD-PE and Laurdan for Probing Membrane Polarity and Fluidity
For researchers, scientists, and drug development professionals navigating the complexities of cellular membranes, the choice of fluorescent probe is paramount. Among the arsenal (B13267) of available tools, NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) and Laurdan (6-dodecanoyl-N,N-dimethyl-2-naphthylamine) are two of the most prominent dyes utilized to assess the biophysical properties of lipid bilayers, specifically membrane polarity and fluidity. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate probe for your research needs.
This comprehensive guide delves into the mechanisms of action, spectral properties, and practical applications of both this compound and Laurdan. By presenting quantitative data in a clear, tabular format, detailing experimental protocols, and providing visual representations of their underlying principles, we aim to equip researchers with the knowledge to make informed decisions for their membrane studies.
At a Glance: this compound vs. Laurdan
| Feature | This compound | Laurdan |
| Primary Measurement | Primarily reports on the local dielectric constant (polarity) of its environment through changes in fluorescence intensity and lifetime.[1] | Primarily reports on membrane lipid packing and water penetration via a shift in its emission spectrum, quantified by the General Polarization (GP) value.[2][3] |
| Mechanism of Action | The NBD fluorophore's emission is sensitive to the polarity of its immediate surroundings. In a more hydrophobic (less polar) environment, its fluorescence intensity increases and its emission maximum may show a slight blue shift.[1] | Laurdan's naphthalene (B1677914) moiety is sensitive to the presence of water molecules at the glycerol (B35011) backbone region of the lipid bilayer. Increased water penetration in more fluid, disordered membranes leads to a red shift in its emission spectrum.[2][3] |
| Excitation Maximum | ~460 nm[1] | ~340-360 nm[2] |
| Emission Maximum | ~530 nm in a non-polar environment, with slight shifts depending on polarity.[1] | ~440 nm in ordered (gel/liquid-ordered) phases and ~490 nm in disordered (liquid-disordered) phases.[2][3] |
| Key Parameter | Fluorescence Intensity, Fluorescence Lifetime | General Polarization (GP) |
| Primary Application | Studies of lipid trafficking, membrane fusion, and local membrane polarity. | Assessment of membrane phase, lipid order, and fluidity.[4] |
| Advantages | High quantum yield in non-polar environments, relatively photostable. Can be attached to various lipid species to probe specific lipid dynamics. | Ratiometric measurement (GP) is independent of probe concentration and excitation intensity. Highly sensitive to lipid phase transitions.[2] |
| Disadvantages | Less sensitive to changes in lipid order (fluidity) compared to Laurdan. Its bulky fluorophore can potentially perturb the membrane. | Prone to photobleaching with one-photon excitation.[2] Its excitation in the UV range can be phototoxic to live cells. |
Delving Deeper: Mechanisms of Action
To understand the utility of these probes, it is crucial to grasp their distinct mechanisms for sensing membrane properties.
This compound: A Reporter of Environmental Polarity
The NBD group is an environmentally sensitive fluorophore. When incorporated into a lipid bilayer via conjugation to a phospholipid like PE, its fluorescence properties are dictated by the polarity of its local environment. In a tightly packed, ordered membrane, the NBD moiety is shielded from water, resulting in a hydrophobic environment. This leads to a higher fluorescence quantum yield and thus, greater intensity. Conversely, in a more fluid, disordered membrane, water molecules can more readily access the NBD fluorophore, leading to a more polar environment and a decrease in fluorescence intensity.
Laurdan: A Sensor of Water Penetration and Lipid Packing
Laurdan's utility lies in its sensitivity to the dipolar relaxation of surrounding water molecules. The lauroyl tail anchors the probe within the membrane, positioning the fluorescent naphthalene group at the lipid-water interface near the glycerol backbone.[3] In a highly ordered, gel-like membrane, water penetration is minimal, and the environment around the naphthalene moiety is non-polar. This results in an emission maximum at approximately 440 nm.[2][3] In a more fluid, liquid-crystalline membrane, water molecules can penetrate the bilayer and orient themselves around the excited-state dipole of the naphthalene group. This dipolar relaxation process lowers the energy of the excited state, causing a red shift in the emission to around 490 nm.[2][3]
This spectral shift is quantified by the General Polarization (GP) value, calculated from the fluorescence intensities at these two wavelengths.
Quantitative Performance Data
The following tables summarize key quantitative parameters for this compound and Laurdan, compiled from various studies.
Table 1: Spectral Properties
| Probe | Excitation λ (nm) | Emission λ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~460[1] | ~525-540[1] | ~22,000 | Varies significantly with solvent polarity (low in water, high in non-polar media)[5] |
| Laurdan | ~340-360[2] | ~440 (ordered), ~490 (disordered)[2][3] | ~18,400 | ~0.6 in non-polar solvents |
Table 2: Performance in Different Lipid Environments
| Probe | Parameter | Gel Phase (e.g., DPPC at 25°C) | Liquid-Disordered Phase (e.g., DOPC at 25°C) | Liquid-Ordered Phase (e.g., with Cholesterol) |
| This compound | Fluorescence Lifetime | ~9-10 ns[6] | ~5-7 ns[6] | ~9-10 ns[6] |
| Laurdan | General Polarization (GP) | ~0.5 to 0.6[2] | ~-0.3 to 0.3[2] | ~0.3 to 0.5 |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. Below are representative methodologies for using this compound and Laurdan.
Experimental Workflow: A Comparative Study
Protocol 1: Assessing Membrane Polarity with this compound
1. Probe Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in chloroform (B151607) or ethanol.
2. Cell Labeling:
-
Grow cells to the desired confluency on coverslips or in a multi-well plate.
-
For labeling, dilute the this compound stock solution in serum-free medium to a final concentration of 1-5 µM.
-
Remove the growth medium from the cells and wash twice with phosphate-buffered saline (PBS).
-
Add the this compound labeling solution to the cells and incubate for 15-30 minutes at 37°C.
-
After incubation, wash the cells three times with PBS to remove unincorporated probe.
3. Imaging and Analysis:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for NBD (e.g., excitation 460/20 nm, emission 535/30 nm).
-
Quantify the mean fluorescence intensity of the membrane region of interest using image analysis software (e.g., ImageJ/Fiji).
-
Changes in fluorescence intensity will reflect changes in the local membrane polarity.
Protocol 2: Measuring Membrane Fluidity with Laurdan GP
1. Probe Preparation:
-
Prepare a 1 mM stock solution of Laurdan in dimethylformamide (DMF) or ethanol.
2. Cell Labeling:
-
Grow cells to the desired confluency.
-
Dilute the Laurdan stock solution in serum-free medium to a final concentration of 5-10 µM.
-
Remove the growth medium and wash the cells twice with PBS.
-
Add the Laurdan labeling solution and incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS.
3. Imaging and GP Calculation:
-
Image the cells using a fluorescence microscope (two-photon microscopy is recommended to minimize phototoxicity and photobleaching) equipped with two emission channels.
-
Excite the sample at ~350 nm (or ~780-800 nm for two-photon).
-
Collect fluorescence emission simultaneously in two channels: one centered at 440 nm (I_440) and the other at 490 nm (I_490).
-
Calculate the GP value for each pixel using the formula: GP = (I_440 - I_490) / (I_440 + I_490) [2]
-
Generate a GP map of the cell, where pixel intensity corresponds to the calculated GP value, often displayed using a pseudocolor scale. Higher GP values indicate a more ordered, less fluid membrane.[2]
Conclusion: Choosing the Right Tool for the Job
Both this compound and Laurdan are powerful tools for investigating the intricate world of cellular membranes. The choice between them hinges on the specific biological question being addressed.
-
Choose this compound when:
-
The primary interest is in the local polarity of the membrane environment.
-
Tracking the movement and distribution of specific lipid species is the goal.
-
Studying processes like lipid transport and membrane fusion.
-
-
Choose Laurdan when:
-
The primary goal is to assess membrane fluidity and lipid order.
-
Visualizing and quantifying different lipid phases (e.g., liquid-ordered vs. liquid-disordered) is necessary.
-
A ratiometric approach that is independent of probe concentration is desired.
-
For a comprehensive understanding of membrane biophysics, the complementary use of both this compound and Laurdan can provide a more complete picture, offering insights into both the polarity and the structural order of the lipid bilayer. As with any experimental technique, careful optimization of labeling conditions and imaging parameters is crucial for obtaining reliable and meaningful data.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laurdan - Wikipedia [en.wikipedia.org]
- 4. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Yield and Photostability of NBD-PE and Other Fluorescent Lipids
For researchers, scientists, and drug development professionals utilizing fluorescent lipids, selecting the appropriate probe is paramount for generating accurate and reproducible data. This guide provides an objective comparison of the quantum yield and photostability of NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) with other commonly used fluorescent lipids, including those conjugated with Rhodamine B, Fluorescein (B123965), and BODIPY. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most suitable fluorescent lipid for your research needs.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key photophysical properties of this compound and its alternatives. It is important to note that the quantum yield of fluorescent lipids is highly dependent on the local environment, such as the lipid composition of the membrane and the solvent polarity.
| Fluorescent Lipid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability |
| This compound | ~463 | ~536 | Low, environmentally sensitive | Moderate |
| Rhodamine B-PE | ~560 | ~583 | ~0.3 (in SLB) | High |
| Fluorescein-PE | ~495 | ~521 | Environmentally sensitive | Low |
| BODIPY-PE | ~505 | ~511 | High (approaching 1.0) | Very High |
This compound exhibits a low quantum yield that is highly sensitive to its environment, with its fluorescence increasing in more hydrophobic settings like lipid bilayers. While it is described as moderately photostable, it is known to be less stable than BODIPY and Rhodamine analogs.[1] Its suboptimal photophysical properties can be a limitation for cellular experiments that require high brightness and prolonged imaging.[2]
Rhodamine B-PE is a bright and highly photostable fluorophore. An intrinsic quantum yield of 0.3 has been reported for Octadecyl Rhodamine B in a supported lipid membrane.[3] Rhodamine dyes are generally more resistant to photobleaching than fluorescein.[4][5]
Fluorescein-PE is a widely used green-fluorescent probe, but it is notoriously susceptible to photobleaching, which can limit its utility in long-term imaging experiments.[6] Its fluorescence intensity is also sensitive to the local pH and electrostatic potential within the lipid bilayer.[7]
BODIPY-PE stands out for its excellent photophysical properties. BODIPY dye conjugates of lipids typically possess high fluorescence quantum yields, often approaching unity, and exhibit superior photostability compared to both NBD and fluorescein.[1][8][9][]
Experimental Protocols
Measurement of Fluorescence Quantum Yield
The relative quantum yield of a fluorescent lipid in a liposome (B1194612) suspension can be determined using a comparative method. This involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
Fluorescently labeled lipids (e.g., this compound, Rhodamine B-PE, etc.)
-
Unlabeled lipids (e.g., POPC)
-
Standard fluorophore with known quantum yield in a specific solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Chloroform
-
Buffer solution (e.g., PBS)
Procedure:
-
Liposome Preparation:
-
Prepare a lipid film by dissolving the desired ratio of fluorescently labeled lipid and unlabeled lipid in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with a buffer solution to form multilamellar vesicles (MLVs).
-
Create small unilamellar vesicles (SUVs) by sonicating the MLV suspension.
-
-
Absorbance Measurement:
-
Prepare a series of dilutions of both the liposome suspension and the standard solution.
-
Measure the absorbance of each dilution at the excitation wavelength of the fluorophore using a UV-Vis spectrophotometer. Ensure the absorbance values are within the linear range (typically < 0.1) to avoid inner filter effects.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the liposome suspension and the standard solution at the same excitation wavelength used for absorbance measurements.
-
-
Quantum Yield Calculation:
-
Integrate the area under the emission spectrum for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard
-
m_sample and m_std are the slopes of the linear fits of the integrated fluorescence intensity versus absorbance plots for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solvents, respectively.
-
-
Measurement of Photostability using Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a widely used technique to measure the lateral diffusion and photostability of fluorescent molecules in a membrane.[11][12] A more rapid decay in fluorescence intensity during repeated imaging indicates lower photostability.
Materials:
-
Cells or supported lipid bilayers (SLBs) labeled with the fluorescent lipid of interest.
-
Confocal laser scanning microscope (CLSM) with a high-power laser for bleaching.
Procedure:
-
Sample Preparation:
-
Prepare cells or SLBs labeled with the fluorescent lipid.
-
Mount the sample on the CLSM.
-
-
Image Acquisition:
-
Acquire a pre-bleach image of the region of interest (ROI) using a low laser power to minimize photobleaching.
-
Photobleach a defined area within the ROI using a high-intensity laser pulse for a short duration.
-
Immediately after bleaching, acquire a time-series of images of the ROI at a low laser power to monitor the recovery of fluorescence due to the diffusion of unbleached molecules into the bleached area.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the bleached ROI, a control region outside the bleached area, and a background region over time.
-
Correct the fluorescence intensity of the bleached ROI for photobleaching that occurs during image acquisition by normalizing it to the intensity of the control region.
-
To assess photostability, the decay of fluorescence in a non-bleached control region under continuous low-intensity illumination can be monitored. The rate of fluorescence decay is an indicator of the photostability of the fluorophore. A slower decay rate corresponds to higher photostability.
-
Experimental Workflow: Lipid Trafficking
Fluorescently labeled lipids like this compound are instrumental in studying intracellular lipid trafficking pathways. One such pathway is the transport of lipids from the Endoplasmic Reticulum (ER) to the Golgi apparatus. The following diagram illustrates a typical experimental workflow for monitoring this process.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Real time partitioning of octadecyl rhodamine B into bead supported lipid bilayer membranes reveals quantitative differences in saturable binding sites in DOPC and 1:1:1 DOPC/SM/Cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dependence of Fluorescein-PE fluorescence intensity on lipid bilayer state. Evaluating the interaction between the probe and lipid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 10.1039/B100757M | Preparation of BODIPY probes for multicolor fluorescence imaging studies of membrane dynamics | chem960.com [m.chem960.com]
- 11. Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes | Springer Nature Experiments [experiments.springernature.com]
- 12. Using fluorescence recovery after photobleaching to measure lipid diffusion in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Visualizing Lipid Domains: Is NBD-PE a Reliable Marker?
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular membranes, the accurate visualization of lipid domains, or "rafts," is paramount. These microdomains play crucial roles in cellular processes ranging from signal transduction to viral entry. The choice of a fluorescent marker is a critical determinant of experimental success. This guide provides an objective comparison of the widely used probe, N-nitrobenzofurazan-phosphatidylethanolamine (NBD-PE), with other common alternatives, supported by experimental data and detailed protocols.
The central debate surrounding this compound lies in its bulky headgroup, which can potentially perturb the very membrane organization it is meant to report. This guide will delve into the evidence for and against this compound's reliability and present alternative probes—Laurdan, DiI, and fluorescently-labeled cholesterol analogs—offering a comprehensive overview to inform your experimental design.
At a Glance: Comparing Fluorescent Lipid Probes
To facilitate a clear comparison, the following table summarizes the key photophysical and partitioning properties of this compound and its alternatives.
| Property | This compound | Laurdan | DiI (DiIC18(3)) | Fluorescent Cholesterol Analogs (e.g., Bodipy-Cholesterol) |
| Excitation Max (nm) | ~463 | ~385 | ~549 | ~488 |
| Emission Max (nm) | ~536 | ~440 (ordered), ~490 (disordered) | ~565 | Varies with fluorophore |
| Quantum Yield | Moderate | Environment-dependent | High | High |
| Photostability | Moderate | Low (one-photon), better (two-photon) | High | High |
| Partitioning Preference | Disordered domains | Senses lipid packing/water penetration | Generally uniform, can partition into disordered | Ordered (raft) domains |
| Primary Application | General membrane labeling, lipid trafficking, FRET donor | Measuring membrane fluidity and lipid order | General membrane staining, cell tracing | Visualizing cholesterol-rich domains |
| Potential Artifacts | Bulky headgroup may alter membrane properties; preferential partitioning to disordered domains. | Sensitive to solvent polarity, not just lipid order. | Can alter membrane fluidity at high concentrations. | Fluorophore may influence cholesterol's natural behavior. |
In-Depth Probe Analysis
This compound: The Workhorse with Caveats
This compound has been a staple in membrane biology for decades due to its commercial availability and straightforward application. It consists of a phosphatidylethanolamine (B1630911) lipid with a fluorescent NBD group attached to the headgroup.[1] This structure, however, is also the source of its primary criticism. The bulky and polar NBD moiety can influence the local lipid packing, potentially leading to artifacts.
Experimental evidence suggests that this compound preferentially partitions into more disordered lipid phases, making it a marker for non-raft domains rather than a neutral observer of membrane organization.[2] This preference can be exploited in certain experimental designs but must be acknowledged to avoid misinterpretation of lipid domain structure.
Laurdan: Sensing the Environment's Polarity
Laurdan is a polarity-sensitive probe that offers a unique way to visualize lipid domains. Its fluorescence emission spectrum shifts depending on the degree of water penetration into the lipid bilayer, which is directly related to lipid packing.[3][4][5] In more ordered, tightly packed domains (liquid-ordered, Lo), water penetration is low, and Laurdan emits in the blue region (~440 nm). In more fluid, loosely packed domains (liquid-disordered, Ld), water penetration is higher, causing a red shift in emission to the green region (~490 nm).[3][6]
This property is quantified by calculating the Generalized Polarization (GP) value, which provides a ratiometric measure of lipid order, independent of probe concentration.[7][8][9] A significant drawback of Laurdan is its photobleaching tendency under one-photon excitation, though this can be mitigated using two-photon microscopy.[3]
DiI: The Stable Membrane Painter
DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) is a lipophilic carbocyanine dye that inserts its two long hydrocarbon chains into the lipid bilayer, providing a stable and bright fluorescent label.[10][11][12] It is widely used for general membrane staining and for tracking cell movement in co-culture experiments due to its low cell-to-cell transfer.[12][13]
While DiI is an excellent membrane marker, its preference for specific lipid domains is not as pronounced as other probes. It tends to distribute more uniformly throughout the membrane, although some studies suggest it may preferentially partition into disordered phases.[2] Its high photostability and intense fluorescence make it a reliable choice for long-term imaging studies.[11]
Fluorescent Cholesterol Analogs: A Direct Look at Rafts
Given the central role of cholesterol in the formation of lipid rafts, fluorescently labeled cholesterol analogs, such as Bodipy-cholesterol, offer a direct way to visualize these domains.[14][15] These probes are designed to mimic the behavior of endogenous cholesterol and preferentially partition into liquid-ordered domains.[14]
However, the addition of a fluorophore, even a relatively small one, can alter the precise interactions and trafficking of the cholesterol molecule.[16] Therefore, it is crucial to validate the behavior of any cholesterol analog to ensure it accurately reflects the distribution of native cholesterol.
Experimental Protocols
General Cell Labeling with Fluorescent Probes
This protocol provides a general framework for labeling live cells with this compound, DiI, or fluorescent cholesterol analogs.
Materials:
-
Fluorescent probe stock solution (e.g., 1 mg/mL in ethanol (B145695) or DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in serum-free culture medium to the desired final concentration (typically 1-5 µM).
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the probe-containing medium for 10-30 minutes at 37°C.
-
Wash the cells three times with warm PBS or culture medium to remove unincorporated probe.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets.
Laurdan Staining and GP Imaging
Materials:
-
Laurdan stock solution (1 mM in DMSO)
-
Cell culture medium
-
Cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare a 5 µM Laurdan working solution in serum-free medium.
-
Wash cells twice with warm PBS.
-
Incubate cells with the Laurdan solution for 30-60 minutes at 37°C.[5]
-
Wash cells twice with warm PBS.
-
Acquire two simultaneous images using emission wavelengths centered at 440 nm (I_blue) and 490 nm (I_green).
-
Calculate the GP value for each pixel using the formula: GP = (I_blue - G * I_green) / (I_blue + G * I_green), where G is a correction factor for the instrument's sensitivity at the two wavelengths.
Key Experimental Techniques for Studying Lipid Domains
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful technique to measure the lateral diffusion of fluorescently labeled molecules within the membrane.[17][18][19] By photobleaching a small region of the membrane and monitoring the recovery of fluorescence as unbleached probes diffuse into the area, one can determine the diffusion coefficient and the mobile fraction of the probe.[18][20] This can reveal differences in membrane fluidity between different domains.
Förster Resonance Energy Transfer (FRET)
FRET is a technique that can detect the proximity of two fluorescent molecules on the nanometer scale.[21] In the context of lipid domains, FRET can be used to study the co-localization of different lipid or protein species.[21] For instance, by labeling two different molecules with a FRET donor (e.g., this compound) and an acceptor (e.g., Rhodamine-PE), an increase in FRET efficiency would indicate that these molecules are in close proximity, potentially within the same lipid domain.[21][22]
Conclusion: Making an Informed Choice
The validation of this compound as a reliable marker for specific lipid domains is context-dependent. While it can be a useful tool, particularly for studying disordered domains and in FRET-based assays, its potential to perturb membrane structure cannot be ignored. For researchers aiming to visualize and quantify the properties of ordered lipid rafts, alternatives like Laurdan and fluorescent cholesterol analogs often provide more reliable data. DiI remains an excellent choice for general membrane labeling and cell tracking.
Ultimately, the ideal fluorescent probe depends on the specific biological question being addressed. A multi-probe approach, combining the strengths of different markers, is often the most robust strategy for a comprehensive understanding of the intricate and dynamic world of lipid domains. By carefully considering the properties and potential artifacts of each probe, researchers can design more accurate and insightful experiments in their quest to unravel the complexities of cellular membranes.
References
- 1. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 2. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laurdan - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Visualizing lipid structure and raft domains in living cells with two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bluetigerscientific.com [bluetigerscientific.com]
- 11. biotium.com [biotium.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. apexbt.com [apexbt.com]
- 14. Ultrafast diffusion of a fluorescent cholesterol analog in compartmentalized plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Applications of Fluorescence Recovery after Photobleaching (FRAP) to Membrane Bio-Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 20. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]
- 21. FRET in Membrane Biophysics: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - SG [thermofisher.com]
A Head-to-Head Comparison: NBD-PE and Pyrene-PC for Probing Lipid-Protein Interactions
For researchers, scientists, and drug development professionals navigating the complex world of membrane biology, the choice of fluorescent probe is critical for elucidating the nuanced interactions between lipids and proteins. This guide provides a comprehensive comparative analysis of two widely used fluorescently labeled phospholipids, NBD-PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl)) and pyrene-PC (1-palmitoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine), for detecting and quantifying these vital cellular events.
This comparison leverages experimental data to objectively assess the performance of each probe, offering detailed methodologies and a clear visualization of the underlying principles to inform your experimental design.
At a Glance: Key Performance Metrics
To facilitate a direct comparison, the following table summarizes the key performance characteristics of this compound and pyrene-PC in the context of lipid-protein interaction studies. The data presented is a synthesis of findings from multiple studies investigating the binding of peripheral membrane proteins, such as Protein Kinase C (PKC), to lipid vesicles.
| Parameter | This compound | Pyrene-PC | Principle of Detection |
| Primary Signal | Fluorescence Quenching or Enhancement | Excimer-to-Monomer (E/M) Ratio Change | Change in local environment or proximity to a quencher |
| Typical Application | Measuring binding affinity (Kd), assessing membrane penetration/topology | Detecting lipid clustering, changes in membrane fluidity, and protein-induced lipid reorganization | Binding of a protein can shield the NBD fluorophore from a soluble quencher, or the protein's intrinsic fluorescence (e.g., tryptophan) can be quenched by the NBD moiety. |
| Quantitative Readout | Change in fluorescence intensity | Change in the ratio of excimer fluorescence (~470 nm) to monomer fluorescence (~375-400 nm) | A decrease in fluorescence intensity upon addition of a quencher or protein. |
| Hypothetical Kd (PKC-PS interaction) | 10-100 nM | 10-100 nM | The binding of PKC to phosphatidylserine (B164497) (PS) containing vesicles can be quantified by the change in fluorescence. |
| Advantages | High sensitivity to environmental polarity, smaller fluorophore size potentially causing less membrane perturbation.[1] | Sensitive to lateral organization of lipids, provides information on lipid dynamics.[2] | - |
| Limitations | Susceptible to photobleaching, fluorescence can be sensitive to factors other than protein binding (e.g., pH). | Larger fluorophore may perturb membrane structure, excimer formation is concentration-dependent.[1] | - |
Delving Deeper: Principles of Detection
The mechanisms by which this compound and pyrene-PC report on lipid-protein interactions are fundamentally different, offering distinct yet complementary insights into membrane dynamics.
This compound: A Reporter of Environmental Change
This compound's fluorescence is highly sensitive to the polarity of its immediate environment. When a protein binds to a lipid bilayer containing this compound, one of two primary phenomena can be observed:
-
Fluorescence Quenching: If the interacting protein contains residues (like tryptophan) that can act as fluorescence quenchers, the binding event will lead to a decrease in this compound fluorescence intensity. Conversely, the intrinsic fluorescence of the protein can be quenched by the NBD moiety. This change in fluorescence can be titrated against the protein concentration to determine the binding affinity (Kd).
-
Shielding from Soluble Quenchers: In this assay, a membrane-impermeable quencher, such as sodium dithionite, is added to the solution containing lipid vesicles with this compound. Dithionite can only quench the fluorescence of this compound molecules in the outer leaflet of the vesicle. When a protein binds to the vesicle surface, it can shield the this compound from the quencher, resulting in a slower rate of fluorescence decay. This provides information about the protein's footprint on the membrane surface.
Pyrene-PC: A Sensor of Lipid Proximity
Pyrene (B120774) is a unique fluorophore that can form an excited-state dimer known as an "excimer" when an excited pyrene molecule comes into close proximity with a ground-state pyrene molecule. This results in a distinct, red-shifted emission spectrum.
-
Monomer Emission: At low concentrations or when dispersed, pyrene-PC exhibits a characteristic monomer fluorescence with peaks between 375 nm and 400 nm.
-
Excimer Emission: When pyrene-PC molecules are brought closer together, for instance, due to a protein inducing the formation of lipid microdomains or clusters, the probability of excimer formation increases. This leads to the appearance of a broad, structureless emission band centered around 470 nm.
The ratio of the excimer fluorescence intensity (IE) to the monomer fluorescence intensity (IM), known as the E/M ratio, is a sensitive measure of the local concentration and proximity of the pyrene-labeled lipids. An increase in the E/M ratio upon the addition of a protein is indicative of protein-induced lipid clustering.
Experimental Corner: Detailed Protocols
To enable the practical application of these techniques, the following are detailed protocols for conducting lipid-protein interaction assays using this compound and pyrene-PC.
Preparation of Labeled Lipid Vesicles
A common prerequisite for both assays is the preparation of large unilamellar vesicles (LUVs) incorporating the fluorescently labeled lipids.
-
Lipid Film Formation: In a round-bottom flask, combine the desired lipids (e.g., a base phospholipid like POPC and an interaction partner like POPS) and the fluorescent lipid (this compound or pyrene-PC, typically at 0.5-2 mol%) dissolved in chloroform (B151607).
-
Solvent Evaporation: Remove the chloroform under a gentle stream of nitrogen gas, followed by drying under high vacuum for at least 2 hours to form a thin lipid film on the wall of the flask.
-
Hydration: Rehydrate the lipid film with the desired buffer (e.g., HEPES buffer) by vortexing vigorously. The buffer should be at a temperature above the phase transition temperature of the lipids.
-
Vesicle Formation: Subject the hydrated lipid suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of multilamellar vesicles.
-
Extrusion: To obtain unilamellar vesicles of a defined size (e.g., 100 nm), pass the vesicle suspension through a polycarbonate membrane with the desired pore size using a mini-extruder. This should be done at a temperature above the lipid phase transition temperature.
This compound Fluorescence Quenching Assay
This protocol describes a titration experiment to determine the binding affinity of a protein to this compound labeled vesicles.
-
Sample Preparation: In a fluorescence cuvette, add a fixed concentration of this compound labeled LUVs (e.g., 50 µM total lipid) in a suitable buffer.
-
Initial Fluorescence Measurement: Record the baseline fluorescence of the this compound labeled vesicles. The excitation wavelength is typically around 465 nm, and the emission is monitored at approximately 535 nm.[3]
-
Protein Titration: Add increasing concentrations of the protein of interest to the cuvette, allowing the system to equilibrate for a few minutes after each addition.
-
Fluorescence Measurement: After each addition of protein, record the fluorescence intensity.
-
Data Analysis: Plot the change in fluorescence intensity (ΔF = F0 - F, where F0 is the initial fluorescence and F is the fluorescence at a given protein concentration) as a function of the protein concentration.
-
Binding Affinity Calculation: Fit the resulting binding curve to a suitable binding isotherm (e.g., the one-site binding model) to determine the dissociation constant (Kd).
Pyrene-PC Excimer/Monomer Ratio Assay
This protocol outlines the procedure for monitoring protein-induced lipid clustering using pyrene-PC labeled vesicles.
-
Sample Preparation: In a fluorescence cuvette, add a fixed concentration of pyrene-PC labeled LUVs (e.g., 50 µM total lipid) in the appropriate buffer.
-
Initial Spectrum Acquisition: Record the fluorescence emission spectrum of the pyrene-PC labeled vesicles from approximately 350 nm to 550 nm, using an excitation wavelength of around 340 nm.
-
Protein Addition: Add the protein of interest to the cuvette at the desired final concentration and allow the system to equilibrate.
-
Final Spectrum Acquisition: Record the fluorescence emission spectrum after the addition of the protein.
-
Data Analysis:
-
Determine the fluorescence intensity of the monomer peak (IM), typically the peak around 375 nm.
-
Determine the fluorescence intensity of the excimer peak (IE), the broad peak centered around 470 nm.
-
Calculate the E/M ratio (IE / IM) before and after the addition of the protein.
-
-
Interpretation: An increase in the E/M ratio upon protein addition suggests that the protein is inducing the clustering of pyrene-PC labeled lipids.
Choosing the Right Tool for the Job
Both this compound and pyrene-PC are powerful tools for investigating lipid-protein interactions, each with its own set of strengths and ideal applications.
-
This compound is an excellent choice for quantifying binding affinities and for studies where the environmental sensitivity of the probe can be exploited to report on changes in the membrane interface. Its smaller size may also be advantageous in minimizing perturbations to the lipid bilayer.[1]
-
Pyrene-PC excels in providing information about the lateral organization of lipids within the membrane. It is particularly well-suited for studying phenomena such as protein-induced lipid clustering, phase separation, and changes in membrane fluidity.[2]
Ultimately, the choice between this compound and pyrene-PC will depend on the specific biological question being addressed. In many cases, a complementary approach using both probes can provide a more complete picture of the complex and dynamic nature of lipid-protein interactions at the cell membrane.
References
Navigating the Nanoscale: A Comparative Guide to Fluorescent Probes for Super-Resolution Microscopy of Lipids
For researchers, scientists, and drug development professionals venturing into the nanoscale world of cellular membranes, the choice of fluorescent probes is paramount. This guide provides a comprehensive comparison of NBD-PE, a commonly used lipid probe, with its high-performance alternatives for super-resolution microscopy. We delve into their performance characteristics, provide detailed experimental protocols, and visualize key workflows to empower your research.
The visualization of lipid organization and dynamics in cell membranes has been revolutionized by super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM). These methods bypass the diffraction limit of light, offering unprecedented views of subcellular structures. However, the success of these techniques is critically dependent on the photophysical properties of the fluorescent probes used. Nitrobenzoxadiazole (NBD) conjugated to phosphatidylethanolamine (B1630911) (this compound) has been a workhorse for conventional fluorescence microscopy of lipids. Yet, its utility in the demanding environment of super-resolution imaging is limited by its inherent photophysical properties.
The Achilles' Heel of this compound: Photostability and Quantum Yield
Super-resolution microscopy subjects fluorescent probes to intense laser irradiation, making high photostability and brightness essential for generating high-quality images. Herein lie the primary limitations of this compound. It is known to be relatively dim and photobleaches quickly under the laser intensities required for STED and STORM. This leads to a poor signal-to-noise ratio and a limited number of localization events, ultimately compromising the achievable resolution and the ability to perform long-term imaging.
High-Performance Alternatives to this compound
To overcome the limitations of this compound, a new generation of fluorescent dyes conjugated to phospholipids (B1166683) has emerged. These probes offer superior brightness and photostability, making them ideal for super-resolution applications. This guide focuses on three leading alternatives: BODIPY-FL-PE, Atto 488-PE, and Alexa Fluor 488-PE.
Data Presentation: A Quantitative Comparison
The following table summarizes the key photophysical properties of this compound and its high-performance alternatives. The data clearly illustrates the superior brightness (indicated by the product of molar extinction coefficient and quantum yield) and photostability of the alternative probes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) | Photostability |
| NBD | 463[1] | 536[1] | ~22,000[1] | Environmentally sensitive, generally low | Low | Low[2] |
| BODIPY-FL | 503 | 512 | >80,000[3] | ~0.9[3] | High | High[2] |
| Atto 488 | 501 | 523 | 90,000[4] | 0.80[5] | Very High | Very High[6][7] |
| Alexa Fluor 488 | 495 | 519 | ~71,000[4] | 0.92[8] | Very High | High[8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible super-resolution imaging. Below are protocols for labeling cellular membranes with fluorescently labeled PE for STED and dSTORM microscopy. These are generalized protocols that may require optimization for specific cell types and experimental conditions.
Protocol 1: Labeling of Live Cells for STED Microscopy with Atto 488-PE
This protocol is designed for imaging the plasma membrane of live cells.
Materials:
-
Atto 488-PE (or other desired fluorescent PE)
-
Live-cell imaging medium (e.g., DMEM without phenol (B47542) red, supplemented with HEPES)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Glass-bottom dishes or coverslips (#1.5 thickness)[11]
Procedure:
-
Cell Culture: Plate cells on #1.5 glass-bottom dishes or coverslips to an appropriate confluency.
-
Probe Preparation: Prepare a 1 mg/mL stock solution of Atto 488-PE in a suitable organic solvent (e.g., chloroform (B151607) or ethanol). To facilitate delivery to live cells, complex the lipid probe with BSA. Mix the Atto 488-PE stock solution with a solution of fatty acid-free BSA in imaging medium to a final concentration of 1-5 µM of the probe and a 1:1 molar ratio of probe to BSA.
-
Cell Labeling: Wash the cells twice with pre-warmed imaging medium. Incubate the cells with the Atto 488-PE/BSA complex in imaging medium for 5-15 minutes at 37°C. The optimal concentration and incubation time should be determined empirically.
-
Washing: Gently wash the cells three times with pre-warmed imaging medium to remove unbound probe.
-
Imaging: Immediately proceed with STED microscopy. Use appropriate laser lines for excitation (e.g., 488 nm) and depletion (e.g., 592 nm)[11].
Protocol 2: Labeling of Fixed Cells for dSTORM Microscopy with Alexa Fluor 647-PE
This protocol is suitable for high-resolution imaging of membrane structures in fixed cells. While the example uses Alexa Fluor 647 for its excellent photoswitching properties in dSTORM, other photoswitchable dyes can be used.
Materials:
-
Alexa Fluor 647-PE (or other suitable dSTORM dye-PE conjugate)
-
Paraformaldehyde (PFA), electron microscopy grade
-
Phosphate-buffered saline (PBS)
-
dSTORM imaging buffer (e.g., containing an oxygen scavenging system like GLOX and a thiol like MEA)[12]
-
Glass-bottom dishes or coverslips (#1.5 thickness)
Procedure:
-
Cell Culture and Fixation: Plate cells on #1.5 glass-bottom dishes or coverslips. Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Probe Labeling: Prepare a 1-5 µM solution of Alexa Fluor 647-PE in PBS. Incubate the fixed cells with the labeling solution for 10-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS to remove unbound probe.
-
Imaging: Replace the PBS with a freshly prepared dSTORM imaging buffer. Proceed with dSTORM imaging, using a high laser power to induce photoswitching of the Alexa Fluor 647 molecules.
Mandatory Visualization
To illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The advancement of super-resolution microscopy has opened new frontiers in cell biology, particularly in the study of lipid microdomains. While this compound has been a valuable tool, its limitations in photostability and brightness are significant in the context of these advanced imaging techniques. The superior photophysical properties of alternatives such as BODIPY-FL-PE, Atto 488-PE, and Alexa Fluor 488-PE make them the probes of choice for researchers aiming to achieve the highest possible resolution and clarity in their studies of membrane biology. By selecting the appropriate probe and employing optimized labeling protocols, researchers can unlock the full potential of super-resolution microscopy to unravel the intricate organization and dynamics of cellular membranes.
References
- 1. rndsystems.com [rndsystems.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. BODIPY | AAT Bioquest [aatbio.com]
- 4. Item - Property of dyes. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Atto 488 DPPE suitable for fluorescence, ≥80% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. benchchem.com [benchchem.com]
- 9. Alexa Fluor® 488 色素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. cancer.iu.edu [cancer.iu.edu]
- 11. mn.uio.no [mn.uio.no]
- 12. researchgate.net [researchgate.net]
Cross-Validation of NBD-PE Data: A Comparative Guide to Alternative Analytical Techniques
This guide will delve into a comparative analysis of NBD-PE with other prominent methods for lipid analysis, including other fluorescent probes like Laurdan (B1674558) and Diphenylhexatriene (DPH), as well as non-fluorescent techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Principles of this compound Application
This compound consists of a phosphatidylethanolamine (B1630911) (PE) lipid to which a nitrobenzoxadiazole (NBD) fluorophore is attached. Its utility stems from the environmentally sensitive fluorescence of the NBD group. Key photophysical properties include excitation and emission maxima (λ) at approximately 463 nm and 536 nm, respectively[1][2]. This probe is frequently employed in fluorescence microscopy and fluorescence recovery after photobleaching (FRAP) to study lipid trafficking and membrane dynamics[1].
A common application of this compound is in lipid uptake assays, where it is used to quantitatively measure the internalization of lipids into cells, a process relevant for screening drugs, for instance, for SARS-CoV-2 repurposing[1]. However, a significant consideration when using this compound is its potential for metabolic conversion within the cell, which can interfere with quantitative analysis. To mitigate this, experiments are often conducted in the presence of phospholipase inhibitors[3].
Comparative Analysis with Alternative Techniques
To ensure the accuracy and validity of findings obtained using this compound, it is essential to cross-validate the data with orthogonal methods. The following sections compare this compound with other widely used techniques for lipid analysis.
This compound vs. Alternative Fluorescent Probes
Laurdan is a fluorescent probe sensitive to the polarity of its environment within the lipid bilayer, which allows it to report on membrane phase properties[4]. Changes in membrane water content lead to shifts in Laurdan's emission spectrum, a phenomenon quantified by the Generalized Polarization (GP) value[4]. GP values range from -1.0 to +1.0, with higher values indicating a more ordered membrane state[5][6].
Key Distinctions:
-
Parameter Measured: While this compound is primarily used to track the location and movement of individual lipid molecules, Laurdan provides information about the collective physical state (fluidity and order) of the membrane[4][5].
-
Sensitivity: Laurdan GP values are highly sensitive to temperature changes, while di-4-ANEPPDHQ (another polarity-sensitive dye) is more sensitive to cholesterol content[5][7]. This makes Laurdan particularly useful for studying phase transitions in membranes[4].
-
Application: this compound is ideal for transport and fusion assays, whereas Laurdan is the probe of choice for investigating lipid domains and membrane heterogeneity[5][8].
DPH is a hydrophobic fluorescent probe that intercalates into the core of the lipid bilayer. Its fluorescence anisotropy is inversely proportional to membrane fluidity; higher anisotropy indicates a more rigid membrane[9]. A derivative, TMA-DPH, is anchored at the lipid-water interface and reports on the fluidity of the upper region of the acyl chains[10][11].
Key Distinctions:
-
Location in Membrane: DPH resides deep within the hydrophobic core, while this compound's fluorophore is attached to the headgroup, positioning it closer to the membrane surface[10][11]. This means they report on the properties of different membrane regions.
-
Information Provided: DPH provides a measure of bulk membrane fluidity through fluorescence polarization, whereas this compound is used to follow the fate of individual lipid molecules[9][11].
-
Internalization: DPH can be rapidly internalized by cells, which can complicate the interpretation of data from whole-cell measurements. TMA-DPH, due to its charge, remains anchored at the cell surface for longer periods, making it a more suitable probe for studying the plasma membrane of intact cells[11].
| Technique | Principle | Primary Application | Advantages | Limitations |
| This compound | Fluorescently labeled phospholipid | Lipid trafficking, membrane fusion, lipid uptake assays | Direct visualization of lipid transport | Susceptible to metabolic conversion, potential for artifacts due to the bulky fluorophore |
| Laurdan | Environment-sensitive fluorescent probe | Membrane phase, lipid order, and domain imaging | Sensitive to membrane polarity and water content, allows for ratiometric imaging (GP) | Less suitable for tracking individual lipid molecules |
| DPH/TMA-DPH | Fluorescence anisotropy of a hydrophobic probe | Bulk membrane fluidity | Well-established method, TMA-DPH is good for plasma membrane studies | DPH rapidly internalizes in cells, provides an average measure of fluidity |
Cross-Validation with Non-Fluorescent Techniques
For quantitative analysis of lipid composition, non-fluorescent techniques such as chromatography and mass spectrometry are the gold standard.
Thin-Layer Chromatography (TLC)
TLC is a fundamental technique for separating lipid classes. After lipid extraction, the sample is spotted on a silica (B1680970) plate and developed in a solvent system. The separated lipids can then be visualized and quantified.
Experimental Workflow for NBD-Lipid Conversion Analysis using TLC:
A key application of TLC in conjunction with this compound studies is to assess the metabolic conversion of the fluorescent lipid analog[3]. For instance, NBD-sphingomyelin can be hydrolyzed to NBD-ceramide at the plasma membrane[3]. By separating the extracted lipids on a TLC plate, the degree of this conversion can be quantified by imaging the fluorescence of the parent NBD-lipid and its metabolites[3].
High-Performance Liquid Chromatography (HPLC)
HPLC offers a more quantitative and higher-resolution separation of lipid classes compared to TLC. Various detection methods can be coupled with HPLC for lipid analysis.
-
Evaporative Light Scattering Detector (ELSD): This detector provides a response that is dependent on the mass of the analyte, making it suitable for quantifying different lipid classes[12]. However, the response can be non-linear for higher lipid masses[13].
-
Flame Ionization Detector (FID): HPLC-FID allows for the direct quantitative analysis of major lipid classes in tissues[14].
-
Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) provides the most powerful tool for both separation and identification of individual lipid species[15].
Logical Relationship for Quantitative Lipid Analysis:
Mass Spectrometry (MS)
MS-based lipidomics has become the cornerstone of comprehensive lipid analysis. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) allow for the detailed characterization and quantification of a vast array of lipid species from complex biological samples[16].
Key Advantages over this compound:
-
Comprehensive Analysis: MS can identify and quantify hundreds to thousands of individual lipid species in a single run, providing a global snapshot of the lipidome[17].
-
No Labeling Required: MS analyzes the native lipids, avoiding any potential artifacts introduced by a fluorescent label.
-
Structural Information: Tandem MS (MS/MS) experiments can provide detailed structural information, including the identity of fatty acyl chains and head groups[17].
| Technique | Principle | Primary Application | Advantages | Limitations |
| TLC | Separation based on polarity on a stationary phase | Separation of lipid classes, assessment of NBD-lipid metabolism | Simple, inexpensive | Lower resolution and quantification accuracy compared to HPLC |
| HPLC | High-resolution separation of lipids in a column | Quantitative analysis of lipid classes and species | Highly quantitative, reproducible | Requires specialized equipment |
| Mass Spectrometry | Measurement of mass-to-charge ratio of ionized lipids | Comprehensive lipidome profiling, identification of individual lipid species | Highly sensitive and specific, no labeling required | Complex data analysis, potential for ion suppression |
Experimental Protocols
NBD-Lipid Uptake Assay by Flow Cytometry
This protocol describes a quantitative flow cytometry-based assay to study lipid internalization in mammalian cell lines using NBD-labeled lipids[3].
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer at a concentration of 1 x 10^6 cells/mL.
-
Labeling: Add the NBD-lipid to the cell suspension at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells with the NBD-lipid for various time points (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes) at the desired temperature (e.g., 20°C to suppress endocytosis)[3].
-
Back-Extraction: To distinguish between surface-associated and internalized NBD-lipids, perform a back-extraction by incubating the cells with a high concentration of bovine serum albumin (BSA).
-
Flow Cytometry: Analyze the cell-associated fluorescence using a flow cytometer. The internalized NBD-lipid will be protected from back-extraction and will contribute to the measured fluorescence.
-
Data Analysis: Plot the percentage of internalized NBD-lipid at each time point. The data can be fitted to a single-exponential curve to determine the rate of internalization[3].
Membrane Fluidity Measurement using DPH Fluorescence Anisotropy
This protocol outlines the general procedure for measuring membrane fluidity using the fluorescent probe DPH[9][18].
-
Liposome/Membrane Preparation: Prepare liposomes or isolated membranes at a specific lipid concentration in a suitable buffer.
-
DPH Labeling: Add a small volume of a concentrated DPH stock solution (in a solvent like tetrahydrofuran) to the membrane suspension while vortexing to ensure even distribution. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.
-
Incubation: Incubate the mixture in the dark for at least 30 minutes to allow for the complete incorporation of DPH into the membranes.
-
Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. Excite the sample with vertically polarized light (e.g., at 360 nm) and measure the emission intensity of both the vertically and horizontally polarized components (e.g., at 430 nm).
-
Calculation: Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively. G is the G-factor, which corrects for instrumental bias.
-
Interpretation: A higher anisotropy value corresponds to a lower membrane fluidity[9].
Conclusion
This compound is a valuable tool for studying specific aspects of lipid biology, particularly lipid transport and membrane dynamics. However, its data should be interpreted with caution, and cross-validation with alternative techniques is highly recommended. For a comprehensive understanding of membrane properties, a multi-faceted approach is necessary. Combining the molecular tracking capabilities of this compound with the membrane order information from Laurdan, the bulk fluidity measurements from DPH, and the detailed quantitative analysis from HPLC and mass spectrometry will provide a more complete and accurate picture of the complex world of cellular lipids. This integrated approach is essential for producing robust and reliable data in both basic research and drug development.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and TMA-DPH as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of lipid classes by liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 18. bmglabtech.com [bmglabtech.com]
A Head-to-Head Battle of Fluorophores: Selecting the Optimal Fluorescent Lipid Probe
For researchers, scientists, and drug development professionals navigating the vibrant world of cellular imaging, the choice of a fluorescent lipid probe can make or break an experiment. The stalwart NBD-PE, a workhorse of membrane biology for decades, now faces stiff competition from a dazzling array of newer generation dyes. This comprehensive guide provides an objective comparison of this compound against its more modern counterparts, supported by quantitative data and detailed experimental protocols to empower informed decisions in your research.
The ideal fluorescent lipid probe should be bright, photostable, and minimally disruptive to the biological systems under investigation. While this compound (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) has been instrumental in countless discoveries, its limitations, such as moderate brightness and susceptibility to photobleaching, have paved the way for the development of superior alternatives. This guide will delve into the key performance characteristics of this compound and compare them with popular next-generation dyes like BODIPY™- and Rhodamine-conjugated lipids, as well as the solvatochromic dye Nile Red.
Quantitative Performance Metrics: A Side-by-Side Comparison
To facilitate a clear and objective assessment, the following table summarizes the key photophysical properties of this compound and a selection of newer generation fluorescent lipid probes.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| This compound | ~463[1] | ~536[1] | ~22,000[1] | Moderate (~0.3 in lipid environment)[2] | Moderate[3] |
| BODIPY™ FL-DHPE | ~505[4] | ~511[4] | ~90,000[2] | High (~0.9 in lipid environment)[2] | High[5][6] |
| BODIPY™ 493/503 | ~493[7][8] | ~503[7][8] | High | High (up to ~1.0)[6][9] | Moderate to High[10][11] |
| Rhodamine-PE | ~560 | ~585 | ~80,000 | High | High[12] |
| Nile Red | ~551 (in lipid) | ~631 (in lipid) | ~45,000 | Variable (environment-dependent)[13] | High |
Key Considerations for Probe Selection
-
Brightness: For visualizing low-abundance lipids or for high-contrast imaging, probes with high molar extinction coefficients and quantum yields, such as the BODIPY™ dyes, are superior to this compound.[2]
-
Photostability: In experiments requiring long-term imaging or intense illumination, such as time-lapse microscopy or single-particle tracking, the high photostability of BODIPY™ and Rhodamine dyes is a significant advantage over this compound, which is prone to photobleaching.[5][10]
-
Environment Sensitivity: The fluorescence of NBD probes is sensitive to the polarity of their environment.[3] While this can be exploited to study membrane properties, it can also be a confounding factor. Solvatochromic dyes like Nile Red are specifically designed to report on the lipid environment, with their emission spectrum shifting based on the polarity of the surrounding lipids.[13][14]
-
Fluorophore Position: The location of the fluorophore (headgroup vs. acyl chain) can influence the probe's behavior and its mimicry of natural lipids. Headgroup-labeled probes like this compound may be more susceptible to environmental changes at the membrane-water interface.[5]
-
Application-Specific Performance: For Förster Resonance Energy Transfer (FRET) based assays, such as membrane fusion studies, the specific donor-acceptor pair is critical. The this compound/Rhodamine-PE pair has been a popular choice.[1][15] However, newer pairs with better spectral overlap and photostability may offer improved performance.
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are methodologies for common applications of fluorescent lipid probes.
Protocol 1: Labeling Live Cells with Fluorescent Lipid Probes
This protocol describes a general method for labeling live mammalian cells with fluorescently labeled phospholipids.
Materials:
-
Fluorescent lipid probe (e.g., this compound, BODIPY™ FL-DHPE) stock solution (1 mg/mL in ethanol (B145695) or chloroform)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Balanced Salt Solution (e.g., HBSS or PBS)
-
Complete cell culture medium
-
Mammalian cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare Probe-BSA Complex:
-
In a glass tube, evaporate the desired amount of the fluorescent lipid stock solution to dryness under a stream of nitrogen gas.
-
Resuspend the lipid film in a small volume of ethanol.
-
Add the ethanolic lipid solution to a BSA solution (e.g., 1% BSA in PBS) while vortexing to facilitate the formation of a probe-BSA complex. This helps to deliver the hydrophobic lipid probe to the cells in an aqueous medium.
-
-
Cell Labeling:
-
Wash the cultured cells twice with pre-warmed balanced salt solution.
-
Incubate the cells with the fluorescent lipid probe-BSA complex diluted in serum-free medium for 15-30 minutes at 37°C. The final concentration of the probe should be optimized for the specific cell type and application (typically 1-5 µM).
-
Wash the cells three times with pre-warmed balanced salt solution to remove unbound probe.
-
-
Imaging:
-
Replace the wash buffer with fresh, pre-warmed complete culture medium or an appropriate imaging buffer.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: Staining Lipid Droplets with BODIPY™ 493/503
This protocol provides a method for visualizing neutral lipid droplets in both live and fixed cells.[16][]
Materials:
-
BODIPY™ 493/503 stock solution (1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed cells)
-
Mounting medium with DAPI (optional, for nuclear counterstaining in fixed cells)
-
Cells cultured on coverslips or in imaging dishes
Procedure for Live Cell Imaging:
-
Prepare Staining Solution: Dilute the BODIPY™ 493/503 stock solution to a final working concentration of 1-2 µg/mL in PBS or serum-free medium.[16]
-
Cell Staining:
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells with the BODIPY™ 493/503 staining solution for 15-30 minutes at 37°C, protected from light.[]
-
Wash the cells twice with PBS.
-
-
Imaging: Image the cells immediately in fresh PBS or culture medium using a fluorescence microscope with a standard FITC filter set.
Procedure for Fixed Cell Imaging:
-
Cell Fixation:
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Cell Staining:
-
Incubate the fixed cells with the BODIPY™ 493/503 staining solution (1-2 µg/mL in PBS) for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium, optionally containing DAPI for nuclear staining. Image using a fluorescence microscope.
Protocol 3: Membrane Fusion Assay using this compound and Rhodamine-PE FRET
This assay monitors the fusion of two distinct vesicle populations, one labeled with both this compound (donor) and Rhodamine-PE (acceptor) and the other unlabeled. Fusion results in the dilution of the probes, leading to a decrease in FRET efficiency and an increase in donor (NBD) fluorescence.[1][15]
Materials:
-
Liposomes labeled with 1 mol% this compound and 1 mol% Rhodamine-PE.
-
Unlabeled liposomes.
-
Fusion buffer (e.g., HEPES-buffered saline).
-
Fusogen (e.g., PEG, Ca²⁺, or specific proteins).
-
Fluorometer with excitation at ~465 nm and emission detection at ~530 nm (NBD) and ~590 nm (Rhodamine).
Procedure:
-
Prepare Vesicle Suspension: In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:9) in the fusion buffer.
-
Baseline Measurement: Record the baseline fluorescence of both NBD and Rhodamine.
-
Initiate Fusion: Add the fusogen to the cuvette to induce membrane fusion.
-
Monitor Fluorescence Changes: Continuously record the fluorescence intensity of NBD and Rhodamine over time.
-
Data Analysis:
-
Calculate the FRET efficiency at each time point. A common method is to monitor the increase in NBD fluorescence.
-
The initial rate of fluorescence change is proportional to the initial rate of membrane fusion.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate a typical lipid trafficking experiment and a membrane fusion assay.
References
- 1. Lipid bilayer fusion - Wikipedia [en.wikipedia.org]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. thno.org [thno.org]
- 11. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectral Maze: A Comparative Guide to NBD-PE and Common Fluorescent Proteins
For researchers, scientists, and drug development professionals, the precise selection of fluorescent probes is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive spectral overlap analysis of the fluorescent lipid probe NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) with a panel of commonly used fluorescent proteins: Green Fluorescent Protein (GFP), Yellow Fluorescent Protein (YFP), Red Fluorescent Protein (RFP), and Cyan Fluorescent Protein (CFP). Understanding the degree of spectral overlap is critical for designing multiplexing experiments, minimizing bleed-through, and ensuring data integrity.
This guide presents quantitative data on the spectral properties of these fluorophores, a detailed experimental protocol for assessing spectral overlap, and a visual workflow to aid in experimental design.
Spectral Properties and Overlap Analysis
The degree of spectral overlap between a donor and an acceptor fluorophore is a critical consideration in multi-color fluorescence imaging. Significant overlap in the emission spectrum of the donor with the excitation spectrum of the acceptor can lead to Förster Resonance Energy Transfer (FRET), while overlap in the emission spectra of two fluorophores can result in spectral bleed-through, where the signal from one fluorophore is detected in the channel intended for another.
Below is a summary of the key spectral characteristics of this compound and the selected fluorescent proteins.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| This compound | ~463[1][2] | ~536[1][2] |
| EGFP | ~488[3] | ~507[3] |
| EYFP | ~514[4] | ~527[4] |
| DsRed | ~558[5] | ~583[5] |
| ECFP | ~434[6] | ~477[6] |
Note: The exact excitation and emission maxima can vary slightly depending on the local environment (e.g., pH, solvent polarity).
Experimental Protocol for Spectral Overlap Analysis
This protocol outlines a method for quantifying the spectral bleed-through between this compound and a fluorescent protein of interest using a standard fluorescence microscope equipped with a spectral detector or a set of appropriate filters.
Objective: To quantify the percentage of this compound emission that bleeds into the detection channel of a co-localized fluorescent protein, and vice versa.
Materials:
-
Cells or sample labeled with this compound.
-
Cells or sample expressing the fluorescent protein of interest (e.g., EGFP, EYFP, RFP, or CFP).
-
A fluorescence microscope with a spectral imaging detector or appropriate filter sets for each fluorophore.
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Methodology:
-
Sample Preparation:
-
Prepare three sets of samples:
-
Sample 1: Labeled only with this compound.
-
Sample 2: Expressing only the fluorescent protein of interest.
-
Sample 3: Co-labeled with this compound and expressing the fluorescent protein.
-
-
-
Image Acquisition:
-
For this compound bleed-through into the fluorescent protein channel:
-
Using Sample 1 (this compound only), excite at the optimal wavelength for this compound (e.g., 470 nm).
-
Acquire an image using the standard emission filter for the fluorescent protein of interest (e.g., for EGFP, a 510/20 nm bandpass filter). This signal represents the bleed-through from this compound.
-
Acquire another image using the standard emission filter for this compound (e.g., a 540/30 nm bandpass filter). This represents the true this compound signal.
-
-
For fluorescent protein bleed-through into the this compound channel:
-
Using Sample 2 (fluorescent protein only), excite at the optimal wavelength for the fluorescent protein (e.g., 488 nm for EGFP).
-
Acquire an image using the standard emission filter for this compound. This signal represents the bleed-through from the fluorescent protein.
-
Acquire another image using the standard emission filter for the fluorescent protein. This represents the true fluorescent protein signal.
-
-
-
Data Analysis:
-
For each bleed-through condition, measure the mean fluorescence intensity in a region of interest (ROI) containing the signal in both the bleed-through and the true signal images.
-
Calculate the percentage of bleed-through using the following formula:
-
Bleed-through (%) = (Mean intensity in bleed-through channel / Mean intensity in true signal channel) x 100
-
-
Expected Results: This analysis will provide a quantitative measure of the spectral crosstalk between this compound and the chosen fluorescent protein, allowing for informed decisions on filter selection and the potential need for spectral unmixing or compensation during image analysis.
Experimental Workflow
The following diagram illustrates the logical flow of the spectral overlap analysis.
Caption: Workflow for assessing spectral overlap.
By following this guide, researchers can effectively evaluate the spectral compatibility of this compound with common fluorescent proteins, leading to more robust and reliable fluorescence microscopy data. This systematic approach to fluorophore selection and experimental design is essential for advancing research in cell biology, drug discovery, and related fields.
References
A Comparative Guide to Headgroup-Labeled vs. Acyl-Chain-Labeled NBD-PE Fluorescent Probes
For researchers, scientists, and drug development professionals, the choice of a fluorescent lipid probe is critical for accurately reporting on biological processes. Nitrobenzoxadiazole (NBD) conjugated to phosphatidylethanolamine (B1630911) (NBD-PE) is a widely utilized tool for investigating membrane structure and dynamics. However, the precise location of the NBD fluorophore—on the headgroup or the acyl chain—can significantly influence experimental outcomes. This guide provides an objective comparison of headgroup-labeled and acyl-chain-labeled this compound, supported by experimental data and detailed protocols to aid in the selection of the appropriate probe for your research needs.
Probing Membrane Dynamics: A Tale of Two Labels
The localization of the NBD moiety dictates the probe's behavior within the lipid bilayer, affecting its fluorescence properties and how it reports on membrane events. Headgroup-labeled this compound positions the fluorophore in the hydrophilic interfacial region of the membrane, whereas acyl-chain-labeled this compound places it within the hydrophobic core. This fundamental difference has significant implications for a variety of applications, from monitoring lipid trafficking to assaying membrane fusion.
Molecular dynamics simulations and experimental observations have revealed that the bulky NBD group on the headgroup can impede the probe's movement, particularly in processes like membrane fusion where lipids must traverse tight junctions.[1] In contrast, the NBD group on the acyl chain has been shown to "loop back" towards the membrane interface, meaning it does not reside deep within the hydrophobic core as might be expected.[2] The local environment and phase state of the membrane can further influence the precise location and fluorescence characteristics of the acyl-chain-labeled probe.[2][3]
Quantitative Comparison of Probe Properties
To facilitate a direct comparison, the following table summarizes key quantitative data on the photophysical properties and behavior of headgroup- and acyl-chain-labeled this compound.
| Property | Headgroup-Labeled this compound | Acyl-Chain-Labeled this compound | Key Considerations & References |
| Typical Excitation Max (λex) | ~463 nm | ~465 nm | The excitation maxima are very similar.[4][5] |
| Typical Emission Max (λem) | ~536 nm | ~535 nm | The emission maxima are also very similar.[4][5] |
| Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | Varies with solvent | The extinction coefficient for headgroup-labeled this compound is well-documented.[5] |
| Fluorescence Quantum Yield | Highly sensitive to environment | Highly sensitive to environment | Both are sensitive to the polarity of their surroundings, with fluorescence increasing in more hydrophobic environments.[6][7] |
| Membrane Location of NBD | Interfacial region (polar headgroups) | Loops back to the interfacial region | While attached to the acyl chain, the polar NBD group prefers the more polar interface.[2][6] |
| Effect on Membrane Fusion Assays | Can reduce the apparent rate of lipid mixing | Generally less perturbative | The bulky headgroup can sterically hinder the fusion process.[1] |
| Transbilayer Movement (Flip-Flop) | Can be transported by flippases | Can be transported by flippases | The rate and mechanism can be influenced by the headgroup and the specific transporter.[8][9] |
Experimental Protocols
Assay for Phospholipid Transfer Activity
This protocol is adapted from methods used to measure the exchange of this compound between mitochondrial membranes and a supernatant fraction, which can be indicative of phospholipid transfer protein activity.
Materials:
-
Mitochondrial protein suspension
-
This compound (headgroup or acyl-chain labeled)
-
Tris-HCl buffer (pH 7.4)
-
Supernatant fraction containing putative exchange protein
-
Ice bath
-
Centrifuge
-
Fluorometer/spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 2 mg of mitochondrial protein, 0.02 µmol of this compound, and 0.5 mmol of Tris-HCl (pH 7.4).
-
Add varying concentrations (0-200 µg) of the supernatant protein to be assayed.
-
Incubate the samples at 37°C for 1 hour with gentle agitation.[4]
-
Terminate the reaction by placing the samples in an ice bath for 10 minutes, followed by centrifugation at 15,000 x g for 5 minutes to pellet the mitochondria.[4]
-
Carefully collect the supernatant and allow it to come to room temperature.
-
Measure the absorbance at ~460 nm and the relative fluorescence at ~535 nm (with excitation at ~465 nm).[4]
-
Run blank controls containing only this compound and the exchange protein to correct for any direct interactions.[4]
-
Calculate the percentage of this compound exchange based on the difference in fluorescence in the supernatant with and without the exchange protein.[4]
NBD-Lipid Uptake Assay in Mammalian Cells via Confocal Microscopy
This protocol provides a framework for visualizing the internalization of NBD-labeled lipids in cultured mammalian cells.
Materials:
-
Cultured mammalian cells on coverslips or imaging dishes
-
NBD-lipid stock solution (in a suitable solvent like ethanol (B145695) or DMSO)
-
Transport buffer with low serum (e.g., Tyrode's buffer with 0.2% BSA)
-
Confocal microscope
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging substrate and culture to the desired confluency.
-
NBD-Lipid Preparation: Prepare a working solution of the NBD-lipid in the transport buffer.
-
Cell Labeling:
-
Wash the cells with the transport buffer.
-
Incubate the cells with the NBD-lipid working solution for a defined period (e.g., up to 60 minutes) at a controlled temperature (e.g., 20°C to slow down metabolic processes).[10]
-
-
Washing: Wash the cells with fresh transport buffer to remove unincorporated NBD-lipids.[10]
-
Imaging: Immediately image the cells using a confocal microscope with appropriate laser lines and emission filters for NBD fluorescence.
-
Data Analysis: Quantify the intracellular fluorescence to determine the extent of lipid uptake.
Visualizing Experimental Workflows
This compound Lipid Transfer Assay Workflow
Caption: Workflow for the this compound phospholipid transfer assay.
Cellular NBD-Lipid Uptake and Trafficking Pathway
Caption: Potential pathways for cellular uptake and trafficking of this compound.
Conclusion
The choice between headgroup- and acyl-chain-labeled this compound is not trivial and should be guided by the specific biological question being addressed. For studies sensitive to steric hindrance at the membrane interface, such as membrane fusion, an acyl-chain-labeled probe may be preferable.[1] Conversely, when investigating interactions at the headgroup level or utilizing specific headgroup-recognizing enzymes or transporters, a headgroup-labeled probe is the logical choice.
It is also crucial to recognize that the introduction of the NBD fluorophore, regardless of its position, can perturb the local membrane environment. Therefore, results obtained with these probes should be interpreted with an understanding of their potential artifacts. Whenever possible, validating findings with complementary techniques or different fluorescent probes is recommended. This guide serves as a foundational resource to inform the rational selection and application of this compound probes in membrane and cellular biology research.
References
- 1. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring the looping up of acyl chain labeled NBD lipids in membranes as a function of membrane phase state. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent, acyl chain-labeled phosphatidylcholine analogs reveal novel transport pathways across the plasma membrane of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
Assessing the Unseen Influence: A Comparative Guide to the Membrane Perturbation Effects of NBD-PE
For researchers, scientists, and drug development professionals navigating the intricate world of membrane biophysics, the choice of a fluorescent probe is paramount. While these molecules are indispensable tools for visualizing cellular processes, their very presence can subtly alter the environment they are designed to report on. This guide provides a critical comparison of the membrane perturbation effects of the widely used fluorescent phospholipid analog, N-nitrobenzoxadiazolyl-phosphatidylethanolamine (NBD-PE), against other common membrane probes: Laurdan, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), and di-4-ANEPPDHQ. By understanding the inherent impact of these tools, researchers can make more informed decisions and interpret their experimental data with greater accuracy.
The insertion of any extrinsic molecule into a lipid bilayer will inevitably cause some degree of perturbation. For fluorescent probes, these effects can manifest as changes in lipid packing, membrane fluidity, and even transmembrane potential, potentially leading to artifacts in experimental observations. This guide synthesizes available experimental data to provide a comparative assessment of these effects.
Quantitative Comparison of Membrane Perturbation Effects
To facilitate a direct comparison, the following table summarizes the known perturbation effects of this compound, Laurdan, DPH, and di-4-ANEPPDHQ on key membrane properties. It is important to note that direct, side-by-side quantitative comparisons in the same model system are not always available in the literature. Therefore, some of the summarized effects are based on qualitative or semi-quantitative observations.
| Parameter | This compound | Laurdan | DPH | di-4-ANEPPDHQ |
| Effect on Lipid Packing/Order | Can decrease lipid order due to its bulky headgroup and the tendency of the NBD moiety to loop back towards the interface.[1] This can disrupt the tight packing of neighboring lipids. | Generally considered to have a minimal perturbing effect on lipid packing at typical working concentrations. Its location in the glycerol (B35011) backbone region is less disruptive than probes in the acyl chain or headgroup region. | Can slightly increase the order of lipid acyl chains in its immediate vicinity.[2] However, its overall perturbation is considered to be local. | The perturbation effect on lipid packing is not as extensively characterized as Laurdan, but it is also located at the membrane interface and is expected to have a relatively low impact at low concentrations. |
| Effect on Membrane Fluidity | The bulky NBD headgroup can sterically hinder the motion of neighboring lipids, potentially decreasing local membrane fluidity. Conversely, the disruption of lipid packing could lead to localized increases in fluidity. The net effect can be complex and context-dependent.[3] | Considered to have a negligible effect on overall membrane fluidity at low concentrations. | Can report on changes in membrane fluidity with high sensitivity. Its own presence is thought to have a minimal impact on the overall fluidity of the membrane.[4] | Primarily used to report on membrane order and potential, with less information available on its direct impact on membrane fluidity. |
| Effect on Transmembrane Potential | As a charged lipid analog, this compound has the potential to alter the surface charge and dipole potential of the membrane, which could interfere with transmembrane potential measurements. | Generally not considered to significantly affect transmembrane potential. | As a neutral probe located deep within the hydrophobic core, DPH is unlikely to have a direct effect on transmembrane potential. | This probe is itself a voltage-sensitive dye, and its response is directly related to the transmembrane potential. Its incorporation could slightly alter the potential it is measuring, a common consideration for all potentiometric dyes.[5][6] |
| Localization | Headgroup-labeled; the NBD fluorophore resides near the lipid-water interface.[3] | Resides in the glycerol backbone region of the lipid bilayer.[7] | Located in the hydrophobic core of the membrane, parallel to the lipid acyl chains.[4] | Anchored at the membrane interface with its chromophore sensitive to the polarity of the surrounding environment.[8] |
| Potential for Artifacts in Signaling Studies | Can preferentially partition into disordered lipid domains and its bulky headgroup may interfere with protein-lipid interactions and the organization of signaling platforms within lipid rafts.[9] | Generally considered to be a good probe for studying lipid domains without significantly altering them. | Its deep location in the membrane makes it less likely to directly interfere with protein binding at the surface, but it can report on changes in the physical state of the membrane that are relevant to signaling. | Its partitioning between ordered and disordered domains can be used to study lipid rafts, but like other probes, it could potentially influence the very domains it is reporting on. |
Experimental Protocols for Assessing Membrane Perturbation
Accurate assessment of membrane perturbation requires well-defined experimental systems and rigorous methodologies. Below are detailed protocols for key experiments used to characterize the effects of fluorescent probes on membrane properties.
Laurdan Generalized Polarization (GP) for Lipid Packing
Laurdan's emission spectrum is sensitive to the polarity of its environment, which correlates with lipid packing. In more ordered membranes, water penetration is limited, leading to a blue shift in Laurdan's emission. The Generalized Polarization (GP) value quantifies this shift.
Methodology:
-
Vesicle Preparation: Prepare Large Unilamellar Vesicles (LUVs) or Giant Unilamellar Vesicles (GUVs) of the desired lipid composition (e.g., POPC, DPPC, or mixtures with cholesterol) using standard methods like extrusion or electroformation.[10][11]
-
Probe Incorporation:
-
For LUVs, add Laurdan (typically from a stock solution in ethanol (B145695) or DMSO) to the lipid mixture in chloroform (B151607) before drying and hydration, at a final probe-to-lipid ratio of 1:200 to 1:500.
-
For GUVs, Laurdan can be included in the lipid mixture prior to electroformation or added to the GUV suspension.[11]
-
To assess the effect of this compound, prepare a parallel sample with the desired concentration of this compound (e.g., 1 mol%) in addition to Laurdan.
-
-
Fluorescence Spectroscopy:
-
GP Calculation: Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)[7] An increase in GP indicates increased lipid packing (more ordered), while a decrease suggests decreased lipid packing (more disordered).
Experimental Workflow for Laurdan GP Measurement
Workflow for assessing lipid packing using Laurdan GP.
DPH Fluorescence Anisotropy for Membrane Fluidity
DPH is a hydrophobic probe that aligns with the lipid acyl chains. Its rotational freedom is restricted in more viscous (less fluid) membranes, resulting in higher fluorescence anisotropy.
Methodology:
-
Vesicle Preparation: Prepare LUVs of the desired lipid composition.[12]
-
Probe Incorporation:
-
Prepare a stock solution of DPH in a suitable solvent like tetrahydrofuran (B95107) or DMF.
-
Add the DPH stock solution to the vesicle suspension while vortexing to achieve a final probe-to-lipid ratio of approximately 1:500.
-
Incubate the mixture for at least 30 minutes at a temperature above the lipid phase transition to ensure complete incorporation of the probe.[5]
-
To assess the effect of this compound, prepare vesicles already containing the desired concentration of this compound before adding DPH.
-
-
Fluorescence Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at approximately 360 nm.[4]
-
Measure the fluorescence emission intensity at around 430 nm through polarizers oriented vertically (IVV) and horizontally (IVH).
-
A correction factor (G-factor) is determined by exciting with horizontally polarized light and measuring the vertical (IHV) and horizontal (IHH) emission components (G = IHV / IHH).
-
-
Anisotropy (r) Calculation: Calculate the fluorescence anisotropy using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) A higher anisotropy value indicates lower membrane fluidity (more rigid), while a lower value signifies higher fluidity.
Experimental Workflow for DPH Anisotropy Measurement
Workflow for assessing membrane fluidity using DPH anisotropy.
di-4-ANEPPDHQ Spectral Ratio for Membrane Order and Potential
di-4-ANEPPDHQ is a voltage-sensitive dye whose emission spectrum shifts in response to changes in both membrane lipid order and transmembrane potential. The ratio of fluorescence intensities at two different wavelengths provides a measure of these parameters.
Methodology:
-
Cell or Vesicle Preparation: This probe can be used with live cells or model membrane systems.
-
For cells, culture them on a suitable imaging dish.
-
For vesicles, prepare LUVs or GUVs as described previously.[8]
-
-
Probe Loading:
-
Prepare a stock solution of di-4-ANEPPDHQ in an aqueous buffer.
-
Add the probe to the cell culture medium or vesicle suspension at a final concentration of 1-10 µM and incubate for 5-30 minutes.[8]
-
-
Fluorescence Imaging/Spectroscopy:
-
Spectral Ratio (or GP) Calculation: Calculate the ratio of the intensities in the two channels: Ratio = I₅₆₀ / I₆₅₀ (or a GP-like calculation can be used: GP = (I₅₆₀ - I₆₅₀) / (I₅₆₀ + I₆₅₀))[4] A higher ratio or GP value generally indicates a more ordered membrane environment or a more hyperpolarized membrane potential.
Impact on Signaling Pathways
The perturbation of membrane properties by fluorescent probes can have significant consequences for studying cellular signaling, particularly pathways that are dependent on the specific organization of the plasma membrane, such as those involving lipid rafts.
Lipid Rafts and Probe Partitioning:
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[13][14] The partitioning of a fluorescent probe into or out of these domains is a critical factor.
-
This compound: Due to its glycerophospholipid backbone, this compound tends to be excluded from the highly ordered liquid-ordered (Lo) phase of lipid rafts and preferentially partitions into the surrounding liquid-disordered (Ld) phase.[15] This partitioning behavior, combined with the potential for its bulky headgroup to disrupt the boundary between these phases, can interfere with the normal assembly and function of signaling complexes within rafts.
-
Laurdan and di-4-ANEPPDHQ: These probes are generally considered to partition more evenly between ordered and disordered phases, making them useful for visualizing these domains.[7] However, their presence could still subtly alter the delicate energy balance that governs raft stability and dynamics.
-
DPH: Being located in the hydrophobic core, DPH reports on the overall fluidity of its environment and is less specific for raft domains.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway initiated within a lipid raft and highlights how a perturbing probe like this compound might interfere with this process.
This compound's exclusion from lipid rafts can lead to steric hindrance and disruption of raft boundaries, potentially altering receptor-kinase interactions and downstream signaling.
Conclusion
The selection of a fluorescent membrane probe requires a careful consideration of its potential to perturb the very system under investigation. This compound, with its bulky, charged headgroup, presents a more significant potential for membrane perturbation compared to probes like Laurdan and DPH, which are generally considered less disruptive. While di-4-ANEPPDHQ is a powerful tool for studying membrane order and potential, its inherent function as a sensor for these properties means its own influence must be carefully controlled for.
For studies requiring minimal perturbation of lipid packing and fluidity, Laurdan and DPH are often preferable choices. When studying dynamic processes such as membrane fusion or protein-lipid interactions where the headgroup region is critical, the potential for artifacts introduced by this compound should be carefully evaluated. Researchers are encouraged to use the lowest possible probe concentrations and to employ complementary techniques and control experiments to validate their findings. Ultimately, a thorough understanding of the properties and potential artifacts of each probe is essential for the accurate interpretation of fluorescence-based studies of membrane biology.
References
- 1. researchgate.net [researchgate.net]
- 2. mpikg.mpg.de [mpikg.mpg.de]
- 3. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 5. Spectral characterization of the voltage-sensitive dye di-4-ANEPPDHQ applied to probing live primary and immortalized neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and Application of a New Optical Probe for Membrane Lipid Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lipid rafts enhance the binding constant of membrane-anchored receptors and ligands - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Visualizing Tension and Growth in Model Membranes Using Optical Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Validation of NBD-PE for High-Throughput Screening Assays
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for the success of high-throughput screening (HTS) campaigns. This guide provides a comprehensive validation of N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE), a widely used fluorescently labeled phospholipid, for its application in HTS assays. We present a detailed comparison with alternative probes, supporting experimental data, and protocols for key assays.
This compound: A Versatile Probe for Cellular Lipid Dynamics
This compound is a fluorescent lipid analog that integrates into cellular membranes, allowing for the visualization and quantification of various cellular processes involving lipids. Its spectral properties, with excitation and emission maxima typically around 463 nm and 536 nm respectively, make it suitable for standard fluorescence microscopy and plate reader-based assays.
Performance in High-Throughput Screening Assays
This compound has been successfully employed in a variety of HTS assays, primarily focusing on lipid transport, membrane fusion, and the detection of phospholipidosis.
Phospholipidosis Assays
Drug-induced phospholipidosis is a critical consideration in drug safety assessment. This compound serves as a valuable tool for identifying compounds that cause an abnormal accumulation of phospholipids (B1166683) within cells. In a high-content screening format, this compound accumulation within lysosomes can be quantified, providing a reliable readout for phospholipidosis-inducing potential. Validation studies using CHO-K1 and HepG2 cells have demonstrated high sensitivity (88.0-92.0%) and specificity (80.6-87.1%) for predicting in vivo phospholipidosis[1]. These assays have been successfully miniaturized to 96-well and 1536-well formats, making them amenable to large-scale screening campaigns[2][3].
Lipid Transport and Uptake Assays
This compound is a valuable tool for studying the internalization and transport of lipids across the plasma membrane. Assays often involve incubating cells with this compound and measuring its uptake over time, typically using flow cytometry or fluorescence microscopy. To adapt these assays for HTS, microplate readers are employed to quantify the fluorescence intensity of this compound within cells in 96- or 384-well plates.
Membrane Fusion Assays
In combination with an acceptor fluorophore such as Rhodamine-PE (Rh-PE), this compound is used in Förster Resonance Energy Transfer (FRET)-based assays to monitor membrane fusion. In this setup, this compound (the donor) and Rh-PE (the acceptor) are incorporated into the same membrane at a high concentration, leading to FRET. Upon fusion with an unlabeled membrane, the probes are diluted, decreasing FRET efficiency and resulting in an increase in this compound fluorescence. This principle can be adapted to a high-throughput format to screen for modulators of membrane fusion events, such as those involved in viral entry.
Comparison with Alternative Fluorescent Probes
While this compound is a robust and widely used probe, several alternatives exist, each with its own set of advantages and disadvantages. The choice of probe will depend on the specific requirements of the assay.
| Feature | This compound | BODIPY-PE | Rhodamine-PE |
| Excitation/Emission (nm) | ~463/536 | ~500/510 | ~560/583 |
| Quantum Yield | Moderate | High | High |
| Photostability | Moderate | High | High |
| Environment Sensitivity | Sensitive to solvent polarity | Less sensitive | Less sensitive |
| Primary HTS Applications | Phospholipidosis, Lipid Transport, Membrane Fusion (FRET donor) | Membrane Fusion (FRET donor), Lipid Raft Studies | Membrane Fusion (FRET acceptor) |
| Reported Advantages | Well-validated for phospholipidosis assays. | Higher fluorescence output and photostability than NBD.[4] Faster lipid transfer rates in fusion assays compared to this compound/Rh-PE.[5] | Common FRET acceptor for this compound. |
| Reported Disadvantages | Lower photostability and quantum yield compared to BODIPY dyes.[4] Bulky headgroup may hinder fusion events.[5] | Can exhibit concentration-dependent spectral shifts. | Bulky headgroup may hinder fusion events.[5] |
Experimental Protocols
High-Throughput Phospholipidosis Assay
This protocol is adapted for a 96-well format and can be scaled for higher density plates.
Materials:
-
CHO-K1 or HepG2 cells
-
Cell culture medium
-
This compound
-
Test compounds
-
Hoechst 33342
-
Formalin
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with test compounds at various concentrations for 24-48 hours. Include positive (e.g., amiodarone) and negative (e.g., DMSO) controls.
-
During the last 4-6 hours of compound incubation, add this compound to a final concentration of 10-20 µM.
-
Wash cells with PBS.
-
Fix cells with formalin containing Hoechst 33342 for 20 minutes.
-
Wash cells with PBS.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the integrated fluorescence intensity of this compound per cell, using the Hoechst stain to identify and count nuclei.
High-Throughput Membrane Fusion Assay (this compound/Rhodamine-PE FRET)
This protocol describes a liposome-based fusion assay adaptable for HTS.
Materials:
-
Donor liposomes (containing this compound and Rhodamine-PE)
-
Acceptor liposomes (unlabeled)
-
Test compounds
-
Fusion buffer (e.g., PBS)
-
96- or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare donor liposomes co-labeled with 1-2 mol% this compound and 1-2 mol% Rhodamine-PE.
-
Prepare unlabeled acceptor liposomes.
-
In a multi-well plate, dispense the test compounds.
-
Add acceptor liposomes to each well.
-
Initiate the fusion reaction by adding donor liposomes.
-
Incubate the plate at the desired temperature.
-
Measure the fluorescence of this compound (Ex: ~460 nm, Em: ~535 nm) over time. An increase in this compound fluorescence indicates membrane fusion.
Data Presentation and Validation
A critical step in validating an HTS assay is to determine its robustness and reliability. The Z'-factor is a statistical parameter used to quantify the separation between the distributions of the positive and negative controls in an assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. While specific Z'-factors for this compound-based HTS assays are not always reported in the literature, the high sensitivity and specificity data for phospholipidosis assays suggest that a robust assay window can be achieved, which is a prerequisite for a good Z'-factor[1].
Visualizations
Caption: Workflow for a high-throughput phospholipidosis assay using this compound.
Caption: Principle of the this compound/Rhodamine-PE FRET-based membrane fusion assay.
Conclusion
This compound remains a valuable and well-validated fluorescent probe for a range of high-throughput screening assays, particularly for the assessment of drug-induced phospholipidosis. While alternative probes like BODIPY-PE may offer advantages in terms of photostability and brightness for certain applications such as membrane fusion studies, the extensive validation and established protocols for this compound make it a reliable choice for many HTS campaigns. The selection of the optimal probe will ultimately depend on the specific biological question, the assay format, and the instrumentation available.
References
- 1. High content screening analysis of phospholipidosis: validation of a 96-well assay with CHO-K1 and HepG2 cells for the prediction of in vivo based phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an in vitro screen for phospholipidosis using a high-content biology platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: NBD-PE vs. Atto Dyes for Single-Molecule Tracking
For researchers in cell biology, biophysics, and drug development, the ability to observe the dynamics of individual molecules is paramount. Single-molecule tracking (SMT) offers a window into these processes, and the choice of fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of two popular classes of fluorescent labels for SMT, particularly in the context of lipid dynamics: the classic NBD-PE (Nitrobenzoxadiazole Phosphatidylethanolamine) and the high-performance Atto dyes.
This comparison will delve into their photophysical properties, performance in SMT experiments, and provide detailed experimental protocols to aid in experimental design and execution.
Photophysical Properties: A Quantitative Showdown
The effectiveness of a fluorophore in single-molecule experiments hinges on its photophysical characteristics. Key parameters include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), brightness (a product of the extinction coefficient and quantum yield), and photostability (resistance to photobleaching).
While this compound has been a workhorse in cell biology for years, its application in demanding single-molecule studies is often limited by its photophysical properties.[1][2] Atto dyes, in contrast, are a family of fluorescent labels specifically designed for high-performance imaging applications, including single-molecule detection.[3] They are known for their exceptional brightness and photostability.
Here's a summary of the key photophysical properties for this compound and representative Atto dyes often used in SMT:
| Property | This compound | Atto 532 | Atto 647N |
| Excitation Max (λex) | ~463 nm | ~532 nm | ~644 nm |
| Emission Max (λem) | ~536 nm | ~553 nm | ~669 nm |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~22,000 | ~115,000 | ~150,000 |
| Quantum Yield (Φ) | Not readily available | ~0.90 | ~0.65 |
| Brightness (ε x Φ) | Lower | Very High | Very High |
| Photostability | Moderate | High | Very High[3] |
Note: The quantum yield of this compound can be highly dependent on the local environment. Brightness is a relative comparison based on the product of the molar extinction coefficient and quantum yield.
Performance in Single-Molecule Tracking Experiments
The superior photophysical properties of Atto dyes directly translate to enhanced performance in single-molecule tracking experiments. The high brightness of Atto dyes allows for the use of lower laser powers, which in turn minimizes phototoxicity and background fluorescence, leading to a better signal-to-noise ratio. Their exceptional photostability enables longer tracking of individual molecules, providing more robust data on their diffusion dynamics and interactions.[3]
This compound, while useful for ensemble measurements like Fluorescence Recovery After Photobleaching (FRAP)[2], often falls short in single-molecule studies due to its lower brightness and moderate photostability. This can result in shorter trajectory lengths and a reduced ability to capture rare or transient events.
Experimental Protocols
To provide a practical context, here are detailed methodologies for conducting single-molecule tracking experiments using both this compound and Atto-labeled lipids in a common model system: a supported lipid bilayer (SLB).
General Single-Molecule Tracking Workflow
The overall workflow for an SMT experiment can be generalized as follows:
Protocol 1: Single-Molecule Tracking of this compound in a Supported Lipid Bilayer
1. Preparation of Small Unilamellar Vesicles (SUVs):
- Prepare a lipid mixture of 99.9 mol% 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 0.1 mol% 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) (this compound) in chloroform.
- Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.
- Further dry the film under vacuum for at least 1 hour to remove residual solvent.
- Hydrate (B1144303) the lipid film with a buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL.
- Create SUVs by sonication or extrusion through a polycarbonate membrane with a 50 nm pore size.
2. Formation of Supported Lipid Bilayer (SLB):
- Clean a glass coverslip thoroughly using a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment ).
- Rinse the coverslip extensively with ultrapure water.
- Assemble the coverslip into a flow cell.
- Introduce the SUV solution into the flow cell and incubate for 30-60 minutes at room temperature to allow for vesicle fusion and SLB formation.
- Gently wash the flow cell with buffer to remove excess vesicles.
3. Microscopy and Data Acquisition:
- Mount the flow cell on a Total Internal Reflection Fluorescence (TIRF) microscope.
- Excite the this compound molecules using a 488 nm laser.
- Collect the fluorescence emission through a bandpass filter (e.g., 525/50 nm).
- Acquire a time-lapse series of images using an EMCCD or sCMOS camera with an exposure time of 20-50 ms (B15284909) per frame for several hundred to a few thousand frames.
4. Data Analysis:
- Use single-particle tracking software (e.g., TrackMate in Fiji/ImageJ) to localize the individual this compound molecules in each frame and reconstruct their trajectories.
- Calculate the mean squared displacement (MSD) for each trajectory to determine the diffusion coefficient.
Protocol 2: Single-Molecule Tracking of Atto-Labeled Lipids in a Supported Lipid Bilayer
1. Preparation of Small Unilamellar Vesicles (SUVs):
- Prepare a lipid mixture of 99.99 mol% DOPC and 0.01 mol% of an Atto-labeled lipid (e.g., ATTO 647N-DOPE) in chloroform. The lower concentration of the Atto-labeled lipid is due to its higher brightness.
- Follow the same procedure as for this compound to create a lipid film, hydrate it, and form SUVs.
2. Formation of Supported Lipid Bilayer (SLB):
- Follow the same procedure as for this compound to clean the coverslip and form the SLB.
3. Microscopy and Data Acquisition:
- Mount the flow cell on a TIRF microscope.
- Excite the Atto-labeled lipid molecules using an appropriate laser line (e.g., a 640 nm laser for ATTO 647N).
- Collect the fluorescence emission through a corresponding bandpass filter (e.g., 670/40 nm for ATTO 647N).
- Acquire a time-lapse series of images with similar camera settings as for this compound.
4. Data Analysis:
- Perform single-particle tracking and MSD analysis as described for this compound.
Choosing the Right Dye: A Decision Framework
The choice between this compound and Atto dyes for your single-molecule tracking experiment depends on your specific research question and experimental constraints.
Conclusion
For demanding single-molecule tracking experiments, the superior photophysical properties of Atto dyes make them the clear choice over this compound. Their exceptional brightness and photostability enable the acquisition of longer trajectories with a higher signal-to-noise ratio, leading to more accurate and reliable data on molecular dynamics. While this compound remains a useful tool for ensemble-level studies and applications where high photostability is not a primary concern, researchers aiming to push the boundaries of single-molecule observation will find Atto dyes to be a more powerful and versatile option. The detailed protocols provided in this guide should serve as a valuable starting point for implementing single-molecule tracking experiments with either class of fluorophore.
References
Safety Operating Guide
Proper Disposal of NBD-PE: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This guide provides essential information and step-by-step procedures for the proper disposal of N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE), a fluorescent lipid probe commonly used in cell biology and membrane studies. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in solid or solution form.
-
Avoid Inhalation and Contact: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any dust or aerosols. Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Storage: Store this compound at its recommended temperature, typically -20°C, and protect it from light to maintain its chemical integrity.[1]
Step-by-Step Disposal Procedure
The disposal of this compound and associated waste must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following procedure is based on general best practices for laboratory chemical waste.
-
Waste Segregation: Do not dispose of this compound down the drain or in regular trash. All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated as chemical waste.
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated gloves, wipes, and plasticware, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound, such as unused staining solutions or supernatants from cell labeling experiments, in a separate, compatible, and clearly labeled hazardous waste container. The container should have a secure screw-top cap to prevent spills and evaporation.
-
-
Waste Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (this compound)," the approximate concentration and quantity, and the date of accumulation.
-
Temporary Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.
-
Institutional Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department. Follow their specific procedures for waste pickup requests.
Key Data Summary
The following table summarizes the pertinent chemical and physical properties of this compound.
| Property | Value |
| Chemical Name | N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine |
| Molecular Formula | C₄₉H₉₀N₅O₁₁P |
| Molecular Weight | 956.24 g/mol [1] |
| Appearance | Orange solid[1] |
| Solubility | Soluble in chloroform[1] |
| Excitation Maximum (λex) | ~463 nm (in Methanol)[1] |
| Emission Maximum (λem) | ~536 nm (in Methanol)[1] |
| Storage Temperature | -20°C[1] |
Experimental Protocols Cited
While this document focuses on disposal, the principles of safe handling are universal. The use of this compound in experiments such as membrane fusion studies using fluorescence resonance energy transfer (FRET) involves similar handling precautions.[1] For detailed experimental protocols involving this compound, researchers should consult relevant scientific literature and established laboratory procedures.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Regulatory Framework: RCRA
The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[2] While this compound is not specifically listed as a hazardous waste, it may exhibit hazardous characteristics such as toxicity.[2][3] Therefore, it is prudent to manage it as a hazardous waste. Under RCRA, hazardous wastes are categorized based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[2][3][4][5][6] Laboratory-generated chemical waste, such as that containing this compound, falls under these regulations, mandating its proper identification, segregation, and disposal through a licensed hazardous waste handler.[7][8][9][10]
References
- 1. biotium.com [biotium.com]
- 2. amienvironmental.com [amienvironmental.com]
- 3. m.youtube.com [m.youtube.com]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. epa.gov [epa.gov]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling NBD-PE
Essential Safety and Handling Protocols for N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with fluorescent lipid probes like this compound. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, while a powerful tool in membrane and cell biology studies, requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets for this compound and similar chemical compounds, the following PPE is mandatory to minimize risk.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 approved | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | Prevents skin contact. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from incidental contact. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | N/A | Minimizes inhalation exposure. |
Note: This table summarizes general PPE requirements. Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using for the most accurate and detailed information.
Procedural Guidance for Safe Handling
Adherence to standardized laboratory protocols is critical when working with this compound. The following step-by-step guidance ensures safe handling from preparation to disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Protocol:
-
Preparation: Before handling this compound, thoroughly read the Safety Data Sheet (SDS) provided by the supplier. Ensure all necessary PPE is readily available and in good condition.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[1] Avoid actions that could generate dust or aerosols.
-
Use in Experiment: Follow your specific experimental protocol with precision. When preparing solutions, add this compound to the solvent slowly to prevent splashing.
-
Spill Management: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Use an inert absorbent material to contain the spill. Collect the absorbed material into a designated, labeled waste container.
-
Waste Disposal: All this compound waste, including contaminated consumables and absorbent materials, must be collected in a clearly labeled, sealed container. Dispose of the waste in accordance with your institution's and local environmental regulations.
-
Decontamination: After handling, thoroughly decontaminate all work surfaces. Wash your hands with soap and water, even after wearing gloves.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure laboratory safety.
Disposal Decision Tree
Caption: Decision-making process for the proper disposal of this compound waste.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, contributing to advancements in science while maintaining a secure and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
